molecular formula C22H45NO13S B8104396 t-Boc-Aminooxy-PEG8-Ms

t-Boc-Aminooxy-PEG8-Ms

Cat. No.: B8104396
M. Wt: 563.7 g/mol
InChI Key: ZVHAZZLGDHPNCS-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG8-Ms is a useful research compound. Its molecular formula is C22H45NO13S and its molecular weight is 563.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHAZZLGDHPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to t-Boc-Aminooxy-PEG8-Ms: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG8-Ms is a heterobifunctional crosslinker that has gained prominence in the fields of bioconjugation and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use. The molecule features three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a methanesulfonyl (mesyl) group. This unique combination of functional groups allows for a sequential and controlled conjugation strategy, making it a valuable tool for linking different molecular entities.

The t-Boc protecting group provides a stable handle that can be selectively removed under mild acidic conditions to liberate the reactive aminooxy group. This aminooxy functionality can then specifically react with aldehydes or ketones to form a stable oxime linkage. The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its subsequent conjugates, which is often a critical attribute for biological applications. The mesyl group at the other terminus is an excellent leaving group, facilitating reactions with nucleophiles such as amines, thiols, or hydroxyls. This multi-faceted reactivity makes this compound a versatile linker for constructing complex biomolecules.

Chemical Properties and Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for planning and executing chemical syntheses, including calculating molar equivalents and determining appropriate solvent systems.

PropertyValue
Molecular Formula C22H45NO13S
Molecular Weight 563.66 g/mol
Appearance Varies (typically a solid or oil)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage

Core Applications in Research and Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][3] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG-based nature of this compound is particularly advantageous in this context, as the linker length and composition are critical determinants of PROTAC efficacy.

Beyond its use in PROTACs, this crosslinker is also suitable for a range of other bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the antibody's specificity to deliver the drug to target cells.

  • Peptide and Protein Modification: Site-specific modification of proteins and peptides can be achieved by introducing an aldehyde or ketone group onto the biomolecule, which can then be reacted with the deprotected aminooxy group of the linker.

  • Surface Immobilization: Biomolecules can be tethered to surfaces that have been functionalized with appropriate reactive groups.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical two-step conjugation strategy. It is important to note that specific reaction conditions may need to be optimized based on the specific substrates being used.

Step 1: Deprotection of the t-Boc Group

Objective: To remove the t-Boc protecting group and generate the free aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 100 mg of starting material).

  • Add an excess of TFA to the solution (e.g., 10-20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG8-Ms linker.

Step 2: Conjugation to an Aldehyde- or Ketone-Containing Molecule

Objective: To form a stable oxime linkage with a target molecule.

Materials:

  • Deprotected aminooxy-PEG8-Ms

  • Aldehyde- or ketone-functionalized molecule

  • Anhydrous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-5)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the appropriate buffer. If necessary, use a minimal amount of a water-miscible organic co-solvent to aid solubility.

  • Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the deprotected aminooxy-PEG8-Ms to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the resulting conjugate can be purified by standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanism

To better illustrate the utility of this compound, the following diagrams depict a typical experimental workflow and the general mechanism of action for a PROTAC synthesized using this linker.

experimental_workflow cluster_synthesis Synthesis of Functionalized Linker cluster_conjugation Conjugation to Ligands start This compound deprotection TFA/DCM Deprotection start->deprotection Step 1 deprotected_linker H2N-O-PEG8-Ms deprotection->deprotected_linker conjugation1 Oxime Formation deprotected_linker->conjugation1 target_ligand Target Ligand (with Aldehyde/Ketone) target_ligand->conjugation1 e3_ligand E3 Ligase Ligand (with Nucleophile) conjugation2 Nucleophilic Substitution e3_ligand->conjugation2 intermediate Target Ligand-Linker conjugation1->intermediate intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac

Caption: Synthetic workflow for PROTAC synthesis using this compound.

protac_mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Degradation Degradation UbTarget->Degradation Proteasome Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG8-Ms: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of t-Boc-Aminooxy-PEG8-Ms, a heterobifunctional crosslinker increasingly utilized in the development of advanced bioconjugates and targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Properties

This compound is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units, and a terminal mesyl (Ms) group.[1] This unique combination of functional groups provides orthogonal reactivity, enabling sequential and site-specific conjugation strategies.

The t-Boc group serves as a protecting group for the highly reactive aminooxy functionality.[2] It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the nucleophilic aminooxy group.[1]

The deprotected aminooxy group is particularly useful for its chemoselective reaction with aldehydes and ketones, forming a stable oxime linkage .[3][4] This bioorthogonal ligation is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[4]

The polyethylene glycol (PEG)8 spacer is a hydrophilic chain that enhances the aqueous solubility and reduces aggregation of the molecule and its conjugates.[1][5] The flexibility of the PEG chain is a critical attribute in the context of PROTACs, as it allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[5][6][7][8]

The mesyl (methanesulfonyl) group is an excellent leaving group, making the terminal end of the linker susceptible to nucleophilic substitution.[1] This allows for the covalent attachment of various nucleophiles, such as amines, thiols, or alcohols, from a target protein ligand or an E3 ligase ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C22H45NO13S[1]
Molecular Weight 563.7 g/mol [1]
Appearance To be determined[9]
Purity Typically ≥88%[1]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Condition -20°C[1]

Applications in PROTAC Development

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[10] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][11] The linker plays a critical role in the efficacy of a PROTAC by bridging the target protein binder and the E3 ligase ligand and orienting them correctly for ternary complex formation.[5][10][12][13][14]

The orthogonal reactivity of this compound allows for a modular and strategic approach to PROTAC synthesis. A typical synthetic workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with nucleophile, e.g., -NH2, -OH, -SH) Intermediate t-Boc-Aminooxy-PEG8-Linker-POI_Ligand POI_Ligand->Intermediate Nucleophilic Substitution (Displacement of Mesyl Group) Linker This compound Linker->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Deprotected_Intermediate H2N-O-PEG8-Linker-POI_Ligand Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Oxime Ligation E3_Ligand E3 Ligase Ligand (with aldehyde or ketone) E3_Ligand->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

Role of the PEG8 Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is essential for efficient protein degradation.[5][12] The PEG8 linker in this compound contributes to this process in several ways:

  • Flexibility: The conformational flexibility of the PEG chain allows the PROTAC to adopt an optimal orientation for the simultaneous binding of the POI and the E3 ligase, minimizing steric hindrance.[6][8]

  • Solubility: The hydrophilic nature of PEG can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the binding ligands.[5]

  • Length: The length of the linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair. A linker that is too short may lead to steric clashes, while a linker that is too long may result in a less stable ternary complex.[14] The eight ethylene glycol units of this linker provide a specific length that can be systematically varied in linker optimization studies.

The process of PROTAC-mediated protein degradation is illustrated in the following diagram.

PROTAC_MoA cluster_degradation PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide generalized methodologies for its use in PROTAC synthesis and subsequent evaluation.

General Protocol for PROTAC Synthesis

This protocol outlines a two-step process for synthesizing a PROTAC using this compound.

Step 1: Conjugation to the POI Ligand (Nucleophilic Substitution)

  • Dissolution: Dissolve the POI ligand (containing a nucleophilic group such as an amine, thiol, or alcohol) and a slight excess (1.1-1.5 equivalents) of this compound in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, 2-3 equivalents) to the reaction mixture to facilitate the nucleophilic attack.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the t-Boc-protected intermediate.

Step 2: Deprotection and Oxime Ligation to the E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified t-Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM). Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: After complete deprotection, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or after neutralization.

  • Oxime Ligation: Dissolve the deprotected intermediate and the E3 ligase ligand (containing an aldehyde or ketone functionality, 1.0-1.2 equivalents) in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer (e.g., pH 5-7). Aniline or its derivatives can be used as a catalyst to accelerate the reaction.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the formation of the final PROTAC by LC-MS. The reaction is typically complete within a few hours.

  • Purification: Purify the final PROTAC using reverse-phase HPLC to obtain the desired product with high purity.

Western Blotting for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. The reduction in the band intensity of the target protein in PROTAC-treated samples compared to the vehicle control indicates protein degradation.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for the synthesis of complex biomolecules, particularly PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, provides researchers with a powerful tool for the rational design and construction of targeted protein degraders. The methodologies and principles outlined in this guide offer a solid foundation for the effective utilization of this reagent in advancing drug discovery and development efforts.

References

t-Boc-Aminooxy-PEG8-Ms molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and reaction pathways associated with t-Boc-Aminooxy-PEG8-Ms, a heterobifunctional crosslinking reagent. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics due to its versatile reactivity and the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

Core Molecular Data

The fundamental properties of this compound are summarized below. This reagent incorporates a tert-butyloxycarbonyl (Boc) protected aminooxy group and a reactive mesyl (Ms) group, separated by an eight-unit PEG linker.

PropertyValueCitation
Molecular Formula C22H45NO13S[1]
Molecular Weight 563.7 g/mol [1]
Appearance Varies (typically a solid or oil)
Storage -20°C[1]

Reaction Capabilities and Logical Workflow

This compound offers two primary reactive handles: the Boc-protected aminooxy group and the mesyl group. The Boc group is a protecting group that can be removed under acidic conditions to reveal a highly reactive aminooxy group. The mesyl group is an excellent leaving group, susceptible to nucleophilic substitution. The overall workflow for utilizing this linker typically involves a two-step process: deprotection followed by conjugation.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation Pathways cluster_2 Pathway A: Oxime Ligation cluster_3 Pathway B: Nucleophilic Substitution A This compound B Aminooxy-PEG8-Ms A->B  TFA or HCl   C Aldehyde/Ketone (on target molecule) B->C  pH 6.5-7.5   E Nucleophile (e.g., Thiol, Amine) (on target molecule) B->E  Base   D Oxime-Linked Conjugate C->D F Thioether/Amine-Linked Conjugate E->F

Sequential reaction workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

Methodology:

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[2]

  • Acid Addition: Add TFA to the solution. A common concentration is 25-50% TFA in DCM.[2]

  • Reaction: Stir the mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf value on TLC) than the starting material.[2]

  • Work-up (for free amine):

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize residual acid.[2]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG8-Ms.[2]

Protocol 2: Oxime Ligation with Aldehydes or Ketones

This protocol details the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected Aminooxy-PEG8-Ms

  • Aldehyde or ketone-containing molecule (e.g., a protein with oxidized glycans)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or another suitable non-amine buffer.[3]

  • (Optional) Aniline or its derivatives as a catalyst.

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).

Methodology:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[3]

    • Dissolve the deprotected Aminooxy-PEG8-Ms in the reaction buffer to create a stock solution.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the Aminooxy-PEG8-Ms solution to the solution of the target molecule. The optimal ratio should be determined empirically.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.[3] The reaction is most efficient at a pH of 6.5-7.5.[3]

  • Purification: Remove the excess PEG reagent and byproducts using SEC, dialysis, or another appropriate chromatographic technique to isolate the purified conjugate.[3]

Protocol 3: Nucleophilic Substitution of the Mesyl Group

The mesyl group is a good leaving group and can be displaced by various nucleophiles.[4][5] This allows for conjugation to moieties such as thiols or amines.

Materials:

  • This compound (or its deprotected form)

  • Nucleophile-containing molecule (e.g., a peptide with a cysteine residue)

  • Aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Methodology:

  • Dissolution: Dissolve the this compound and the nucleophile-containing molecule in the chosen aprotic solvent.

  • Base Addition: Add a suitable base, such as TEA or DIPEA, to the reaction mixture. The base facilitates the deprotonation of nucleophiles like thiols.

  • Reaction: Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophile's reactivity.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the product can be purified using reverse-phase HPLC or other suitable chromatographic methods.

Functional Group Reaction Pathway

The core reactions of the terminal functional groups of this compound are illustrated below. This diagram outlines the transformation of the protected aminooxy group and the substitution of the mesyl group.

G cluster_deprotection Deprotection cluster_conjugation Conjugation start t-Boc-NH-O-PEG8-OMs Initial Reagent deprotected H2N-O-PEG8-OMs Deprotected Intermediate start->deprotected TFA / H+ substitution t-Boc-NH-O-PEG8-Nu Substitution Conjugate start->substitution Nu- oxime R=N-O-PEG8-OMs Oxime Conjugate deprotected->oxime R-CHO

Reaction pathways of the terminal functional groups.

References

The Core Role of the PEG8 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules, or bioconjugation, is a foundational technology in modern medicine and biotechnology, enabling the creation of sophisticated therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker connecting the distinct molecular entities of a bioconjugate is not a passive component; it is a critical determinant of the final product's solubility, stability, pharmacokinetics, and overall efficacy.[1][2] Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) spacers, particularly those with eight ethylene (B1197577) glycol units (PEG8), have become an essential tool for optimizing the performance of complex bioconjugates.[3][4]

This technical guide provides an in-depth examination of the multifaceted role of the PEG8 spacer, supported by quantitative data and detailed experimental protocols to inform advanced bioconjugation strategies.

Physicochemical Properties of the PEG8 Spacer

The fundamental advantages of a PEG8 spacer are derived from its unique chemical structure, which consists of repeating ethylene glycol units. This structure imparts a combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges associated with conjugating large antibodies or proteins to small, often hydrophobic, payloads.[1][5]

  • Hydrophilicity: The ethylene oxide units form hydrogen bonds with water, creating a hydration shell.[6] This property is crucial for counteracting the hydrophobicity of many cytotoxic drugs or complex organic molecules, thereby enhancing the overall solubility of the conjugate.[][8]

  • Flexibility: Free rotation around the C-O bonds gives the PEG8 chain significant flexibility.[5] This allows the conjugated molecules to maintain their native conformations and biological activities by minimizing steric hindrance.[8] In PROTACs, this flexibility is critical for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex.[9]

  • Biocompatibility and Non-Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic material in biomedical applications.[10][11] The hydration shell can mask the bioconjugate from the host immune system and shield it from proteolytic enzymes, enhancing its stability and circulation time.[12][13]

Key Advantages and Quantitative Impact of PEG8 Spacers

The integration of a PEG8 spacer provides measurable improvements to a bioconjugate's performance, from reaction conditions to in vivo efficacy. Its primary role is to counterbalance the hydrophobicity of the payload, which directly impacts aggregation, clearance rates, and drug-to-antibody ratio (DAR) possibilities.[3]

2.1. Enhanced Solubility and Reduced Aggregation

A major challenge in ADC development is the aggregation caused by hydrophobic payloads, especially at high DARs.[14] PEG spacers mitigate this by increasing the hydrophilicity of the entire construct. For example, the linker-payload SG3249, which contains a pyrrolobenzodiazepine (PBD) dimer, was specifically designed with a PEG8 spacer to improve its solubility, permitting bioconjugation in an aqueous buffer with only 10% DMSO.[3] Without the PEG spacer, a similar conjugation required 50% propylene (B89431) glycol, highlighting the dramatic impact on reaction conditions.[3]

2.2. Improved Pharmacokinetics (PK)

PEGylation is a clinically validated strategy for improving a drug's pharmacokinetic profile.[12] The increased hydrodynamic size conferred by the PEG chain leads to reduced renal clearance and a prolonged circulation half-life.[15] Studies on glucuronide-MMAE ADCs showed a direct correlation between PEG spacer length and improved PK, with clearance slowing and exposure (AUC) increasing, plateauing at a length of 8 PEG units.[14]

2.3. Enabling High Drug-to-Antibody Ratios (DAR)

By preventing aggregation, PEG8 spacers enable the synthesis of ADCs with higher DARs (e.g., DAR8) while maintaining good physicochemical properties and PK profiles.[4] This allows for the delivery of more payload to the target cells, which can increase efficacy, particularly for tumors with low antigen expression.[4]

2.4. Optimizing PROTAC Efficacy

In PROTACs, the linker length is a critical parameter for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[10][16] A PEG8 linker provides a moderate length and optimal flexibility that often serves as a successful starting point for development.[9][16] Quantitative analysis of an IDO1-targeting PROTAC constructed with a thalidomide-based CRBN ligand and a PEG8 linker demonstrates potent in vitro degradation.[9]

The following tables summarize quantitative data from various studies, illustrating the impact of PEG8 and other PEG spacers on key bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

Bioconjugate System Linker Clearance Rate (mL/kg/day) Exposure (AUC) Change vs. No PEG
Trastuzumab-MMAE (DAR8) No PEG ~8.5 Baseline
Trastuzumab-MMAE (DAR8) PEG2 ~7.0 +21%
Trastuzumab-MMAE (DAR8) PEG4 ~5.5 +55%
Trastuzumab-MMAE (DAR8) PEG8 ~4.0 +113%
Trastuzumab-MMAE (DAR8) PEG12 ~4.1 +107%

Data synthesized from studies on non-binding IgG conjugated to MMAE, showing that pharmacokinetic benefits plateau around 8 PEG units.[14]

Table 2: Impact of PEG Spacer on Binding Affinity

System Spacer Dissociation Constant (Kd) in nM
Aptamer-Amphiphile No Spacer 16.6
Aptamer-Amphiphile C6 Alkyl 39.4
Aptamer-Amphiphile C12 Alkyl 54.2
Aptamer-Amphiphile PEG8 8.1
Aptamer-Amphiphile PEG24 6.5

Data illustrates the trend of improved binding affinity (lower Kd) with hydrophilic PEG spacers compared to hydrophobic alkyl spacers.[1]

Table 3: Efficacy of a PROTAC with a PEG8 Linker

PROTAC System Linker DC₅₀ (nM) Dₘₐₓ (%)
IDO1-targeting PROTAC PEG8 3.9 95%

DC₅₀ is the concentration for 50% protein degradation; Dₘₐₓ is the maximum degradation. Data shows high potency and efficacy for an IDO1 PROTAC using a PEG8 linker.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in bioconjugation and its applications is essential for a clear understanding of the technology.

Bioconjugation_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Steps cluster_purification Purification & Analysis Biomolecule Antibody or Protein (e.g., in PBS) Conjugation Step 2: Conjugation to Biomolecule (e.g., pH 7.2-8.5) Biomolecule->Conjugation Linker Heterobifunctional Linker (e.g., NHS-PEG8-Maleimide) Activation Step 1: Linker Activation & Conjugation to Payload (if needed) Linker->Activation Payload Payload or Molecule (e.g., Drug, Dye) Payload->Activation Activation->Conjugation Purify Purification (SEC, Dialysis, HIC) Conjugation->Purify Analyze Characterization (HIC, MS, SDS-PAGE) Purify->Analyze Final_Product Final Bioconjugate Analyze->Final_Product

Caption: General experimental workflow for bioconjugation.

ADC_Structure cluster_Ab Monoclonal Antibody (mAb) cluster_Linker Linker cluster_Payload Payload Ab Antibody Cys Cysteine (Thiol Group) Maleimide (B117702) Maleimide Cys->Maleimide Thioether Bond PEG8 PEG8 Spacer Maleimide->PEG8 Cleavable Cleavable Trigger PEG8->Cleavable Drug Cytotoxic Drug Cleavable->Drug

Caption: Schematic structure of a cysteine-linked ADC with a PEG8 spacer.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG8 Linker) PROTAC->Ternary Ternary->E3 Ternary->PROTAC Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin (Ub) Ub->Ternary Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Successful bioconjugation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product.

4.1. Protocol: Cysteine-Directed ADC Conjugation using NHS-PEG8-Maleimide

This protocol describes the conjugation of a drug-linker activated with a maleimide group to a monoclonal antibody via reduced cysteine residues.

A. Materials and Reagents:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction.

  • NHS-PEG8-Maleimide crosslinker.

  • Amine-reactive payload (e.g., cytotoxic drug with a primary amine).

  • Anhydrous, amine-free organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., N-acetyl cysteine).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., G-25) and/or Hydrophobic Interaction Chromatography (HIC) column.

  • Buffers: PBS (pH 7.4), Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

B. Methodology:

  • Antibody Reduction (Partial):

    • Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a 5-10 fold molar excess of TCEP to the mAb solution. The exact amount should be optimized to achieve the desired number of free thiols (typically for a final DAR of 4 or 8).

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP immediately using a desalting column (SEC), exchanging the mAb into ice-cold Conjugation Buffer.

  • Drug-Linker Preparation:

    • This step assumes the payload is being attached to the linker first. In many cases, pre-made drug-linker-payloads are used.

    • Dissolve the NHS-PEG8-Maleimide linker and the amine-containing payload in anhydrous DMSO at a 1:1.2 molar ratio (Payload:Linker).

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the Maleimide-PEG8-Payload construct.

  • Conjugation Reaction:

    • Immediately after mAb purification, add the Maleimide-PEG8-Payload (dissolved in DMSO) to the reduced mAb solution. A common starting point is a 1.5-fold molar excess of the drug-linker per free thiol. Ensure the final DMSO concentration in the reaction mixture is below 10% to prevent mAb denaturation.[3]

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing, protected from light.

  • Quenching:

    • Stop the reaction by adding a 2-fold molar excess of N-acetyl cysteine (relative to the initial Maleimide-PEG8-Payload) to quench any unreacted maleimide groups.

    • Incubate for an additional 20 minutes.

  • Purification and Analysis:

    • Purify the resulting ADC from unreacted drug-linker and other byproducts using a desalting column (SEC) equilibrated with a formulation buffer (e.g., PBS).

    • Characterize the ADC. Determine the average DAR using HIC or UV-Vis spectroscopy.[2] Confirm conjugate identity and purity using SDS-PAGE and Mass Spectrometry.

4.2. Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[17]

A. Materials and Reagents:

  • Cultured mammalian cells expressing the target protein.

  • PROTAC stock solution (dissolved in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane.

  • Primary antibodies: one specific to the target protein, one for a loading control (e.g., GAPDH, Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

B. Methodology:

  • Cell Treatment:

    • Plate cells in 12- or 24-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well, incubate on ice for 15-20 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the total protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Load equal amounts of total protein (e.g., 20 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control primary antibody to ensure equal loading across all lanes.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[9]

The PEG8 spacer is far more than a simple connector in bioconjugation; it is a strategic design element that critically enhances the physicochemical properties and biological performance of advanced therapeutics.[1] By improving solubility, reducing aggregation, and optimizing pharmacokinetics, PEG8 linkers enable the development of more stable, potent, and effective ADCs and PROTACs.[3][14][16] The quantitative data and protocols provided in this guide underscore the pivotal role of the PEG8 spacer and offer a framework for its successful implementation in research and drug development.

References

The Role of the Mesylate Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the mesylate group in polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules, is a critical strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The choice of activation chemistry for the PEG linker is paramount for efficient and specific bioconjugation. Among the various activating groups, the mesylate group offers distinct advantages in terms of reactivity, making it a valuable tool for researchers in the field.

The Core Function of the Mesylate Group: An Excellent Leaving Group

The primary function of the mesylate (methanesulfonyl, -SO₂CH₃) group at the terminus of a PEG linker is to serve as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This characteristic is fundamental to its utility in bioconjugation.

Alcohols, the native functional group at the terminus of a PEG chain, are poor leaving groups in their own right. The hydroxyl group (-OH) is a strong base, making it resistant to displacement by a nucleophile. To overcome this, the hydroxyl group is converted into a sulfonate ester, such as a mesylate or a tosylate. This conversion transforms the poorly reactive alcohol into a highly reactive electrophile.

The methanesulfonyl group is highly electron-withdrawing, which polarizes the carbon-oxygen bond and makes the adjacent carbon atom highly susceptible to nucleophilic attack. When a nucleophile, such as an amine (-NH₂), thiol (-SH), or hydroxyl (-OH) group on a biomolecule (e.g., protein, peptide, or nanoparticle), attacks this electrophilic carbon, the mesylate group readily departs as a stable, non-reactive methanesulfonate (B1217627) anion. The stability of the resulting methanesulfonate anion is due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.

This efficient Sₙ2 reaction results in the formation of a stable, covalent bond between the PEG linker and the target biomolecule, yielding a PEGylated conjugate with altered and often improved physicochemical properties.

Comparative Analysis: Mesylate vs. Tosylate

Both mesylate and tosylate (p-toluenesulfonyl) are excellent leaving groups and are commonly used to activate PEG linkers. However, they exhibit some key differences in their reactivity and stability.

FeatureMesylate (-SO₂CH₃)Tosylate (-SO₂C₆H₄CH₃)
Reactivity Generally more reactive. The smaller size of the methyl group compared to the tolyl group results in less steric hindrance at the reaction center, facilitating nucleophilic attack.Generally less reactive than mesylate.
Stability Less stable, particularly to hydrolysis. The higher reactivity can also lead to a shorter shelf-life of the activated PEG.More stable than mesylate. The bulkier tosyl group can offer greater steric protection to the sulfonyl ester linkage.
Leaving Group Ability Excellent. The methanesulfonate anion is a very weak base.Excellent. The p-toluenesulfonate anion is a very weak base.
Synthesis Prepared from methanesulfonyl chloride (mesyl chloride).Prepared from p-toluenesulfonyl chloride (tosyl chloride).

Reaction Mechanism and Experimental Workflow

The general workflow for utilizing a mesylate-functionalized PEG linker in bioconjugation involves two key stages: the activation of the PEG linker and the subsequent conjugation to the target molecule.

Synthesis of Mesylate-Activated PEG

The synthesis of a mesylate-activated PEG linker begins with a hydroxyl-terminated PEG. The hydroxyl group is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl byproduct.

Synthesis_of_PEG_Mesylate cluster_reactants Reactants cluster_products Products PEG_OH PEG-OH PEG_OMs PEG-OMs (PEG-Mesylate) PEG_OH->PEG_OMs + Mesyl Chloride, Base Mesyl_Cl CH₃SO₂Cl (Mesyl Chloride) Base Base (e.g., Triethylamine) HCl_Base [Base-H]⁺Cl⁻ Bioconjugation_with_PEG_Mesylate cluster_reactants Reactants cluster_products Products PEG_OMs PEG-OMs PEG_Biomolecule PEG-Nu-Biomolecule PEG_OMs->PEG_Biomolecule + Biomolecule-Nu: Biomolecule_Nu Biomolecule-Nu: Mesylate_anion ⁻OMs (Mesylate anion) ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides (optional) Antibody->Reduction Conjugation_Step Conjugation Reaction (mAb + Mesylate-PEG-Drug) Reduction->Conjugation_Step Mesylate_PEG_X Mesylate-PEG-X (Heterobifunctional Linker) Linker_Drug Mesylate-PEG-Drug Mesylate_PEG_X->Linker_Drug + Drug Drug Cytotoxic Drug Linker_Drug->Conjugation_Step Purification Purification (e.g., SEC, HIC) Conjugation_Step->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_ADC Antibody-Drug Conjugate (ADC) Characterization->Final_ADC

A Technical Guide to the tert-Butyloxycarbonyl (Boc) Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The tert-butyloxycarbonyl (Boc) group is one of the most pivotal and widely utilized protecting groups in modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals.[1] Its popularity is rooted in its stability across a broad spectrum of chemical conditions and its facile, clean removal under specific acidic conditions.[2] This technical guide provides a comprehensive overview of the Boc group, detailing its mechanism of action, experimental protocols for its application and removal, quantitative data on its efficiency, and its strategic role in complex synthetic workflows like Solid-Phase Peptide Synthesis (SPPS) and orthogonal protection strategies.

Core Chemistry and Mechanism of Action

The primary purpose of the Boc group is to temporarily shield a reactive amine functionality, preventing it from undergoing unwanted reactions.[3][4] This is achieved by converting the nucleophilic amine into a carbamate, which is significantly less reactive.[3]

Protection of Amines

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[2] This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the stable and volatile byproducts tert-butanol (B103910) and carbon dioxide.[2][6] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[2]

G cluster_mech1 Mechanism of N-Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of leaving group

Mechanism of Amine Protection using (Boc)₂O.
Deprotection of Boc-Protected Amines

The cornerstone of Boc chemistry is its lability under acidic conditions.[7] Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the Boc group.[5][8] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by the acid.[9][10] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3][10] The resulting amine is typically protonated by the excess acid, forming an amine salt.[10]

The electrophilic tert-butyl cation can potentially alkylate nucleophilic residues in the substrate, a common side reaction.[11] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the cation.[8][10][11]

G cluster_mech2 Mechanism of Acid-Catalyzed N-Boc Deprotection ProtectedAmine R-NH-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation FreeAmine R-NH₃⁺ (Amine Salt) Protonated->FreeAmine Fragmentation tBuCation t-Butyl Cation Protonated->tBuCation CO2 CO₂ Protonated->CO2

Acid-catalyzed Boc deprotection mechanism.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and acid used. The following tables summarize typical reaction conditions and yields.

Table 1: N-Boc Protection of Various Amines

Substrate Reagent Base (equiv.) Solvent Time (h) Yield (%) Reference
Aniline (Boc)₂O (1.1 eq) DMAP (0.1 eq) CH₂Cl₂ 2 >95 [4]
Benzylamine (Boc)₂O (1.1 eq) Et₃N (1.5 eq) CH₂Cl₂ 2-4 >95 [12]
L-Alanine (Boc)₂O (1.0 eq) NaOH (1.0 eq) Dioxane/H₂O 12 90-98 [13]
Various Amines (Boc)₂O (1.0 eq) None Water/Acetone 0.1-0.2 90-98 [13]

| Heterocyclic Amines | (Boc)₂O (1.1 eq) | Et₃N (1.2 eq) | CH₂Cl₂ | 3 | >70 |[14] |

Table 2: N-Boc Deprotection Conditions

Substrate Acid (Concentration) Scavenger Solvent Time Temp (°C) Yield (%) Reference
N-Boc-L-tryptophan Oxalyl Chloride (1.5 eq) None Methanol 1 h RT 85 [14]
Various N-Boc Amines TFA (25%) None CH₂Cl₂ 2 h RT Quantitative [10][15]
Various N-Boc Amines TFA (50%) None CH₂Cl₂ 30 min RT Quantitative [10]
N-Boc Dipeptide H₂SO₄ (1.5 eq) None tBuOAc 1-4 h RT 70-100 [16]
Peptide on Resin TFA (95%) H₂O (2.5%), TIS (2.5%) None 2-4 h RT High [10]

| N-Boc Amines | 4M HCl | None | Dioxane | 1-4 h | RT | High |[9] |

Experimental Protocols

General Protocol for N-Boc Protection of an Amine

This protocol describes a standard procedure for the protection of a primary or secondary amine using Boc anhydride.[2][12]

Materials:

  • Amine (1.0 mmol, 1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 eq.) or 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq.)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, 10 mL) in a round-bottom flask.

  • Add the base (e.g., Et₃N, 1.5 mmol). If the amine is a weak nucleophile, DMAP can be used as a catalyst.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 mmol) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

General Protocol for N-Boc Deprotection using TFA

This protocol details the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.[9][10][15]

Materials:

  • N-Boc protected amine (1.0 mmol, 1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous CH₂Cl₂ (5-10 mL) in a round-bottom flask.

  • Prepare a deprotection solution, typically 25-50% TFA in CH₂Cl₂ (v/v). For a 25% solution, add an equal volume of TFA to the volume of CH₂Cl₂ used to dissolve the substrate. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the TFA solution to the substrate solution. The reaction generates CO₂ gas, so the system must not be closed.[5]

  • Stir the mixture at room temperature. Reaction times vary from 30 minutes to a few hours, depending on the substrate and TFA concentration.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully add saturated aq. NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product is often obtained as the free base.

Applications in Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of SPPS by R.B. Merrifield. In the Boc/Bzl SPPS strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl (B1604629) (Bzl) ethers or esters.[7][17] The synthesis involves a repeated cycle of deprotection, neutralization, coupling, and washing.

The iterative cycle of Boc-SPPS is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[7]

  • Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a hindered base, like diisopropylethylamine (DIEA), to free the terminal amine.

  • Coupling: The next N-α-Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the free amine of the growing peptide chain.

  • Washing: Excess reagents are washed away before the next cycle begins.

G Deprotection 1. Deprotection (TFA/DCM) Resin_Deprotected Resin-AA-NH₃⁺ Deprotection->Resin_Deprotected Neutralization 2. Neutralization (DIEA) Resin_Neutral Resin-AA-NH₂ Neutralization->Resin_Neutral Coupling 3. Coupling (Activated Boc-AA) Resin_Coupled Resin-AA₂-AA-Boc Coupling->Resin_Coupled Washing 4. Washing Washing->Deprotection Repeat Cycle Resin Resin-AA-Boc Resin->Deprotection Resin_Deprotected->Neutralization Resin_Neutral->Coupling Resin_Coupled->Washing

Iterative Workflow for Boc-based Solid-Phase Peptide Synthesis.
Orthogonal Protection Strategy

An orthogonal protection strategy is one in which multiple protecting groups are used in a single molecule, and each can be removed selectively in any order without affecting the others.[18][19] The Boc group is a key component of many such strategies due to its unique acid lability. It is orthogonal to:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[20]

  • Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][21]

  • Allyl-based groups (Alloc/Allyl): Removed by palladium(0) catalysis.[18]

This orthogonality allows for precise, regioselective modifications of complex molecules, which is critical in the synthesis of branched peptides, modified natural products, and various drug candidates.[18][19]

G cluster_conditions Selective Deprotection Conditions Start Molecule with Multiple Protected Amines (Boc, Fmoc, Cbz) Acid Acid (e.g., TFA) Start->Acid Base Base (e.g., Piperidine) Start->Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Result_Boc Only Boc Removed Acid->Result_Boc Result_Fmoc Only Fmoc Removed Base->Result_Fmoc Result_Cbz Only Cbz Removed Hydrogenolysis->Result_Cbz

Logical flow of an orthogonal protection strategy.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic and medicinal chemistry. Its robust stability to a wide range of reagents, coupled with its mild and efficient acid-catalyzed removal, provides chemists with a reliable method for managing the reactivity of amines.[1][2] A thorough understanding of its application, deprotection conditions, and role in advanced synthetic strategies like SPPS and orthogonal protection is essential for professionals engaged in the synthesis of peptides, complex natural products, and novel therapeutic agents.

References

An In-depth Technical Guide to Oxime Ligation Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation has emerged as a powerful and versatile tool in the field of bioconjugation, enabling the precise and stable covalent linkage of molecules to biological entities such as proteins, peptides, and nucleic acids.[1][2] This chemoselective reaction, which forms a robust oxime bond from the condensation of an aminooxy group with an aldehyde or ketone, is prized for its bioorthogonality, proceeding efficiently under mild, aqueous conditions without interfering with native biological functional groups.[3][4] Its applications are extensive, ranging from the synthesis of antibody-drug conjugates (ADCs) and radiolabeled imaging agents to the creation of functionalized hydrogels and the study of protein-protein interactions.[1][5][6] This technical guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to empower researchers in leveraging this chemistry for their drug development and scientific research endeavors.

Core Principles of Oxime Ligation

The foundation of oxime ligation is the reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl group (an aldehyde or ketone) to form a stable C=N-O linkage known as an oxime.[1] This reaction is highly chemoselective, meaning the reacting partners are mutually specific and do not cross-react with other functional groups typically found in biological systems, such as amines and thiols.[3]

The reaction rate is significantly influenced by several factors, most notably pH and the presence of a nucleophilic catalyst.[7]

  • pH: The reaction is generally fastest in slightly acidic conditions, typically between pH 4 and 5.[8] This is because the reaction mechanism involves a dehydration step of a tetrahedral intermediate which is acid-catalyzed.[7] However, for many biological applications where maintaining physiological pH is crucial, the reaction can be performed at or near neutral pH, albeit at a slower rate.[8]

  • Catalysis: To accelerate the reaction at neutral pH, nucleophilic catalysts are often employed.[9] Aniline (B41778) and its derivatives are the most common catalysts, capable of increasing the reaction rate by up to 40-fold at neutral pH.[10] The catalyst functions by forming a more reactive protonated Schiff base intermediate, which then readily undergoes transamination with the aminooxy species.[11] More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA), have been developed and shown to be up to 15 times more effective than aniline, largely due to their greater aqueous solubility allowing for higher catalyst concentrations.[12][13]

The resulting oxime bond is significantly more stable against hydrolysis compared to analogous imine or hydrazone linkages, making it ideal for creating long-lasting bioconjugates for in vivo applications.[11][14]

Quantitative Data on Oxime Ligation Kinetics

The efficiency of oxime ligation is highly dependent on the specific reactants, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative reference for experimental design.

Table 1: Comparison of Second-Order Rate Constants (kobs) for Oxime Ligation with Different Catalysts and Reactants.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxy acetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[7]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3[7]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[7]
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100[7]
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris-HCl0.082[10][12]
2-PentanoneAminooxy-dansylm-Phenylenediamine (100 mM)7.5Tris-HCl0.20[15]

Table 2: Influence of pH on Oxime Ligation.

Reaction SystempHCatalystRelative Reaction RateReference
Uncatalyzed Aldehyde-Aminooxy4-5NoneOptimal[8]
Uncatalyzed Aldehyde-Aminooxy7.0NoneSignificantly Slower[8]
Aniline-Catalyzed4-7Aniline (10 mM)Effective across range[9]
p-Phenylenediamine-Catalyzed4-7p-Phenylenediamine (10 mM)More efficient than aniline[9]
Photomediated Hydrogel Formation6.0AnilineFaster G' attainment[6]
Photomediated Hydrogel Formation7.0-7.4AnilineSlower but comparable G'[6]

Key Experimental Protocols

Introduction of Carbonyl Groups into Biomolecules

A prerequisite for oxime ligation is the presence of a carbonyl group on one of the molecules to be conjugated. Since aldehydes and ketones are rare in native biopolymers, they often need to be introduced site-specifically.[16]

A. Periodate (B1199274) Oxidation of N-terminal Serine/Threonine: [3][17]

This method generates an N-terminal glyoxylyl group (an aldehyde).

  • Protein Preparation: Dissolve the protein containing an N-terminal serine or threonine in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • Oxidation: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.

  • Purification: Remove excess sodium periodate and byproducts using a desalting column equilibrated with the desired reaction buffer for the subsequent ligation step.

B. Genetic Incorporation of Unnatural Amino Acids: [17]

This technique allows for the precise placement of a ketone-containing amino acid, such as p-acetylphenylalanine, at any desired position within a protein's sequence using evolved tRNA/tRNA synthetase pairs.

General Protocol for Oxime Ligation for Protein Labeling

This protocol describes the labeling of an aldehyde-modified protein with an aminooxy-functionalized molecule (e.g., a fluorescent dye or a drug).

  • Reactant Preparation:

    • Prepare a solution of the aldehyde-modified protein in a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0) at a concentration of 1-10 µM.[18]

    • Prepare a stock solution of the aminooxy-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline or m-phenylenediamine) in water or an appropriate buffer. The solubility of aniline is limited to approximately 100 mM in aqueous buffers.[12]

  • Ligation Reaction:

    • To the protein solution, add the aminooxy-containing molecule to a final concentration that is typically a 1.5 to 10-fold molar excess over the protein.

    • Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 10-100 mM).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and catalyst concentration.[1][12] Monitor the reaction progress using techniques such as HPLC or SDS-PAGE.[7][18]

  • Purification: Purify the resulting bioconjugate from excess reagents and catalyst using size exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Rapid, One-Pot Labeling for Time-Sensitive Applications

This protocol is optimized for applications like PET imaging where rapid conjugation is essential.[1]

  • Precursor Preparation: Dissolve the Fmoc-protected aminooxy-peptide precursor in pre-heated 30% piperidine (B6355638) in anhydrous DMF (20 mM) for 1 minute at 75°C to remove the Fmoc protecting group.

  • Quenching and Ligation:

    • Quench the deprotection reaction with neat TFA (~30% v/v).

    • Immediately add pre-heated aniline (2 equivalents) and the aldehyde-containing molecule (e.g., D-glucose, 100 equivalents) in anhydrous DMF.

  • Reaction and Quenching: Allow the ligation to proceed for 5 minutes. Quench the reaction with acetone (B3395972) (10% v/v).

  • Purification: Purify the product immediately using RP-HPLC.[1]

Visualizing Workflows with Graphviz

Diagrams generated using the DOT language can effectively illustrate the logical steps in complex bioconjugation workflows.

Oxime_Ligation_Workflow cluster_Preparation Reactant Preparation cluster_Reaction Reaction Steps cluster_Purification Purification & Analysis Protein Protein with N-terminal Ser/Thr Oxidation Periodate Oxidation (pH ~7, RT, 15-30 min) Protein->Oxidation NaIO4 Sodium Periodate (NaIO4) NaIO4->Oxidation Aminooxy_Molecule Aminooxy-functionalized Molecule (e.g., Drug, Dye) Ligation Oxime Ligation (pH 4-7, RT) Aminooxy_Molecule->Ligation Catalyst Aniline or m-Phenylenediamine Catalyst->Ligation Purification_Ox Desalting Column Oxidation->Purification_Ox Remove excess NaIO4 Purification_Lig Chromatography (SEC, Affinity, etc.) Ligation->Purification_Lig Crude Conjugate Purification_Ox->Ligation Aldehyde-modified Protein Analysis Characterization (SDS-PAGE, MS, HPLC) Purification_Lig->Analysis Purified Bioconjugate

Caption: A typical experimental workflow for protein bioconjugation using oxime ligation.

ADC_Synthesis_Workflow Antibody Glycosylated Antibody (e.g., IgG) Oxidation Periodate Oxidation of Glycans Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Ligation Oxime Ligation Aldehyde_Ab->Ligation Linker Aminooxy-Linker-Drug Construct Linker->Ligation ADC Antibody-Drug Conjugate (ADC) Ligation->ADC Purification Purification ADC->Purification Final_ADC Purified ADC for In Vitro / In Vivo Studies Purification->Final_ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) via oxime ligation.

Applications in Drug Development and Research

The unique characteristics of oxime ligation have led to its widespread adoption in various areas of scientific research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): Oxime ligation is a key technology for producing homogeneous ADCs.[19][20] By oxidizing the carbohydrate moieties on an antibody to generate aldehydes, a drug-linker payload with an aminooxy group can be attached with a defined stoichiometry.[5][21]

  • PET Imaging Agents: The rapid kinetics achievable with optimized protocols make oxime ligation suitable for labeling peptides and other targeting molecules with short-lived radioisotopes like ¹⁸F for Positron Emission Tomography (PET).[1]

  • Protein-Protein Interaction Studies: By conjugating probes or crosslinkers to specific sites on proteins, oxime ligation can be used to investigate and map protein interactions.[1]

  • Hydrogel Formation: The reaction is used to form biocompatible hydrogels for 3D cell culture and drug delivery applications, with the gelation kinetics being tunable by pH and catalyst concentration.[6]

  • In Vivo Targeting: The bioorthogonal nature of the reaction allows for in vivo applications, such as a two-step targeting strategy where an aminooxy-modified cell surface is targeted by an aldehyde-functionalized nanoparticle.[4]

Conclusion

Oxime ligation stands out as a robust, versatile, and highly chemoselective bioconjugation technique. Its ability to form stable linkages under mild, biocompatible conditions has cemented its role in the development of sophisticated biotherapeutics and advanced research tools. By understanding the core principles, kinetics, and experimental nuances of this chemistry, researchers can effectively design and execute conjugation strategies to advance their scientific and drug development objectives. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the successful implementation of oxime ligation in the laboratory.

References

The Versatile Role of Heterobifunctional PEG Linkers in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced scientific research, particularly in the fields of drug delivery, proteomics, and diagnostics, the ability to selectively and stably connect different molecular entities is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools to achieve this, offering a unique combination of biocompatibility, chemical versatility, and precise control over intermolecular spacing. This technical guide provides an in-depth exploration of the core applications of these linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their endeavors.

Core Concepts: Structure and Functionality

Heterobifunctional PEG linkers are polymers with distinct reactive groups at either end of a flexible PEG chain. This dual-functionality allows for the sequential and specific conjugation of two different molecules. The PEG backbone itself is advantageous due to its hydrophilicity, which can enhance the solubility and stability of the resulting conjugate, and its ability to shield the conjugated molecule from enzymatic degradation and immunological recognition, thereby extending its circulation half-life in vivo.

The choice of reactive end groups is dictated by the functional groups available on the molecules to be conjugated (e.g., amines, thiols, carboxyls, etc.). Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines, maleimides for targeting sulfhydryl groups, and alkynes or azides for "click" chemistry reactions.

Key Applications and Quantitative Insights

The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in several key research areas.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, heterobifunctional PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies (mAbs). This strategy allows for the targeted delivery of the drug to cancer cells expressing a specific antigen, minimizing off-target toxicity. The PEG linker can influence the ADC's stability, solubility, and pharmacokinetic profile.

Quantitative Data on ADC Linker Performance

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
SMCC (non-PEG)3.51560
NHS-PEG4-Maleimide3.81075
NHS-PEG12-Maleimide3.71272
Targeted Drug Delivery with Nanoparticles

Heterobifunctional PEG linkers are instrumental in the surface functionalization of nanoparticles, such as liposomes and polymeric micelles, to create targeted drug delivery systems. One end of the PEG linker is anchored to the nanoparticle surface, while the other end is conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule) that recognizes a specific receptor on the target cells.

Quantitative Data on Targeted Nanoparticle Delivery

Nanoparticle FormulationTargeting LigandDrug Loading Efficiency (%)Cellular Uptake (Fold Increase vs. Non-targeted)Reference
Liposome-PEG-RGDRGD peptide124.5
Micelle-PEG-FolateFolic Acid156.2
Gold Nanoparticle-PEG-AntibodyTrastuzumabN/A10.8
Proteomics and Protein Analysis

In proteomics, heterobifunctional PEG linkers are used for various applications, including the creation of protein-protein conjugates, the immobilization of proteins on surfaces for analysis, and as cross-linking agents to study protein interactions. The defined length of the PEG chain can also be used as a "molecular ruler" to probe distances within protein complexes.

Quantitative Data on PEGylation Effects on Proteins

ProteinLinker UsedActivity Retention (%)In Vivo Half-life (hours)Reference
Interferon-α2amPEG-NHS956-8 (unmodified) -> 65-85 (PEGylated)
G-CSFmPEG-propionaldehyde984.7 (unmodified) -> 33.5 (PEGylated)
AsparaginasemPEG-succinimidyl succinate855.2 (unmodified) -> 336 (PEGylated)

Visualizing the Processes: Diagrams and Workflows

To better illustrate the applications of heterobifunctional PEG linkers, the following diagrams, generated using the DOT language, depict key experimental workflows and signaling pathways.

ADC_Formation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Conjugation cluster_final_conjugation Final ADC Assembly Antibody Antibody Reduction Partial Reduction (e.g., DTT, TCEP) Antibody->Reduction Reduced_Antibody Antibody with Free Thiols (-SH) Reduction->Reduced_Antibody ADC Antibody-Drug Conjugate (ADC) Reduced_Antibody->ADC Linker NHS-PEG-Maleimide Linker_Drug Maleimide-PEG-Drug Linker->Linker_Drug Drug Cytotoxic Drug with Amine (-NH2) Drug->Linker_Drug Linker_Drug->ADC

Figure 1: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Targeted_Nanoparticle_Delivery cluster_nanoparticle Targeted Nanoparticle cluster_circulation Systemic Circulation cluster_target_cell Target Cell Interaction Nanoparticle Drug-loaded Nanoparticle PEG_Linker DSPE-PEG-Ligand Blood_Vessel Blood Vessel Nanoparticle->Blood_Vessel Administration Receptor Cell Surface Receptor PEG_Linker->Receptor Targeting Target_Cell Target Cell (e.g., Cancer Cell) Blood_Vessel->Target_Cell Extravasation Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Drug_Release Intracellular Drug Release Endocytosis->Drug_Release

Figure 2: Mechanism of targeted nanoparticle drug delivery.

Proteomics_Crosslinking_Workflow Protein_Complex Native Protein Complex Crosslinking Incubate with Heterobifunctional PEG Cross-linker Protein_Complex->Crosslinking Crosslinked_Complex Covalently Cross-linked Protein Complex Crosslinking->Crosslinked_Complex SDS_PAGE SDS-PAGE Analysis Crosslinked_Complex->SDS_PAGE Mass_Spectrometry Mass Spectrometry (MS) Analysis Crosslinked_Complex->Mass_Spectrometry Interaction_Analysis Identify Interacting Proteins and Sites Mass_Spectrometry->Interaction_Analysis

Figure 3: Workflow for studying protein interactions using cross-linking.

Experimental Protocols: A Practical Guide

The following sections provide generalized yet detailed methodologies for common applications of heterobifunctional PEG linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation using NHS-PEG-Maleimide

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Cytotoxic drug with a primary amine

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size exclusion chromatography)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

Methodology:

  • Antibody Reduction (to generate free thiols):

    • Dissolve the mAb to a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with PBS.

  • Linker-Drug Conjugation:

    • Dissolve the NHS-PEG-Maleimide linker and the amine-containing drug in DMSO at a 1:1.1 molar ratio.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the Maleimide-PEG-Drug construct.

  • Final ADC Assembly:

    • Immediately add the Maleimide-PEG-Drug solution to the reduced antibody solution at a 5-10 fold molar excess relative to the antibody.

    • Allow the maleimide-thiol conjugation to proceed at room temperature for 2-4 hours or at 4°C overnight.

    • Quench any unreacted maleimide (B117702) groups by adding a final concentration of 10 mM N-ethylmaleimide.

  • Purification and Characterization:

    • Purify the resulting ADC using size exclusion chromatography to remove unconjugated drug-linker and other small molecules.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess purity and aggregation by SDS-PAGE and size exclusion chromatography.

Protocol 2: Surface Functionalization of Liposomes with a Targeting Peptide

Materials:

  • Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

  • Targeting peptide with a terminal cysteine residue

  • Reaction buffer (e.g., HEPES, pH 7.0)

  • Purification system (e.g., dialysis or tangential flow filtration)

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Include 1-5 mol% of DSPE-PEG-Maleimide in the lipid mixture.

  • Peptide Conjugation:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • Add the peptide solution to the liposome suspension at a 2-5 fold molar excess relative to the maleimide groups on the liposome surface.

    • Incubate the mixture at room temperature for 4-6 hours with gentle stirring.

  • Purification:

    • Remove unconjugated peptide by dialysis against a large volume of buffer or by using tangential flow filtration.

  • Characterization:

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay after liposome lysis or by HPLC).

    • Determine the size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).

Conclusion

Heterobifunctional PEG linkers represent a cornerstone technology in modern bioconjugation chemistry. Their ability to connect disparate molecules with precision and stability, while simultaneously imparting beneficial physicochemical properties, has propelled significant advancements in targeted therapeutics, diagnostics, and fundamental biological research. The strategic selection of linker length and reactive end groups allows for the fine-tuning of conjugate properties to meet the specific demands of the intended application. As research continues to push the boundaries of molecular engineering, the versatility and utility of these linkers are poised to expand even further, paving the way for next-generation scientific innovations.

Methodological & Application

Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG8-Ms to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of t-Boc-Aminooxy-PEG8-Ms to aldehyde-containing molecules. This process, known as oxime ligation, is a highly efficient and chemoselective method for forming stable covalent bonds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, and other polymers.[1][2]

The this compound is a heterobifunctional linker. The tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end allows for a controlled, two-step conjugation process.[3] Following deprotection under mild acidic conditions, the revealed aminooxy group reacts specifically with an aldehyde to form a stable oxime bond.[4][5] The other end of the linker features a mesyl (Ms) group, which is an excellent leaving group, enabling subsequent conjugation to nucleophiles such as thiols or amines.[6][7] This protocol focuses on the initial conjugation to an aldehyde via the aminooxy functionality. The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1]

Principle of the Method

The conjugation strategy involves two key steps:

  • Deprotection of the t-Boc Group: The t-Boc protecting group is removed from the aminooxy moiety using a mild acidic treatment, typically with trifluoroacetic acid (TFA), to yield a reactive aminooxy-PEG8-Ms.[5][8]

  • Oxime Ligation: The deprotected aminooxy-PEG8-Ms is then reacted with an aldehyde-containing molecule in a slightly acidic to neutral buffer. The reaction forms a highly stable oxime linkage.[1][2] The reaction can be accelerated by the use of a catalyst, such as aniline (B41778) or its derivatives.[9]

Materials and Reagents

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule)

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v)

  • Scavengers (optional, for sensitive molecules): Triisopropylsilane (B1312306) (TIS)

  • Neutralization Solution: Saturated aqueous sodium bicarbonate

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5

  • Aniline (optional, as catalyst)

  • Quenching Solution (optional): Hydroxylamine or a small molecule with an aminooxy/hydrazide group

  • Purification System: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Analytical Instruments: LC-MS, SDS-PAGE

Experimental Protocols

Protocol 1: Deprotection of this compound
  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For sensitive substrates, the addition of a scavenger like triisopropylsilane (TIS) at 2.5-5% (v/v) is recommended.[8]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

  • The resulting deprotected aminooxy-PEG8-Ms (as a TFA salt) can often be used directly in the subsequent conjugation step after careful drying. Alternatively, for a neutral amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by drying the organic layer and solvent removal.[8]

Protocol 2: Conjugation of Deprotected Aminooxy-PEG8-Ms to an Aldehyde
  • Preparation of Aldehyde-Containing Molecule: Dissolve the aldehyde-containing molecule in the Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5) to a known concentration (e.g., 1-10 mg/mL for a protein).[1]

  • Preparation of Aminooxy-PEG8-Ms: Dissolve the deprotected and dried aminooxy-PEG8-Ms in the Reaction Buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the aminooxy-PEG8-Ms solution to the aldehyde-containing molecule solution. The optimal molar ratio should be determined empirically for each specific substrate.

    • For catalysis (optional but recommended for faster kinetics), add aniline to a final concentration of 10-100 mM.[9]

    • Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Monitoring the Reaction: The progress of the conjugation can be monitored by SDS-PAGE (for proteins, showing a molecular weight shift), LC-MS (confirming the mass of the conjugate), or HPLC (observing the formation of a new product peak).

  • Quenching the Reaction (Optional): To consume any unreacted aldehyde on the target molecule, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.

Protocol 3: Purification of the Conjugate

The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for purifying PEGylated proteins from smaller unreacted PEG linkers and other small molecules.[10]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile by UV absorbance (e.g., at 280 nm for proteins). The PEGylated conjugate will elute earlier than the unconjugated molecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying PEGylated peptides and small molecules.[11]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • The more hydrophobic conjugate will have a different retention time than the starting materials.

  • Dialysis/Tangential Flow Filtration (TFF): Effective for removing small molecule impurities from large protein conjugates.[10]

    • Use a dialysis membrane or TFF cassette with an MWCO that is significantly smaller than the molecular weight of the conjugate (e.g., 3-6 times lower).[10]

    • Dialyze against a large volume of an appropriate buffer with several buffer changes.

Data Presentation

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for balancing reaction rate and stability of many biomolecules.[1]
Temperature 4 - 25 °CLower temperatures can be used for sensitive molecules, requiring longer reaction times.
Molar Ratio (PEG:Molecule) 10:1 to 50:1The optimal ratio should be determined empirically.
Reaction Time 2 - 24 hoursDependent on temperature, concentration, and use of a catalyst.
Catalyst (Aniline) 10 - 100 mMAccelerates the reaction significantly.[9]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete t-Boc Deprotection Insufficient acid strength or reaction time.Increase TFA concentration or extend reaction time. Monitor by LC-MS.[8]
Low Conjugation Efficiency Suboptimal pH; Inactive reagents; Steric hindrance.Optimize buffer pH. Use fresh reagents. Increase molar excess of the PEG linker or reaction time.[1]
Precipitation of Protein High concentration of organic co-solvent; Protein instability.Minimize organic solvent. Screen different buffer conditions or add stabilizers.
Poor Separation During Purification Inappropriate purification method or conditions.For SEC, ensure appropriate column and resin selection. For HPLC, optimize the gradient. For dialysis, use an appropriate MWCO.[10]

Visualizations

experimental_workflow cluster_deprotection Step 1: t-Boc Deprotection cluster_conjugation Step 2: Oxime Ligation cluster_purification Step 3: Purification & Analysis start This compound deprotection Add TFA in DCM start->deprotection monitoring_deprotection Monitor by LC-MS/TLC deprotection->monitoring_deprotection workup Solvent Removal & Drying monitoring_deprotection->workup deprotected_peg Aminooxy-PEG8-Ms workup->deprotected_peg mixing Mix in Reaction Buffer (pH 6.5-7.5) deprotected_peg->mixing aldehyde Aldehyde-containing Molecule aldehyde->mixing reaction Incubate (2-24h, 4-25°C) Optional: Aniline catalyst mixing->reaction monitoring_conjugation Monitor by HPLC/MS/SDS-PAGE reaction->monitoring_conjugation crude_product Crude Conjugate monitoring_conjugation->crude_product purification Purify by SEC, RP-HPLC, or Dialysis crude_product->purification analysis Analyze Purity & Identity (LC-MS, SDS-PAGE) purification->analysis final_product Purified Conjugate analysis->final_product reaction_pathway cluster_reactants Reactants cluster_product Product aminooxy_peg Aminooxy-PEG8-Ms (Deprotected) reaction Oxime Ligation (pH 6.5-7.5) Aniline (optional) aminooxy_peg->reaction aldehyde Aldehyde-Molecule aldehyde->reaction oxime_conjugate Oxime-Linked Conjugate reaction->oxime_conjugate Stable Oxime Bond

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of the t-Boc-aminooxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and related functionalities in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. The t-Boc-aminooxy group (t-Boc-ONH-) is a key functional moiety in bioconjugation and drug delivery, enabling the formation of stable oxime linkages with aldehydes and ketones. The selective and efficient deprotection of the t-Boc group to liberate the reactive aminooxy group is a critical step in these applications.

These application notes provide detailed protocols and quantitative data for the acid-catalyzed deprotection of the t-Boc-aminooxy group. The information is intended to guide researchers in selecting the appropriate deprotection strategy and optimizing reaction conditions for their specific substrates.

Chemical Reaction and Mechanism

The deprotection of the t-Boc-aminooxy group proceeds via an acid-catalyzed cleavage of the carbamate. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the collapse of the intermediate and the formation of a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free aminooxy group as its corresponding salt.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the acid-catalyzed deprotection of various t-Boc-protected aminooxy compounds.

Table 1: Deprotection of t-Boc-aminooxy Group using Hydrochloric Acid (HCl)

Substrate (N-Boc-O-R-hydroxylamine)Acidic Reagent & SolventTemperature (°C)Time (h)Yield (%)Reference
N-(t-Butoxycarbonyl)-O-benzylhydroxylamineDry HCl in Diethyl EtherRoom Temp.183[1]
N-(t-Butoxycarbonyl)-O-allylhydroxylamineDry HCl in Diethyl EtherRoom Temp.175[1]
N-(t-Butoxycarbonyl)-O-propylhydroxylamineDry HCl in Diethyl EtherRoom Temp.178[1]
N-(t-Butoxycarbonyl)-O-butylhydroxylamineDry HCl in Diethyl EtherRoom Temp.181[1]
N-(t-Butoxycarbonyl)-O-hexylhydroxylamineDry HCl in Diethyl EtherRoom Temp.182[1]
N-(t-Butoxycarbonyl)-O-cyclohexylhydroxylamineDry HCl in Diethyl EtherRoom Temp.156[1]

Table 2: Deprotection of t-Boc-aminooxy Group using Trifluoroacetic Acid (TFA)

SubstrateAcidic Reagent & SolventTemperature (°C)TimeYield (%)Reference
General t-Boc-aminooxy PEG derivatives20-50% TFA in Dichloromethane (DCM)0 to Room Temp.30 min - 2 hTypically high[2]
t-Boc-Phe-Phe-OEt33% TFA in ChloroformRoom Temp.Overnight82[3]
Various N-Boc amines5 eq. TFA in DCM (Microwave)6030 minHigh[4]
Boc-protected amino acids2 eq. TFA in ionic liquid130~10 minHigh[5]

Experimental Protocols

Protocol 1: Deprotection of N-(t-Butoxycarbonyl)-O-benzylhydroxylamine with HCl in Diethyl Ether[1]

Materials:

  • N-(t-Butoxycarbonyl)-O-benzylhydroxylamine

  • Dry Diethyl Ether (Et₂O)

  • Anhydrous Hydrogen Chloride (HCl) gas or a saturated solution of HCl in dry Et₂O

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Dissolve N-(t-butoxycarbonyl)-O-benzylhydroxylamine (1.0 eq) in dry diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution or add a saturated solution of HCl in dry Et₂O dropwise.

  • Stir the reaction mixture at room temperature for 1 hour. The hydrochloride salt of the deprotected product will precipitate as a white solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching with a basic solution (e.g., saturated NaHCO₃), extracting with an organic solvent, and spotting on a silica (B1680970) gel plate.

  • Upon completion, filter the precipitate and wash it with cold, dry diethyl ether to remove any unreacted starting material and byproducts.

  • Dry the resulting white solid (O-benzylhydroxylamine hydrochloride) under vacuum.

Expected Yield: 83%[1]

Protocol 2: General Procedure for Deprotection of t-Boc-aminooxy-PEG Derivatives with TFA in DCM[2]

Materials:

  • t-Boc-aminooxy-PEG derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-aminooxy-PEG derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for an additional 30 minutes to 1.5 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting product will be the TFA salt of the aminooxy-PEG derivative, which can often be used directly in the next step.

  • For applications requiring the free aminooxy group, the residue can be dissolved in a suitable organic solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the TFA salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Stability and Side Reactions

The N-O bond of the aminooxy group is generally stable under the acidic conditions used for Boc deprotection. The primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection. If the substrate contains electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger is recommended.

Common Scavengers:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Anisole

  • Water

A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

Diagrams

Deprotection_Mechanism cluster_products Products BocONHR t-Boc-ONHR ProtonatedBoc Protonated Intermediate BocONHR->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation t-Butyl Cation ProtonatedBoc->tBuCation AminooxySalt H2N+-OR (Salt) CarbamicAcid->AminooxySalt - CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H+ CO2 CO2

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

Experimental_Workflow Start Start: t-Boc-aminooxy Compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Et2O) Start->Dissolve AddAcid Add Acid (TFA or HCl) at 0°C Dissolve->AddAcid React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAcid->React Workup Work-up React->Workup Evaporation Evaporation of Solvent & Excess Acid Workup->Evaporation Neutralization Optional: Neutralization with Mild Base Evaporation->Neutralization FinalProduct Final Product: Aminooxy Salt or Free Aminooxy Evaporation->FinalProduct as Salt Neutralization->FinalProduct as Free Base

References

Application Notes and Protocols for Labeling Proteins with Aminooxy-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This is achieved by increasing the protein's hydrodynamic size, which can reduce renal clearance and shield it from proteolytic degradation, thereby extending its circulating half-life. One of the most effective and chemoselective methods for protein PEGylation involves the reaction of an aminooxy-functionalized PEG reagent with a carbonyl group (aldehyde or ketone) on the protein to form a stable oxime linkage.

These application notes provide a detailed protocol for the site-specific labeling of proteins with aminooxy-PEG reagents. The focus is on the labeling of glycoproteins, where aldehyde groups can be introduced through mild oxidation of carbohydrate moieties. This method offers a high degree of control over the site of PEGylation, minimizing the impact on the protein's biological activity.

Chemical Pathway

The core of this labeling protocol is the oxime ligation reaction, a highly efficient and bioorthogonal reaction between an aminooxy group and an aldehyde.

G Oxime Ligation Reaction cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Protein_Aldehyde Protein with Aldehyde Group (R1-CHO) PEGylated_Protein PEGylated Protein with Stable Oxime Linkage (R1-CH=N-O-PEG-R2) Protein_Aldehyde->PEGylated_Protein + Aminooxy_PEG Aminooxy-PEG Reagent (H2N-O-PEG-R2) Aminooxy_PEG->PEGylated_Protein pH 6.0-7.5 pH 6.0-7.5 Room Temperature Room Temperature Optional Catalyst (e.g., Aniline) Optional Catalyst (e.g., Aniline)

Caption: Chemical reaction for protein PEGylation via oxime ligation.

Experimental Workflow

The overall workflow for labeling a glycoprotein (B1211001) with an aminooxy-PEG reagent involves several key steps, from initial protein preparation to the final analysis of the conjugate.

G Experimental Workflow for Glycoprotein PEGylation start Start: Glycoprotein Solution oxidation 1. Oxidation of Glycans (e.g., with Sodium Periodate) start->oxidation purification1 2. Removal of Oxidant (e.g., Desalting Column) oxidation->purification1 ligation 3. Oxime Ligation (Addition of Aminooxy-PEG) purification1->ligation purification2 4. Purification of Conjugate (e.g., SEC or IEX) ligation->purification2 analysis 5. Characterization (SDS-PAGE, MS, UV-Vis) purification2->analysis end End: Purified PEGylated Protein analysis->end

Caption: General workflow for glycoprotein labeling with aminooxy-PEG.

Quantitative Data Summary

The efficiency and stability of the aminooxy-PEG labeling are influenced by several factors. The following tables summarize key quantitative data to guide protocol optimization.

Table 1: Effect of Catalyst on Oxime Ligation Rate
CatalystConcentrationFold Increase in Rate (vs. Uncatalyzed at pH 7)Reference
None-1[1]
Aniline (B41778)100 mM~6 - 20[1]
m-Phenylenediamine (B132917) (mPDA)100 mM~15 (vs. Aniline)
p-Phenylenediamine2 mM~120[1]
Table 2: Comparative Stability of Oxime and Hydrazone Linkages
Linkage TypeConditionRelative Stability (Oxime vs. Hydrazone)Reference
Oxime vs. MethylhydrazonepD 7.0~600-fold more stable[2]
Oxime vs. AcetylhydrazonepD 7.0~300-fold more stable[2]
Oxime vs. SemicarbazonepD 7.0~160-fold more stable[2]
Table 3: Influence of Reactant Molar Ratio and Time on Degree of Labeling (DOL) - Illustrative Data

Note: Actual DOL will vary depending on the protein, number of available sites, and specific reaction conditions. This table provides an illustrative example based on typical observations.

Molar Excess of Aminooxy-PEGReaction Time (hours)Expected Degree of Labeling (DOL)
10x20.5 - 1.5
20x21.0 - 2.5
50x22.0 - 4.0
20x41.5 - 3.0
20x82.0 - 3.5

Detailed Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins by Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins through the mild oxidation of sialic acid residues using sodium periodate (B1199274).

Materials:

  • Glycoprotein (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Prepare a fresh 100 mM solution of sodium periodate in Oxidation Buffer.

  • To your glycoprotein solution, add the sodium periodate solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) is recommended.

  • Incubate the reaction mixture in the dark for 30 minutes at 4°C or on ice.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes on ice.

  • Remove excess sodium periodate and glycerol, and exchange the buffer to a suitable reaction buffer for oxime ligation (e.g., PBS, pH 6.5-7.5) using a desalting column according to the manufacturer's instructions.

  • The oxidized glycoprotein is now ready for conjugation with the aminooxy-PEG reagent.

Protocol 2: Labeling of Aldehyde-Containing Proteins with Aminooxy-PEG

This protocol details the conjugation of an aminooxy-PEG reagent to a protein containing aldehyde groups.

Materials:

  • Aldehyde-containing protein (from Protocol 1 or other methods) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Aminooxy-PEG reagent (e.g., mPEG-aminooxy)

  • Anhydrous DMSO or DMF (if the PEG reagent is not readily soluble in aqueous buffer)

  • Catalyst (optional, but recommended): Aniline or m-phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Analytical instruments: SDS-PAGE system, UV-Vis spectrophotometer, Mass spectrometer

Procedure:

  • Prepare a stock solution of the aminooxy-PEG reagent (e.g., 100 mM) in anhydrous DMSO or directly in the reaction buffer if soluble.

  • Add the desired molar excess (e.g., 10-50 fold) of the aminooxy-PEG stock solution to the protein solution. Gently mix.

  • (Optional) If using a catalyst, add the aniline or m-phenylenediamine stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.

  • After the incubation, remove the unreacted PEG reagent and other small molecules by SEC or IEX.

  • Analyze the purified PEGylated protein to determine the degree of labeling and purity.

Protocol 3: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This protocol describes how to calculate the average number of PEG molecules conjugated per protein molecule using UV-Vis absorbance measurements. This method is applicable when the PEG reagent or an attached moiety has a distinct UV-Vis absorbance from the protein. If the PEG itself does not absorb, this method is suitable for proteins labeled with a dye-PEG-aminooxy reagent.

Materials:

  • Purified PEGylated protein solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified PEGylated protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the PEG-associated chromophore (Aₘₐₓ).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the chromophore at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

    • CF (Correction Factor) = A₂₈₀ of the free chromophore / Aₘₐₓ of the free chromophore

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

  • Calculate the concentration of the conjugated PEG-chromophore: PEG-Chromophore Concentration (M) = Aₘₐₓ / ε_chromophore where:

    • ε_chromophore = Molar extinction coefficient of the chromophore at its λₘₐₓ (M⁻¹cm⁻¹)

  • Calculate the Degree of Labeling (DOL): DOL = PEG-Chromophore Concentration (M) / Protein Concentration (M)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH for oxime ligation.Ensure the reaction buffer pH is between 6.0 and 7.5.
Inactive aminooxy-PEG reagent.Use a fresh, high-quality reagent. Store as recommended.
Insufficient molar excess of PEG reagent.Increase the molar excess of the aminooxy-PEG reagent.
Inefficient oxidation of glycoprotein.Optimize the sodium periodate concentration and reaction time. Confirm aldehyde generation with a specific assay.
Protein Precipitation High concentration of organic solvent (e.g., DMSO).Minimize the volume of the PEG reagent stock solution added.
Protein instability in the reaction buffer.Screen different buffer conditions or add stabilizing agents (e.g., glycerol).
Non-specific Binding Hydrophobic interactions between the protein and PEG.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and purification buffers.

Conclusion

The labeling of proteins with aminooxy-PEG reagents via oxime ligation is a robust and versatile method for generating well-defined bioconjugates. The high stability of the resulting oxime bond and the mild reaction conditions make this approach particularly suitable for the development of therapeutic proteins with improved properties. By carefully controlling the reaction parameters outlined in these protocols, researchers can achieve site-specific PEGylation with a desired degree of labeling, leading to homogenous and active protein conjugates.

Disclaimer: These protocols provide a general guideline. Optimal conditions for protein labeling may vary depending on the specific protein and PEG reagent used. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG8-Ms in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is critical for the stability, efficacy, and pharmacokinetic profile of the ADC. The t-Boc-Aminooxy-PEG8-Ms is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies.

This linker features:

  • A t-Boc-protected aminooxy group : This allows for the formation of a stable oxime bond with an aldehyde or ketone group on the antibody. The t-Boc protecting group ensures controlled, sequential conjugation.

  • A hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer : The PEG8 chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[1][2]

  • A mesyl (Ms) group : This is a good leaving group, allowing for the efficient attachment of a cytotoxic payload to the linker prior to antibody conjugation.[3][4][5][6]

These application notes provide a detailed protocol for the development of an ADC using the this compound linker, from antibody modification and linker activation to conjugation, purification, and characterization.

Principle of the Method

The overall strategy for creating an ADC using this compound involves a three-stage process:

  • Antibody Modification : Introduction of a bio-orthogonal aldehyde handle onto the antibody. A common method is the mild periodate (B1199274) oxidation of the carbohydrate moieties within the Fc region of the antibody.[7][8][9] This generates aldehyde groups that are reactive towards aminooxy-functionalized molecules.

  • Linker-Payload Synthesis and Deprotection : The cytotoxic payload is first conjugated to the mesyl end of the this compound linker (this step is assumed to be completed prior to the protocol below). The t-Boc protecting group on the aminooxy function is then removed under mild acidic conditions to yield the active aminooxy-PEG8-payload.[10][11][12]

  • Oxime Ligation and Purification : The activated aminooxy-PEG8-payload is then conjugated to the aldehyde-modified antibody via a stable oxime linkage.[2][7][13] The resulting ADC is purified to remove unconjugated payload-linker and antibody.

Data Presentation

The use of a PEG8 linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative data from literature on ADCs developed with PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [14]

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-ANon-PEGylated350.45
ADC-BLinear PEG4500.30
ADC-C Linear PEG8 65 0.20
ADC-DLinear PEG12680.18

Note: Data is illustrative and based on trends observed in literature. Actual values will be specific to the antibody, payload, and conjugation strategy.

Table 2: Representative In Vitro Cytotoxicity Data [14]

Cell LineTarget Antigen ExpressionADC ConstructIC50 (nM)
Cell Line XPositiveADC with PEG8 linker1.5
Cell Line XPositiveUnconjugated Antibody> 1000
Cell Line YNegativeADC with PEG8 linker> 1000

Note: IC50 values are highly dependent on the cell line, payload potency, and drug-to-antibody ratio (DAR).

Experimental Protocols

Mandatory Visualization: Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 ADC Synthesis & Purification cluster_3 Characterization mAb Monoclonal Antibody (mAb) oxidation Periodate Oxidation mAb->oxidation NaIO4 oxidized_mAb Aldehyde-Modified mAb oxidation->oxidized_mAb conjugation Oxime Ligation oxidized_mAb->conjugation linker_payload t-Boc-Aminooxy-PEG8-Payload deprotection Boc Deprotection linker_payload->deprotection TFA active_linker Aminooxy-PEG8-Payload deprotection->active_linker active_linker->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC/TFF) crude_adc->purification purified_adc Purified ADC purification->purified_adc dar_analysis DAR Analysis (HIC) purified_adc->dar_analysis cytotoxicity In Vitro Cytotoxicity (MTT Assay) purified_adc->cytotoxicity

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation

This protocol describes the mild oxidation of carbohydrate moieties on the antibody to generate reactive aldehyde groups.[1][7]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution (e.g., 100 mM in water, freshly prepared)

  • Glycerol (B35011) solution (10% v/v in water)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5

Procedure:

  • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Add NaIO4 solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding an equimolar amount of glycerol solution to the NaIO4 concentration and incubate for 10 minutes at 4°C in the dark.

  • Immediately purify the oxidized antibody using a desalting column pre-equilibrated with PBS, pH 6.0, to remove excess reagents.

  • Determine the concentration of the recovered oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Boc Deprotection of the Aminooxy-PEG8-Payload

This protocol describes the removal of the t-Boc protecting group to activate the aminooxy functionality.[10][11]

Materials:

  • t-Boc-Aminooxy-PEG8-Payload

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-Aminooxy-PEG8-Payload in anhydrous DCM (e.g., to a concentration of 10-20 mg/mL) under an inert atmosphere.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting deprotected Aminooxy-PEG8-Payload (as a TFA salt) can be used directly in the conjugation step after thorough drying.

Protocol 3: Oxime Ligation for ADC Synthesis

This protocol describes the conjugation of the deprotected linker-payload to the oxidized antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • Deprotected Aminooxy-PEG8-Payload from Protocol 2

  • Aniline (B41778) (as a catalyst, optional)

  • Conjugation Buffer: PBS, pH 6.0

  • DMSO (for dissolving the linker-payload)

Procedure:

  • Dissolve the deprotected Aminooxy-PEG8-Payload in a minimal amount of DMSO.

  • Add a 5-10 fold molar excess of the deprotected linker-payload to the oxidized antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10%.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 4-16 hours at room temperature with gentle mixing.

  • Monitor the conjugation reaction by HIC-HPLC to observe the formation of the ADC.

Protocol 4: ADC Purification

This protocol describes the purification of the ADC from unconjugated linker-payload and antibody.

Materials:

  • Crude ADC solution from Protocol 3

  • Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Concentrate the crude ADC solution if necessary.

  • Load the solution onto an SEC column pre-equilibrated with purification buffer.

  • Elute the ADC with the purification buffer. The ADC will typically elute as the first major peak, well-separated from the smaller unconjugated linker-payload.

  • Collect the fractions corresponding to the monomeric ADC.

  • Pool the ADC-containing fractions and determine the final concentration and purity.

ADC Characterization

Mandatory Visualization: ADC Mechanism of Action

ADC_MoA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action adc ADC (Antibody-PEG8-Payload) binding Binding to Tumor Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release Enzymatic Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Generalized mechanism of action for an ADC.

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by HIC

This protocol outlines the analysis of the ADC to determine the average number of payload molecules conjugated to each antibody.[15][16][17]

Materials:

  • Purified ADC

  • HIC-HPLC system

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 10-20 µg of the purified ADC onto the column.

  • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potency of the ADC in killing target cancer cells.[18][19][20][21][22]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Purified ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

The this compound linker offers a robust and versatile platform for the development of site-specific ADCs. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize ADCs using this advanced linker technology. The incorporation of the hydrophilic PEG8 spacer is expected to confer favorable physicochemical and pharmacokinetic properties to the resulting conjugate, potentially leading to an improved therapeutic window. Careful optimization of each step is crucial for the successful development of a safe and effective ADC therapeutic.

References

Application Notes: Site-Specific Protein Modification via Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology, enabling precise control over protein function, tracking, and therapeutic applications. Among the various bioorthogonal "click" chemistries, oxime ligation stands out for its reliability, high chemoselectivity, and the stability of the resulting conjugate.[1][2] This reaction involves the formation of a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1][2][3] The reaction proceeds under mild, aqueous conditions, often near physiological pH, and does not require metal catalysts that can be problematic for biological systems.[1][2] These features make oxime ligation an invaluable tool for researchers, scientists, and drug development professionals.

Core Principles

The fundamental reaction involves a nucleophilic aminooxy moiety (R-O-NH₂) attacking an electrophilic carbonyl group (aldehyde or ketone) on a target protein.[1] Aldehydes are generally more reactive than ketones.[4] The resulting oxime bond (C=N-O) is highly stable under physiological conditions, with greater hydrolytic stability compared to similar imine or hydrazone linkages.[5][6]

Key Advantages:

  • High Chemoselectivity: The aminooxy and carbonyl functional groups are largely inert to the vast array of other functional groups present in biomolecules, ensuring the reaction occurs only at the desired site.[1][4]

  • Bioorthogonality: The reaction proceeds efficiently in complex biological environments without interfering with native cellular processes.[6]

  • Stability: The formed oxime linkage is robust across a broad pH range (pH 2 to 9), making it suitable for a wide array of in vitro and in vivo applications.[5]

  • Catalysis for Enhanced Kinetics: While the reaction can proceed spontaneously, its rate can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), allowing for rapid conjugation even at low micromolar concentrations.[1][4][7][8][9]

Applications in Research and Drug Development

Oxime ligation is a versatile strategy employed in numerous applications:

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other probes for imaging and detection.[4]

  • Peptide-Drug Conjugates (PDCs): Development of targeted therapeutics by linking cytotoxic drugs to homing peptides.[5]

  • Bioconjugate Preparation: Synthesis of complex biomolecules, including polymer-protein conjugates, glycoconjugates, and protein-protein probes.[1][2]

  • PET Imaging: Creation of 18F-labeled PET tracers for diagnostic applications, where rapid ligation is crucial due to the short half-life of the isotope.[1][10]

  • Hydrogel Formation: Cross-linking of polymers for biomaterial and drug delivery applications.[1]

  • Fine-Tuning Protein-Protein Interactions (PPIs): Rapidly creating libraries of modified peptides to screen for enhanced binding affinity and selectivity against therapeutic targets.[11]

Quantitative Data Summary

The efficiency of oxime ligation is highly dependent on the reactants, pH, and the presence of a catalyst. The following table summarizes key kinetic data from model systems.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Notes
Aminooxyacetyl-peptide and BenzaldehydeAniline (100 mM)7.08.2 ± 1.0Enables quantitative conjugation at 10 µM concentrations.[4]
General Aromatic Aldehydes & Aminooxy GroupsAniline~7.010¹ - 10³Rate constants exceed many other chemoselective ligation chemistries.[4][7]
Aldehyde-functionalized GFP & Dansylated AminooxyAniline (100 mM)7.010.3Minimal product conversion observed after 90 seconds.[12]
Aldehyde-functionalized GFP & Dansylated Aminooxym-Phenylenediamine (mPDA) (100 mM)7.027.0mPDA is ~2.5 times more efficient than aniline at the same concentration.[12]
Aldehyde-functionalized GFP & Dansylated Aminooxym-Phenylenediamine (mPDA) (750 mM)7.0>150High catalyst concentration leads to reaction completion in seconds.[12]
Aminooxy-functionalized PEG & Proteinp-Phenylenediamine (10 mM)4.0-7.0-More efficient than aniline across the entire pH range.[9]
Aminooxy-functionalized PEG & ProteinNone7.0-p-Phenylenediamine provides a 120-fold rate increase over the uncatalyzed reaction.[9]

Visualizations

Oxime Ligation: Chemical Mechanism

Caption: Chemical reaction scheme for oxime ligation.

General Workflow for Site-Specific Protein Modification

G A Step 1: Introduce Reactive Handle B Site-specific incorporation of aminooxy or carbonyl group (e.g., unnatural amino acid) A->B C Step 2: Protein Expression & Purification A->C D Step 3: Prepare Ligation Reaction C->D E Dissolve protein, aminooxy/carbonyl probe, and catalyst (e.g., aniline) in buffer (pH 4-7) D->E F Step 4: Incubation D->F G Room temperature or 37°C (Minutes to Hours) F->G H Step 5: Purification of Conjugate F->H I Remove excess reagents via SEC, dialysis, or affinity chromatography H->I J Step 6: Analysis & Validation H->J K Confirm modification via Mass Spectrometry, SDS-PAGE, HPLC J->K

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG8-Ms Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of t-Boc-Aminooxy-PEG8-Ms with thiol and amine nucleophiles to achieve optimal yields. The provided methodologies are based on established procedures for the nucleophilic substitution of PEG-sulfonates.

Introduction

This compound is a heterobifunctional linker containing a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a terminal mesylate (OMs) group. The mesyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as thiols and amines. This allows for the covalent attachment of the PEG linker to biomolecules or surfaces. The t-Boc protecting group can be subsequently removed under mild acidic conditions to liberate the aminooxy group for further conjugation, for example, to an aldehyde or ketone via oxime ligation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the conjugated product. This document outlines recommended protocols for the reaction of this compound with thiol and amine nucleophiles and provides expected yield ranges based on literature data for analogous reactions.

Data Presentation: Expected Yields for Nucleophilic Substitution on PEG-Sulfonates

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of PEG-mesylates and their analogous PEG-tosylates. These values can serve as a guide for optimizing the reaction of this compound.

NucleophileSubstrateReagents & ConditionsSolventTemperatureTimeYield (%)Reference
Thiol (Thiophenol)Di-tosylated Furanoid3 equiv. Thiophenol, K₂CO₃DMF80°C2h96[1]
Thiol (4-Methoxythiophenol)Di-tosylated Furanoid3 equiv. 4-Methoxythiophenol, K₂CO₃DMF80°C2h97[1]
Thiol (4-Mercaptophenol)Di-tosylated Furanoid3 equiv. 4-Mercaptophenol, K₂CO₃DMF80°C2h68[1]
Azide (B81097) (for subsequent reduction to amine)Hydroxyl-terminated PEG (via mesylate)1. MsCl, Et₃N; 2. NaN₃1. CH₂Cl₂; 2. DMF1. RT; 2. 65°C1. 12h; 2. 16h82-99 (overall for amination)[2]
Amine (Ammonia)Mesylate-terminated PEGAqueous Ammonia (B1221849)WaterNot specifiedNot specified>95 (functionalization)[3]

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity this compound and nucleophiles. Anhydrous solvents are recommended, especially for the mesylation step if starting from a hydroxyl-PEG precursor.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions, particularly with sensitive nucleophiles like thiols which can oxidize.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: The final product is typically purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

Protocol for Reaction with a Thiol Nucleophile

This protocol is adapted from procedures for the reaction of PEG-tosylates with thiols and is expected to provide high yields with this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine derivative, thiol-modified protein)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation: Dry the reaction vessel and stirrer bar thoroughly.

  • Reagent Dissolution: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Base and Nucleophile: Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution. Subsequently, add the thiol nucleophile (1.1-1.5 equivalents for monosubstitution, >2 equivalents for ensuring complete reaction).

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-80°C) to accelerate the reaction. The optimal temperature will depend on the reactivity of the specific thiol.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Remove the DMF under reduced pressure.

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product.

Protocol for Conversion to a Primary Amine via an Azide Intermediate

Direct amination of PEG-mesylates with ammonia can be challenging and may lead to side products. A more reliable and high-yielding method is a two-step process involving the formation of an azide intermediate followed by its reduction to the primary amine.[2][3]

Step 1: Synthesis of t-Boc-Aminooxy-PEG8-Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Reaction vessel with a magnetic stirrer and condenser

Procedure:

  • Preparation: Dry the reaction vessel and stirrer bar.

  • Reagent Dissolution: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (NaN₃, 3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 65-80°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting mesylate.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove excess sodium azide.

    • Remove the DMF under reduced pressure. The resulting crude t-Boc-Aminooxy-PEG8-Azide can often be used in the next step without further purification.

Step 2: Reduction of t-Boc-Aminooxy-PEG8-Azide to t-Boc-Aminooxy-PEG8-Amine

Materials:

  • Crude t-Boc-Aminooxy-PEG8-Azide

  • Triphenylphosphine (B44618) (PPh₃) or another suitable reducing agent (e.g., H₂/Pd-C)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

Procedure:

  • Reagent Dissolution: Dissolve the crude t-Boc-Aminooxy-PEG8-Azide (1 equivalent) in THF or MeOH.

  • Addition of Reducing Agent: Add triphenylphosphine (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. After the initial reaction subsides, add a small amount of water to hydrolyze the intermediate phosphazene. Stir for an additional 2-12 hours.

  • Monitoring: Monitor the completion of the reaction by LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and any remaining starting material.

Visualizations

Experimental Workflow for Thiol Conjugation

experimental_workflow_thiol reagent_prep Reagent Preparation (this compound, Thiol, Base, Anhydrous DMF) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Nucleophilic Substitution (RT or Elevated Temp) reaction_setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Solvent Removal) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (t-Boc-Aminooxy-PEG8-S-R) purification->product experimental_workflow_amine cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: Reduction to Amine start_mesylate This compound azide_reaction Reaction with NaN₃ in DMF (65-80°C) start_mesylate->azide_reaction azide_product t-Boc-Aminooxy-PEG8-N₃ azide_reaction->azide_product reduction_reaction Reduction (e.g., PPh₃, THF/H₂O) azide_product->reduction_reaction amine_product t-Boc-Aminooxy-PEG8-NH₂ reduction_reaction->amine_product

References

Application Notes: Preparation of PEGylated Peptides Using Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3][4] This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation.[1][5][6][7] Furthermore, PEGylation can enhance solubility and decrease the immunogenicity of the parent molecule.[1][4][8]

Among the various conjugation chemistries, the formation of an oxime bond via an aminooxy linker stands out as a highly efficient and chemoselective method.[9][10] This reaction, often categorized as "click chemistry," involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (-O-N=C).[10][11] The reaction proceeds under mild, aqueous conditions, making it ideal for sensitive biomolecules, and does not require metal catalysts that can be problematic to remove.[10] The resulting oxime bond is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, ensuring the integrity of the conjugate under physiological conditions.[9][12][13][14]

This approach requires two key components: a peptide functionalized with a ketone or aldehyde group and a PEG reagent bearing a terminal aminooxy group. The site-specific introduction of the carbonyl group onto the peptide allows for precise control over the location of PEG attachment, which is critical for preserving the peptide's biological activity.[3][15]

Key Data on Aminooxy-Mediated PEGylation

Quantitative analysis is crucial for optimizing the PEGylation process. The following tables summarize key data related to reaction efficiency and the stability of the resulting conjugates.

Table 1: Comparison of Reaction Conditions for Oxime Ligation

ParameterCondition 1Condition 2Condition 3OutcomeReference
pH 4.56.5 - 7.58.0Reaction is fastest at slightly acidic pH; aniline (B41778) catalysis is most effective. Neutral pH is also efficient.[9][12]
Catalyst NoneAniline (10 mM)m-Phenylenediamine (B132917) (mPDA)Catalysts significantly accelerate the reaction. mPDA can be up to 15 times more efficient than aniline.[10][16]
Reactants Aldehyde-PeptideKetone-Peptide-Aldehydes generally react faster than ketones with aminooxy groups.[10][16]
Reaction Time Several hours~5 minutes-High catalyst concentration and optimized pH can reduce reaction times from hours to minutes.[10]

Table 2: Impact of PEGylation on Peptide Properties

PropertyUnmodified PeptidePEGylated Peptide (via Oxime Linkage)General ImpactReference
Solubility VariableSignificantly ImprovedPEG chains increase the hydrophilicity and solubility of the peptide.[1][6][7]
In Vivo Half-life Short (minutes)Extended (hours to days)Increased hydrodynamic volume reduces renal clearance.[1][4]
Proteolytic Stability LowHighThe PEG polymer provides a steric shield against enzymatic degradation.[4][6]
Immunogenicity PotentialReducedPEG can mask antigenic epitopes on the peptide surface.[1][4][6]
Biological Activity 100%Often partially reducedSteric hindrance from the PEG chain may affect binding to its target. The site of PEGylation is critical.[8][17]
Oxime Bond Stability N/AStable from pH 2-9The oxime linkage is robust under a wide range of pH conditions, including physiological pH.[13]

Visualizations: Reaction Schemes and Workflows

// Edges Peptide -> PegPeptide [label="Oxime\nLigation", color="#34A853", fontcolor="#34A853"]; PEG -> PegPeptide [color="#34A853"];

// Catalyst Catalyst [label="Catalyst\n(e.g., Aniline)\npH 4-7", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst -> Peptide [style=dashed, arrowhead=none, color="#5F6368"];

// Water byproduct Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PegPeptide -> Water [label="Byproduct", dir=back, color="#EA4335", fontcolor="#EA4335"]; } endomit

Caption: Chemical reaction scheme for aminooxy-mediated peptide PEGylation.

// Nodes P1 [label="Step 1: Peptide Preparation\nIntroduce carbonyl group into peptide\n(e.g., periodate (B1199274) oxidation of N-terminal Ser)"]; P2 [label="Step 2: Reagent Preparation\nDissolve carbonyl-peptide, Aminooxy-PEG,\nand catalyst in appropriate buffers"]; P3 [label="Step 3: PEGylation Reaction\nMix reactants and incubate under\noptimized conditions (pH, temp, time)"]; P4 [label="Step 4: Reaction Monitoring\nTrack progress using RP-HPLC or LC-MS"]; P5 [label="Step 5: Purification\nSeparate PEGylated peptide from reactants\nusing SEC or RP-HPLC"]; P6 [label="Step 6: Characterization\nConfirm identity and purity using\nMass Spectrometry and HPLC"]; P7 [label="Step 7: Final Product\nLyophilize and store the pure\nPEGylated peptide conjugate"];

// Edges P1 -> P2 [xlabel="Peptide Ready"]; P2 -> P3 [xlabel="Reagents Ready"]; P3 -> P4 [xlabel="Reaction in Progress"]; P4 -> P3 [label="Incomplete?\nContinue Incubation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; P4 -> P5 [label="Complete?", color="#34A853", fontcolor="#34A853"]; P5 -> P6 [xlabel="Purified Fractions"]; P6 -> P7 [xlabel="Characterized Product"]; } endomit

Caption: High-level experimental workflow for preparing PEGylated peptides.

// Center Node Outcome [label="Reaction Outcome\n(Speed & Yield)", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factor Nodes pH [label="Reaction pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst Presence\n& Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Reactant Type\n(Aldehyde vs. Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with descriptive labels pH -> Outcome [label="Optimal at 4.5 - 7.0", color="#34A853"]; Catalyst -> Outcome [label="Greatly Accelerates", color="#34A853"]; Reactants -> Outcome [label="Aldehydes Faster", color="#FBBC05"]; Temp -> Outcome [label="Influences Rate", color="#FBBC05"]; } endomit

Caption: Key factors influencing the efficiency of oxime ligation.

Experimental Protocols

Protocol 1: Generation of an Aldehyde Group on an N-terminal Serine Peptide

This protocol describes the site-specific oxidation of an N-terminal serine residue to a glyoxylyl (aldehyde) group, creating a reactive handle for PEGylation.[15][18]

A. Materials Required

  • Peptide with an N-terminal serine residue

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Sodium meta-periodate (NaIO₄) solution: 100 mM in Reaction Buffer (prepare fresh, protect from light)

  • Quenching Solution: 20% (v/v) glycerol (B35011) or 1 M ethylene (B1197577) glycol

  • Desalting columns or dialysis tubing (MWCO appropriate for the peptide)

  • Coupling Buffer: 100 mM Sodium Acetate, pH 4.5

B. Procedure

  • Peptide Preparation: Dissolve the peptide in cold (4°C) Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation Reaction: Add an equal volume of cold 100 mM sodium meta-periodate solution to the peptide solution (final periodate concentration will be 50 mM). Mix gently.

  • Incubation: Incubate the reaction mixture for 15-30 minutes on ice in the dark.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 2% glycerol or 100 mM ethylene glycol. Incubate for 5 minutes on ice.

  • Buffer Exchange: Immediately remove excess periodate and reaction byproducts by buffer exchanging the oxidized peptide into the cold Coupling Buffer using a desalting column or dialysis.

  • Quantification: Determine the concentration of the aldehyde-functionalized peptide using a suitable method (e.g., UV-Vis at 280 nm if the peptide contains Trp or Tyr). The peptide is now ready for conjugation.

Protocol 2: Aminooxy-PEGylation of an Aldehyde-Functionalized Peptide

This protocol details the conjugation of an aminooxy-PEG reagent to the aldehyde-functionalized peptide prepared in Protocol 1.

A. Materials Required

  • Aldehyde-functionalized peptide in Coupling Buffer (from Protocol 1)

  • Aminooxy-PEG (e.g., mPEG-ONH₂), MW of choice

  • Catalyst Stock Solution: 100 mM Aniline or m-phenylenediamine (mPDA) in Coupling Buffer or DMSO.

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical RP-HPLC system for monitoring

B. Procedure

  • Reagent Preparation:

    • Allow the Aminooxy-PEG reagent to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the Aminooxy-PEG in Coupling Buffer to a concentration that will allow for a 5 to 20-fold molar excess over the peptide in the final reaction mixture.

  • Reaction Setup:

    • In a reaction vessel, add the aldehyde-functionalized peptide solution.

    • Add the Aminooxy-PEG solution to the peptide.

    • Add the catalyst from the stock solution to a final concentration of 10-20 mM.

  • Incubation: Mix the reaction gently and incubate at room temperature (20-25°C) for 2-4 hours. For slower reactions or more sensitive peptides, incubation can be performed at 4°C for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyzing them by RP-HPLC or LC-MS. The formation of the higher molecular weight PEGylated peptide will be observed as a new peak with a different retention time. The reaction is complete when the peak corresponding to the starting peptide is gone or no longer decreases.

Protocol 3: Purification and Characterization of the PEGylated Peptide

This protocol outlines the purification of the final conjugate and its subsequent characterization to confirm identity and purity.

A. Materials Required

  • PEGylation reaction mixture (from Protocol 2)

  • Purification System: Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) system with appropriate columns and buffers.

  • Characterization Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), Analytical HPLC.

B. Purification Procedure

  • Method Selection:

    • Size Exclusion Chromatography (SEC): This is the preferred method for separating the large PEGylated peptide from the smaller, unreacted peptide and low molecular weight reagents. Equilibrate the SEC column with a suitable buffer (e.g., PBS or Ammonium (B1175870) Acetate).

    • Reverse-Phase HPLC (RP-HPLC): This method can also be used, especially for smaller PEGs. The PEGylated product will typically elute earlier than the more hydrophobic un-PEGylated peptide.

  • Purification: Load the reaction mixture onto the equilibrated column and begin the separation.

  • Fraction Collection: Collect fractions corresponding to the PEGylated peptide peak as identified by UV absorbance.

  • Pooling and Desalting: Pool the pure fractions. If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) or water for lyophilization.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder.

C. Characterization Procedure

  • Purity Assessment: Inject an aliquot of the final product onto an analytical RP-HPLC column. Purity is determined by integrating the area of the product peak relative to the total peak area at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Identity Confirmation: Analyze the purified product using Mass Spectrometry. The observed molecular weight should correspond to the calculated mass of the peptide plus the mass of the attached PEG chain. The characteristic mass distribution of the PEG polymer will be evident in the spectrum.[18][19]

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with Poly(ethylene glycol) (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in nanomedicine. It is employed to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems. PEGylation confers several advantageous properties to nanoparticles, including increased hydrophilicity, which in turn leads to prolonged systemic circulation times by evading the mononuclear phagocyte system (MPS).[1][2] This "stealth" characteristic is crucial for enabling nanoparticles to reach their target tissues.[3][4] Furthermore, PEGylation improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation and non-specific protein adsorption.[3][5] The versatility of PEG chemistry also allows for the attachment of targeting ligands to the distal end of the PEG chain, facilitating active targeting to specific cells or tissues.[6]

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with PEG linkers, focusing on common covalent conjugation chemistries. It also includes methods for the characterization of the resulting PEGylated nanoparticles and presents quantitative data on the impact of PEGylation on their physicochemical properties and drug delivery performance.

Key Physicochemical Changes Upon PEGylation

Successful PEGylation of nanoparticles leads to predictable changes in their physicochemical properties. These changes are often used as primary indicators of a successful surface modification.

Data Summary: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation
ParameterPre-PEGylationPost-PEGylationRationale for ChangeMeasurement Technique
Hydrodynamic Diameter SmallerSignificantly Larger[6][7]The PEG layer and its associated water molecules increase the effective size of the nanoparticle in solution.[7]Dynamic Light Scattering (DLS)
Zeta Potential High (positive or negative)Near-neutral (closer to 0 mV)[6]The neutral PEG chains shield the surface charge of the nanoparticle core.[6]Electrophoretic Light Scattering (ELS)
Surface Chemistry Reactive (e.g., -COOH, -NH2)Presence of Ether groups (-C-O-C-)Introduction of the PEG polymer backbone.Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]
Thermal Stability Dependent on core materialAdditional weight loss at PEG degradation temperature (typically 300-450 °C)Decomposition of the grafted PEG layer.Thermogravimetric Analysis (TGA)[6][10]

Experimental Protocols

This section details common protocols for the covalent attachment of PEG linkers to nanoparticle surfaces. The choice of chemistry depends on the available functional groups on the nanoparticle surface and the PEG linker.

Protocol 1: EDC/NHS Chemistry for PEGylation of Carboxylated Nanoparticles

This is a widely used method for conjugating amine-terminated PEG to nanoparticles bearing carboxyl groups. The reaction proceeds in two steps: activation of the carboxyl groups with EDC and NHS to form a stable NHS-ester, followed by the reaction of the NHS-ester with the primary amine of the PEG linker to form a stable amide bond.[11][12]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • Amine-terminated PEG (NH2-PEG)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5

  • Coupling Buffer: 0.1 M PBS or HEPES buffer, pH 7.0-8.0[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[13]

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)[14]

  • Purification system (e.g., centrifugal filters, dialysis cassettes, size exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.

    • Add EDC (typically a 10-50 fold molar excess over carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[12]

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • Centrifuge the activated nanoparticles and discard the supernatant.

    • Resuspend the nanoparticle pellet in the Coupling Buffer. This step minimizes side reactions of EDC.

  • PEGylation Reaction:

    • Dissolve the NH2-PEG in the Coupling Buffer.

    • Add the NH2-PEG solution to the activated nanoparticle suspension (typically a 10-100 fold molar excess of PEG over nanoparticles).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[1]

  • Quenching of Unreacted NHS-esters:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.[13]

  • Purification:

    • Remove excess PEG, unreacted reagents, and byproducts by repeated centrifugation and resuspension, dialysis against a suitable buffer, or size exclusion chromatography.[13]

  • Storage: Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Maleimide-Thiol Chemistry for PEGylation

This "click chemistry" approach is highly efficient and specific for conjugating thiol-terminated PEG to nanoparticles functionalized with maleimide (B117702) groups, or vice-versa. The reaction forms a stable thioether bond and proceeds readily at physiological pH.[15][16]

Materials:

  • Nanoparticles with either maleimide or thiol surface groups

  • PEG linker with the corresponding reactive group (thiol or maleimide)

  • Conjugation Buffer: PBS, pH 6.5-7.5 (thiol-free)[15]

  • Quenching reagent (optional): e.g., β-mercaptoethanol or cysteine

  • Purification system

Procedure:

  • Nanoparticle and PEG Preparation:

    • Disperse the maleimide or thiol-functionalized nanoparticles in the Conjugation Buffer.

    • Dissolve the corresponding thiol- or maleimide-PEG in the Conjugation Buffer.

  • PEGylation Reaction:

    • Add the PEG solution to the nanoparticle suspension. A 10- to 20-fold molar excess of the PEG reagent over the surface functional groups is generally recommended.[15][16]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[16]

  • Quenching of Unreacted Maleimide Groups (if applicable):

    • If maleimide groups are on the nanoparticle surface and need to be capped, add a small molar excess of a thiol-containing molecule like cysteine or β-mercaptoethanol and incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles using a suitable method such as dialysis, centrifugal filtration, or size exclusion chromatography to remove unreacted PEG and other reagents.[16]

  • Storage: Store the purified nanoparticles in a suitable buffer at 4°C.

Protocol 3: Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC)

SPAAC is a bioorthogonal click chemistry reaction that does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological molecules. It involves the reaction between a strained alkyne (e.g., DBCO) and an azide (B81097).[17][]

Materials:

  • Nanoparticles functionalized with either an azide or a strained alkyne (e.g., DBCO)

  • PEG linker with the corresponding reactive group (strained alkyne or azide)

  • Reaction Buffer: PBS, pH 7.4 or other biocompatible buffer

  • Purification system

Procedure:

  • Reagent Preparation:

    • Disperse the azide- or alkyne-functionalized nanoparticles in the Reaction Buffer.

    • Dissolve the corresponding alkyne- or azide-PEG in the Reaction Buffer.

  • SPAAC Reaction:

    • Add the PEG solution to the nanoparticle suspension. A 5- to 20-fold molar excess of the PEG reagent is typically used.[17]

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For less reactive linkers, the reaction can be performed overnight at 4°C.[17]

  • Purification:

    • Remove excess unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.[17]

  • Storage: Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.

Characterization of PEGylated Nanoparticles

A thorough characterization is essential to confirm successful PEGylation and to understand the properties of the final nanoparticle formulation.

Protocol 4: Characterization of Nanoparticle Size and Polydispersity by DLS

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in a suitable buffer (e.g., PBS or deionized water) to an appropriate concentration (typically 0.1-1.0 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove dust and aggregates.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions, acquiring multiple runs for statistical accuracy.

  • Data Analysis: The instrument software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A significant increase in the Z-average and a low PDI (<0.3) are indicative of successful PEGylation and a monodisperse sample.

Protocol 5: Characterization of Surface Charge by Zeta Potential Measurement

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in 10 mM NaCl or a buffer of known ionic strength. Deionized water can sometimes lead to inaccurate readings.

  • Measurement:

    • Inject the sample into a cleaned zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement.

  • Data Analysis: The zeta potential is reported in millivolts (mV). A shift in the zeta potential towards neutral (0 mV) after PEGylation is a strong indicator of successful surface coating.[6]

Protocol 6: Quantification of PEG Grafting Density

Quantifying the number of PEG chains per nanoparticle or per unit surface area is crucial for understanding and optimizing the in vivo behavior of the nanoparticles.

Methods:

  • Thermogravimetric Analysis (TGA): This method measures the weight loss of a dried nanoparticle sample as it is heated. The weight loss corresponding to the degradation of PEG (typically between 300-450°C) can be used to calculate the amount of PEG grafted to the nanoparticles.[6][10]

  • High-Performance Liquid Chromatography (HPLC): PEG can be cleaved from the nanoparticle surface and quantified by HPLC with a suitable detector (e.g., charged aerosol detector).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peak of the ethylene (B1197577) oxide protons of PEG (at ~3.65 ppm) can be used to quantify the amount of PEG on the nanoparticle surface.[8]

Impact of PEGylation on Drug Delivery Performance

PEGylation can significantly influence the drug loading capacity and release kinetics of nanoparticles.

Data Summary: Drug Loading and In Vitro Release
ParameterNon-PEGylated NanoparticlesPEGylated NanoparticlesRationale
Drug Loading Efficiency (%) Varies (can be higher or lower)Varies (often slightly lower)The PEG layer can sometimes hinder drug encapsulation, depending on the drug and nanoparticle system.[20][21]
In Vitro Drug Release Often faster, may show an initial "burst" releaseMore sustained and controlled release[22][23]The hydrophilic PEG layer can act as a barrier, slowing the diffusion of the drug from the nanoparticle core.[22]

Note: The exact values for drug loading and release are highly dependent on the specific nanoparticle composition, drug properties, and PEG chain length and density.

Visualizing Workflows and Concepts

Experimental Workflow for Nanoparticle PEGylation and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_characterization Characterization of PEGylated NPs NP_synth Synthesize Core Nanoparticles NP_char_pre Characterize Core NPs (Size, Zeta, Morphology) NP_synth->NP_char_pre Conjugation Conjugate PEG to Nanoparticles NP_char_pre->Conjugation PEG_activation Activate PEG Linker (if necessary) PEG_activation->Conjugation Purification Purify PEGylated NPs (Dialysis, Centrifugation) Conjugation->Purification DLS DLS (Hydrodynamic Size, PDI) Purification->DLS Zeta Zeta Potential (Surface Charge) Purification->Zeta Quant Quantify PEG Density (TGA, HPLC, NMR) Purification->Quant Drug_loading Determine Drug Loading & Encapsulation Efficiency Purification->Drug_loading Release In Vitro Drug Release Study Drug_loading->Release

Caption: General experimental workflow for the synthesis, PEGylation, and characterization of drug-loaded nanoparticles.

EDC/NHS Coupling Chemistry Pathway

G cluster_activation Activation cluster_coupling Coupling (pH 7.0-8.0) NP_COOH Nanoparticle-COOH NHS_ester Nanoparticle-CO-NHS (Activated Intermediate) NP_COOH->NHS_ester + EDC_NHS EDC + NHS (pH 5.5-6.5) PEGylated_NP Nanoparticle-CO-NH-PEG (Stable Amide Bond) NHS_ester->PEGylated_NP + PEG_NH2 H2N-PEG

Caption: Signaling pathway for EDC/NHS coupling chemistry for nanoparticle PEGylation.

Thiol-Maleimide Ligation Pathway

G cluster_ligation Ligation NP_Maleimide Nanoparticle-Maleimide Thioether_bond Nanoparticle-S-PEG (Stable Thioether Bond) NP_Maleimide->Thioether_bond + (pH 6.5-7.5) PEG_SH HS-PEG

Caption: Logical relationship of the thiol-maleimide "click" reaction for nanoparticle PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Nanoparticle Aggregation during PEGylation Incorrect pH, insufficient PEG density, harsh reaction conditions.Optimize pH for both nanoparticle stability and the conjugation reaction. Increase the molar ratio of PEG linker. Add PEG reagent dropwise with gentle mixing.[1]
High Polydispersity Index (PDI) after PEGylation Incomplete reaction, aggregation, inconsistent reaction conditions.Optimize reaction time and temperature. Use gentle purification methods like dialysis or size exclusion chromatography. Filter the sample before DLS measurement.[7]
Low PEGylation Efficiency Inactive reagents, steric hindrance, incorrect buffer.Use fresh EDC/NHS solutions. For EDC/NHS chemistry, avoid amine-containing buffers.[14][24] Consider using a longer PEG linker to overcome steric hindrance.
Irreproducible Zeta Potential Measurements Inconsistent pH or ionic strength of the diluent, contamination.Always measure and report the pH of the suspension. Use a buffer of known ionic strength for dilution instead of deionized water. Use high-purity water and reagents.[7]

Conclusion

The surface functionalization of nanoparticles with PEG linkers is a critical step in the development of effective nanomedicines. By carefully selecting the appropriate conjugation chemistry and thoroughly characterizing the resulting nanoparticles, researchers can optimize their formulations for enhanced stability, prolonged circulation, and improved therapeutic outcomes. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to successfully implement and evaluate nanoparticle PEGylation in their work.

References

Application Notes and Protocols for Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxime ligation is a robust and versatile bioorthogonal reaction used extensively in chemical biology, drug development, and materials science. This reaction forms a stable covalent bond between an aminooxy group and a carbonyl group (aldehyde or ketone). Its high chemoselectivity, stability of the resulting oxime bond under physiological conditions, and the mild reaction conditions required make it an invaluable tool for bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.[1][2] These notes provide a detailed guide to the principles, kinetics, and practical application of oxime bond formation, including comprehensive experimental protocols.

Introduction to Oxime Bond Formation

The formation of an oxime bond is a condensation reaction between a hydroxylamine (B1172632) derivative (specifically, an aminooxy compound) and an aldehyde or a ketone.[3] The reaction proceeds via a nucleophilic addition of the nitrogen atom of the aminooxy group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N-O linkage.[4]

Key Features:

  • High Stability: Oxime bonds are significantly more stable against hydrolysis at physiological pH compared to other imine-based linkages like hydrazones.[5][6]

  • Chemoselectivity: The reaction is highly specific, allowing for the conjugation of molecules in complex biological environments with minimal side reactions.[1]

  • Bioorthogonality: The reacting functional groups (aminooxy and carbonyl) are generally absent in biological systems, preventing cross-reactivity with native biomolecules.

  • Tunable Kinetics: Reaction rates can be significantly influenced by pH and the use of catalysts, allowing for optimization for specific applications, including time-sensitive procedures like radiolabeling.[1][2]

Reaction Mechanism and Kinetics

The mechanism of oxime formation involves two main steps: the formation of a tetrahedral intermediate and its subsequent dehydration to the oxime product. The rate-determining step is dependent on the pH of the reaction medium.

The reaction is notably accelerated under slightly acidic conditions (optimal pH ~4-5), which facilitates the protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2] However, at very low pH, the aminooxy nucleophile can become protonated, reducing its reactivity.

Catalysis: Nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine (B122844) and m-phenylenediamine), can dramatically increase the reaction rate, especially at neutral pH.[1][2][7] Aniline acts by forming a more reactive protonated Schiff base intermediate, which is then displaced by the aminooxy nucleophile.[1] This catalytic effect can enhance the reaction rate by up to 400-fold under acidic conditions and 40-fold at neutral pH.[5]

Oxime_Formation_Mechanism cluster_reactants Reactants cluster_catalysis Aniline Catalysis (at neutral pH) cluster_intermediate Reaction Intermediate cluster_product Product R1 R¹-C(=O)-R² SchiffBase Protonated Schiff Base Intermediate R1->SchiffBase + Aniline, + H⁺ Intermediate Tetrahedral Intermediate R1->Intermediate + H₂N-O-R³ (pH 4-5) R2 H₂N-O-R³ R2->Intermediate Product R¹-C(=N-O-R³)-R² Aniline Aniline (catalyst) Aniline->SchiffBase SchiffBase->Product + H₂N-O-R³ - Aniline, - H⁺ Intermediate->Product - H₂O Water H₂O

Caption: General mechanism of uncatalyzed and aniline-catalyzed oxime bond formation.

Quantitative Data on Reaction Kinetics

The rate of oxime formation is highly dependent on the reactants, catalyst, and pH. The following tables summarize kinetic data from various studies to provide a basis for comparison and protocol optimization.

Table 1: Effect of Catalyst on Oxime Ligation Rate

Aldehyde/Ketone Aminooxy Compound Catalyst (Concentration) pH Solvent kobs (M⁻¹s⁻¹) Reference
Benzaldehyde Aminooxyacetyl-peptide Aniline (100 mM) 7.0 0.3 M Na Phosphate 8.2 [8]
Citral Aminooxy-dansyl Aniline (50 mM) 7.3 Phosphate Buffer 10.3 [9]
Citral Aminooxy-dansyl m-Phenylenediamine (50 mM) 7.3 Phosphate Buffer 27.0 [9]

| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 |[9] |

Table 2: Effect of pH on Oxime Ligation Rate

Buffer/Catalyst pH Second-Order Rate Constant (M⁻¹s⁻¹) Reference
Phosphate 5.5 ~1.2 [10]
Phosphate 7.0 ~0.1 [10]
2-(aminomethyl)imidazole 5.5 ~15 [10]
2-(aminomethyl)imidazole 7.0 ~8 [10]

| N,N-dimethylethylenediamine | 6.5 | ~9 |[10] |

Experimental Protocols

This section provides detailed protocols for a typical oxime ligation reaction for protein labeling, followed by purification and characterization.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Prep_Protein Prepare Aldehyde-tagged Protein Solution Mix Combine Protein, Buffer, and Catalyst Prep_Protein->Mix Prep_Aminooxy Prepare Aminooxy-probe Stock Solution Incubate Add Aminooxy-probe to initiate reaction Prep_Aminooxy->Incubate Prep_Catalyst Prepare Aniline Catalyst Stock Prep_Catalyst->Mix Prep_Buffer Prepare Reaction Buffer (e.g., Phosphate, pH 6.5-7.0) Prep_Buffer->Mix Mix->Incubate Monitor Incubate at RT or 37°C. Monitor progress via HPLC or SDS-PAGE Incubate->Monitor Purify Purify conjugate using Size-Exclusion Chromatography or Affinity Chromatography Monitor->Purify Analyze Analyze purity (SDS-PAGE) and confirm conjugation (Mass Spectrometry) Purify->Analyze

Caption: General experimental workflow for protein bioconjugation via oxime ligation.
Protocol 1: Aniline-Catalyzed Labeling of an Aldehyde-Containing Peptide

This protocol is adapted from procedures for labeling peptides with fluorescent probes.[8]

A. Materials and Reagents:

  • Aldehyde-functionalized peptide

  • Aminooxy-functionalized probe (e.g., Aminooxy-Alexa Fluor® 488)

  • Aniline (ACS grade or higher)

  • Sodium Phosphate (NaH₂PO₄/Na₂HPO₄)

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

B. Equipment:

  • Analytical and Preparative HPLC system

  • Mass Spectrometer (e.g., ESI-MS)

  • pH meter

  • Vortex mixer

  • Microcentrifuge

C. Stock Solution Preparation:

  • Peptide Stock (e.g., 1 mM): Dissolve the aldehyde-functionalized peptide in the reaction buffer (0.1 M Sodium Phosphate, pH 7.0) to a final concentration of 1 mM.

  • Aminooxy Probe Stock (e.g., 10 mM): Dissolve the aminooxy-probe in deionized water or DMSO to a final concentration of 10 mM.

  • Aniline Catalyst Stock (1 M): Prepare a 1 M stock solution of aniline in the reaction buffer. Caution: Aniline is toxic. Handle in a fume hood with appropriate personal protective equipment.

D. Ligation Reaction Procedure:

  • In a microcentrifuge tube, combine the following to achieve the desired final concentrations (example for a 100 µL reaction with 100 µM peptide):

    • 10 µL of 1 mM Peptide Stock

    • 10 µL of 1 M Aniline Stock (final concentration: 100 mM)

    • 78 µL of 0.1 M Sodium Phosphate buffer (pH 7.0)

  • Vortex the mixture gently.

  • Initiate the reaction by adding 2 µL of 10 mM Aminooxy Probe Stock (final concentration: 200 µM, 2 equivalents).

  • Vortex gently and incubate at room temperature. Reaction times can vary from 30 minutes to several hours. For many applications, ligation is complete within 1-2 hours.[1]

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by analytical RP-HPLC. The formation of the product will be indicated by a new peak with a different retention time.

E. Purification of the Oxime Conjugate:

  • Once the reaction has reached completion (as determined by HPLC), the product can be purified using preparative RP-HPLC.

  • Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA. For example, a gradient of 5% to 65% acetonitrile over 30 minutes.

  • Collect fractions corresponding to the product peak.

  • Lyophilize the purified fractions to obtain the final conjugate as a powder.

F. Characterization:

  • Purity Analysis: Re-dissolve the lyophilized product and analyze its purity using analytical RP-HPLC.

  • Identity Confirmation: Confirm the successful conjugation and determine the exact mass of the product using ESI-MS or MALDI-TOF mass spectrometry.[7][8] The observed mass should correspond to the calculated mass of the oxime-linked conjugate.

Protocol 2: Rapid Ligation for Time-Sensitive Applications (e.g., ¹⁸F-Labeling)

For applications requiring very fast kinetics, such as PET tracer synthesis with short-lived isotopes like ¹⁸F, the protocol must be optimized for speed.[2]

A. Key Modifications for Rapid Ligation:

  • Catalyst: Use a more efficient catalyst like p-phenylenediamine (pPDA) or increase aniline concentration.

  • Reactant Concentration: Increase the concentration of reactants to drive the reaction forward.

  • Solvent: Anhydrous solvents like DMF can be used if compatible with the biomolecule.[1]

  • Temperature: Gently heating (e.g., to 37°C or higher) can accelerate the reaction, but protein stability must be considered.

B. Example Rapid Protocol:

  • Dissolve the aminooxy-precursor peptide (e.g., 20 mM) in a suitable solvent (e.g., anhydrous DMF).

  • Add the catalyst (e.g., aniline or pPDA, 2 equivalents) and the aldehyde-containing molecule (e.g., ¹⁸F-FDG, 100 equivalents).

  • Incubate at an elevated temperature (e.g., 75°C) for a short duration (e.g., 5 minutes).[1]

  • Quench the reaction (e.g., with acetone).

  • Proceed immediately to rapid purification, typically via HPLC.

Applications in Research and Drug Development

  • Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other tags for imaging and detection.[11]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Hydrogel Formation: Creating crosslinked polymer networks for drug delivery and tissue engineering.[5]

  • PET Imaging: Synthesizing PET tracers by labeling biomolecules with radioactive isotopes like ¹⁸F.[2]

  • Surface Modification: Immobilizing proteins or other molecules onto surfaces for biosensors and arrays.

Conclusion

Oxime bond formation is a powerful and reliable chemical tool for researchers across various scientific disciplines. Its efficiency, stability, and the ability to tune its kinetics make it suitable for a wide array of applications, from basic research to the development of novel therapeutics. By understanding the underlying mechanism and optimizing reaction conditions as outlined in these notes, researchers can effectively harness the potential of oxime ligation for their specific needs.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG8-Ms in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the degradation of the target protein, offering a powerful and potentially more durable therapeutic effect.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The linker is a critical determinant of a PROTAC's success. It is not merely a spacer but actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene (B3416737) glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

t-Boc-Aminooxy-PEG8-Ms: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional PEG linker designed for application in the synthesis of complex biomolecules, including PROTACs. Its key features include:

  • PEG8 Spacer: The eight-unit polyethylene glycol chain provides a desirable balance of flexibility and hydrophilicity. This can enhance the solubility of the PROTAC molecule and help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.

  • t-Boc-Protected Aminooxy Group: The aminooxy group, protected by a tert-butyloxycarbonyl (t-Boc) group, allows for chemoselective ligation. Following deprotection under mild acidic conditions, the resulting aminooxy group can react with aldehydes or ketones to form stable oxime ethers.

  • Mesyl (Ms) Group: The mesylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, or hydroxyl groups. This allows for efficient conjugation to a binding ligand.

This combination of functional groups offers a modular and flexible approach to PROTAC synthesis.

Signaling Pathway of PROTAC Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables provide illustrative quantitative data for hypothetical PROTACs synthesized using a PEG8 linker, targeting Bromodomain-containing protein 4 (BRD4).

Table 1: In Vitro Degradation of BRD4 by a Hypothetical PEG8-based PROTAC

PROTAC Concentration (nM)% BRD4 Remaining (Normalized to Vehicle)
0.198
185
1048
10015
100012
1000025 (Hook Effect)

Table 2: Degradation Parameters for the Hypothetical BRD4-targeting PROTAC

ParameterValue
DC50~10 nM
Dmax~88%

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a modular approach for synthesizing a PROTAC where the mesyl group of the linker reacts with an amine-functionalized E3 ligase ligand, followed by deprotection of the t-Boc group and reaction with an aldehyde-functionalized target protein ligand.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

Reagents and Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG8-Aminooxy-Boc conjugate.

Step 2: Deprotection of the t-Boc Group

Reagents and Materials:

  • E3 ligase ligand-PEG8-Aminooxy-Boc conjugate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand-PEG8-Aminooxy-Boc conjugate in DCM.

  • Add TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Oxime Ligation with an Aldehyde-Functionalized Target Protein Ligand

Reagents and Materials:

  • E3 ligase ligand-PEG8-Aminooxy conjugate (from Step 2) (1.0 eq)

  • Aldehyde-functionalized target protein ligand (1.1 eq)

  • Anhydrous DMF or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand-PEG8-Aminooxy conjugate and the aldehyde-functionalized target protein ligand in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate E3 Ligase Ligand with this compound start->step1 step2 Step 2: t-Boc Deprotection step1->step2 step3 Step 3: Oxime Ligation with Target Protein Ligand step2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC purification->final_protac

Caption: PROTAC synthesis workflow.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Repeat the blotting process for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay can be used to assess the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Fluorescently labeled ligand for the target protein (fluorescent probe)

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Fluorescence plate reader capable of measuring polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the fluorescent probe at a constant concentration (typically at or below its Kd for the target protein).

    • Prepare a solution of the target protein at a constant concentration (sufficient to achieve a significant polarization signal with the probe).

    • Prepare serial dilutions of the PROTAC.

  • Measurement:

    • In a 384-well plate, add the fluorescent probe, target protein, and varying concentrations of the PROTAC.

    • In separate wells, include controls for the probe alone and probe with the target protein (no PROTAC).

    • Add the E3 ligase complex to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • The formation of the ternary complex will be indicated by a change in fluorescence polarization.

    • Plot the change in millipolarization (mP) units against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the cooperativity of ternary complex formation can be inferred.

FP_Assay_Logic start Start: Low Polarization (Free Fluorescent Probe) binary_complex Addition of Target Protein: Increased Polarization (Binary Complex Formation) start->binary_complex ternary_complex Titration of PROTAC & E3 Ligase: Further Change in Polarization (Ternary Complex Formation) binary_complex->ternary_complex hook_effect High PROTAC Concentration: Decreased Polarization (Hook Effect - Binary Complexes Dominate) ternary_complex->hook_effect end End: Data Analysis (Cooperativity Assessment) hook_effect->end

Caption: Logical flow of a fluorescence polarization assay.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in t-Boc-Aminooxy-PEG8-Ms Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the conjugation of t-Boc-Aminooxy-PEG8-Ms, with a primary focus on resolving issues of low reaction yield.

Troubleshooting Guide

Low yields in your this compound conjugation reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Problem Area 1: Reagent Quality and Handling

Q1: I suspect my this compound reagent has degraded. What are the signs and how can I prevent this?

A1: The mesyl (Ms) group on your PEG linker is susceptible to hydrolysis, which will render it unreactive towards your target molecule.

  • Signs of Degradation: The primary sign of degradation is a consistent low yield despite optimizing other reaction parameters.

  • Prevention:

    • Storage: Store the reagent at the recommended temperature, typically -20°C, and under desiccated conditions to minimize exposure to moisture.[1]

    • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold reagent.[2]

    • Stock Solutions: Prepare stock solutions of the PEG linker in an anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the activated linker.[2]

Problem Area 2: Suboptimal Reaction Conditions

Q2: What is the optimal pH for the conjugation reaction and why is it so critical?

A2: The pH of the reaction buffer is a critical parameter that influences both the rate of the desired conjugation and the rate of undesirable hydrolysis of the mesyl group. The reaction involves the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine (B10760008) residue) on the electrophilic mesyl group.

  • Optimal pH Range: For the reaction with primary amines, a pH range of 7.5 to 9.0 is generally recommended.[3][4]

  • Rationale:

    • Below pH 7.5: The concentration of the deprotonated, nucleophilic amine is reduced, leading to a slower reaction rate.

    • Above pH 9.0: While the concentration of the nucleophilic amine is higher, the rate of hydrolysis of the mesyl group also increases significantly, leading to a loss of active reagent and consequently, lower yields.[5]

Q3: My reaction buffer contains Tris or glycine. Could this be the cause of the low yield?

A3: Absolutely. Buffers containing primary amines, such as Tris or glycine, will directly compete with your target molecule for the mesyl-activated PEG linker. This will significantly reduce the conjugation efficiency.[2]

  • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within the optimal pH range.

Q4: What is the recommended molar ratio of the PEG linker to my protein/molecule?

A4: To drive the reaction to completion, a molar excess of the this compound linker is recommended.

  • Starting Point: A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point for optimization.[6] The optimal ratio will depend on the concentration of your protein and the number of available primary amines.

Q5: What are the optimal temperature and reaction time?

A5: The ideal temperature and time are a balance between reaction kinetics and the stability of your biomolecule.

  • Temperature: The reaction can typically be performed at room temperature (20-25°C).[1] If your protein is sensitive to temperature, the reaction can be carried out at 4°C, but this will require a longer incubation time.

  • Reaction Time: At room temperature, a reaction time of 1 to 4 hours is a good starting point. For reactions at 4°C, this can be extended to 12-24 hours.[7] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.

Frequently Asked Questions (FAQs)

Q: What is the chemical reaction occurring during the conjugation?

A: The conjugation reaction is a nucleophilic substitution. The primary amine on your target molecule acts as a nucleophile, attacking the carbon atom to which the mesyl group is attached. The mesyl group is an excellent leaving group, resulting in the formation of a stable secondary amine bond between your molecule and the PEG linker.

Q: How can I confirm that the conjugation has occurred?

A: Several analytical techniques can be used to confirm conjugation:

  • SDS-PAGE: A successful conjugation will result in an increase in the apparent molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.[8]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate, allowing for the quantification of the number of PEG chains attached to each protein molecule.[8]

  • HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the PEGylated protein from the unconjugated protein and excess PEG linker.

Q: What are potential side reactions to be aware of?

A: The primary side reaction is the hydrolysis of the mesyl group of the this compound linker by water. This reaction is more prominent at higher pH values and leads to an inactive PEG-alcohol. Another potential side reaction is the reaction of the mesyl group with other nucleophiles present in the reaction mixture, such as the thiol group of cysteine, although the reaction with amines is generally favored at the recommended pH range.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines (lysine residues or the N-terminus).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • PEG Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 100 mM stock solution of the PEG linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG linker.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Effect of pH on Conjugation Efficiency and Reagent Hydrolysis

pHRelative Conjugation RateRelative Hydrolysis Rate of Mesyl GroupExpected Yield
6.5LowLowLow
7.5ModerateModerateModerate to High
8.5HighHighOptimal
9.5HighVery HighLow to Moderate

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low or No Yield Degraded PEG-Ms reagentStore reagent at -20°C under dessicated conditions. Prepare fresh stock solutions.
Buffer contains primary aminesUse a non-amine buffer like PBS, HEPES, or Borate.
Suboptimal pHOptimize the reaction pH to be between 7.5 and 9.0.
Insufficient molar excess of PEG linkerIncrease the molar excess of the PEG linker (start with 20-fold).
Short reaction time or low temperatureIncrease the reaction time or perform the reaction at room temperature.
Protein Aggregation High protein concentrationReduce the protein concentration during the reaction.
Unfavorable buffer conditionsScreen different non-amine buffers.

Visualizations

reaction_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer (pH 7.5-9.0) conjugation Incubate at RT (1-4 hours) protein->conjugation peg This compound in anhydrous DMSO/DMF peg->conjugation quench Quench with Tris Buffer conjugation->quench purify Purify (SEC/Dialysis) quench->purify analyze Analyze (SDS-PAGE, Mass Spec) purify->analyze

Caption: A general workflow for the this compound conjugation reaction.

troubleshooting_flow start Low Conjugation Yield reagent Check Reagent Quality (Storage, Handling) start->reagent buffer Check Buffer Composition (Amine-free?) reagent->buffer [ Reagent OK ] success Improved Yield reagent->success [ Issue Found & Fixed ] ph Verify Reaction pH (7.5-9.0?) buffer->ph [ Buffer OK ] buffer->success [ Issue Found & Fixed ] ratio Optimize Molar Ratio (Increase Excess) ph->ratio [ pH OK ] ph->success [ Issue Found & Fixed ] conditions Adjust Time/Temp ratio->conditions [ Ratio OK ] ratio->success [ Issue Found & Fixed ] conditions->success

Caption: A troubleshooting decision tree for low yield in the conjugation reaction.

References

Technical Support Center: Troubleshooting t-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: My t-Boc deprotection is incomplete. What are the common causes?

Incomplete t-Boc deprotection can stem from several factors:

  • Insufficient Acid: The most frequent issue is an inadequate amount of acid. Substrates containing basic functional groups (e.g., pyridines, imidazoles) can neutralize the acid, necessitating a larger excess.[1] The reaction rate can also be highly dependent on the acid concentration.[1][2]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity, thereby slowing down the reaction.[1]

  • Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are complete within 30 minutes to a few hours at room temperature, challenging substrates might require longer reaction times or gentle heating.[1][3]

  • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, demanding harsher deprotection conditions.[1]

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a sluggish or incomplete reaction.

Q2: How can I monitor the progress of my deprotection reaction?

Regularly monitoring the reaction is crucial for determining its completion. The following methods are commonly used:

  • Thin Layer Chromatography (TLC): This is often the quickest method. The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is very effective, as it produces a distinct color (usually purple) with the newly formed amine.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by showing the disappearance of the starting material peak and the appearance of the product peak, confirmed by their respective mass-to-charge ratios.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track the disappearance of the characteristic t-butyl singlet peak (around 1.4 ppm in ¹H NMR).[1]

Q3: What should I do if my starting material is not being consumed?

If you observe little to no consumption of your starting material, consider the following troubleshooting steps:

  • Increase Acid Concentration: Add more acid to the reaction mixture. For substrates with basic moieties, a significant excess of acid may be required.

  • Extend Reaction Time: Allow the reaction to stir for a longer period. Some challenging substrates may require several hours for complete deprotection.[3]

  • Increase Temperature: Gently warming the reaction mixture can often drive a sluggish reaction to completion. However, be cautious of potential side reactions with sensitive substrates.[1]

  • Verify Reagent Quality: Use fresh, high-purity reagents, especially the acid, to ensure optimal reactivity.

  • Change the Solvent: Ensure your starting material is fully dissolved. If solubility is an issue, consider a different solvent system.

Troubleshooting Guide: Specific Issues

Issue 1: Incomplete deprotection with standard TFA/DCM conditions.

If a standard solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is not effective, consult the following table for alternative conditions.

Reagent/ConditionTypical Concentration/SettingReaction TimeNotes
HCl in Dioxane 4M1 - 4 hoursProduct often precipitates as the hydrochloride salt.[3]
HCl in Methanol 3M in Ethyl Acetate (for comparison)30 minutesA common alternative to TFA.[4]
Thermal (Neat) > 150 °CVariableSimple, but high temperatures can risk decomposition.[5]
Thermal (in Water) Reflux (100 °C)< 15 minutesEnvironmentally friendly; suitable for water-soluble substrates.[5][6]

Issue 2: My compound is sensitive to strong acids. What are milder deprotection methods?

For substrates with other acid-labile protecting groups, milder and more selective methods are necessary.

ReagentTypical ConditionsReaction TimeAdvantages/SelectivityDisadvantages
Zinc Bromide (ZnBr₂) ** 2-3 equiv. in DCM, Room Temp24 - 72 hoursMild Lewis acid; can selectively deprotect secondary N-Boc groups.[5][7]Slow reaction times.
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂ in MeOH, Room Temp1 - 4 hoursVery mild and tolerant of acid-labile esters.[5][8]Reagents are toxic and moisture-sensitive.[5]
p-Toluenesulfonic Acid (p-TSA) **2 equiv. neat, ball milling10 minutesSolvent-free, rapid, and high yield.[5]Requires specialized equipment.[5]
Montmorillonite K10 Clay ClCH₂CH₂ClNot specifiedSelectively cleaves aromatic N-Boc groups.[7]

Issue 3: I am observing significant side-product formation.

A common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated in the reaction.[4][9] This is particularly problematic for substrates containing tryptophan, methionine, or other electron-rich aromatic rings.[2][9]

Solution: Add a scavenger to the reaction mixture to trap the reactive tert-butyl cation.

ScavengerRecommended forNotes
Triisopropylsilane (TIS) General purpose, TryptophanHighly efficient at quenching carbocations.[2][10]
Anisole/Thioanisole General purposeTraps the tert-butyl cation.[4]
1,2-Ethanedithiol (EDT) TryptophanPrevents oxidation.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.[2]

  • If the free amine is desired, neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[3]

  • Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[5]

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection check_reagents Verify Reagent Quality (Fresh Acid?) start->check_reagents increase_acid Increase Acid Concentration check_reagents->increase_acid Reagents OK extend_time Extend Reaction Time increase_acid->extend_time increase_temp Increase Reaction Temperature extend_time->increase_temp check_solubility Check Substrate Solubility increase_temp->check_solubility change_solvent Change Solvent check_solubility->change_solvent Poor Solubility acid_sensitive Substrate Acid Sensitive? check_solubility->acid_sensitive Good Solubility change_solvent->acid_sensitive mild_conditions Use Milder Conditions (e.g., Lewis Acids, Thermal) acid_sensitive->mild_conditions Yes side_reactions Side Reactions Observed? acid_sensitive->side_reactions No mild_conditions->side_reactions add_scavenger Add Scavenger (e.g., TIS, Anisole) side_reactions->add_scavenger Yes complete Deprotection Complete side_reactions->complete No add_scavenger->complete

Caption: Troubleshooting workflow for incomplete t-Boc deprotection.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation boc_amine Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc + H+ acid H-A (Acid) tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation carbamic_acid Carbamic Acid protonated_boc->carbamic_acid co2 CO2 carbamic_acid->co2 free_amine Free Amine carbamic_acid->free_amine amine_salt Amine Salt free_amine->amine_salt + H-A

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

References

Technical Support Center: Optimizing Oxime Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the efficiency of oxime ligation reactions. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an uncatalyzed oxime ligation reaction?

For uncatalyzed reactions, a slightly acidic pH in the range of 4 to 5 is generally optimal.[1][2] This is because the reaction mechanism involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by a dehydration step. The acidic environment facilitates the dehydration of the tetrahedral intermediate, which is the rate-limiting step at neutral pH.

Q2: Can oxime ligation be performed at a neutral pH?

Yes, oxime ligation can be performed effectively at a neutral pH (pH 7), particularly when a suitable nucleophilic catalyst is used.[1][2] While uncatalyzed reactions are very slow at neutral pH, catalysts can significantly accelerate the reaction rate, making it a viable option for biomolecules that are sensitive to acidic conditions.[1][2]

Q3: What are the most common catalysts for oxime ligation at neutral pH?

Aniline (B41778) and its derivatives are the most commonly used catalysts for oxime ligation at neutral pH.[2] Substituted anilines, such as p-phenylenediamine, have been shown to be superior catalysts compared to aniline, offering significantly higher reaction rates.[2][3] Other catalysts like arginine have also been reported to be effective and can also help prevent protein aggregation.[4]

Q4: Why is my oxime ligation yield low even at the optimal pH?

Low yields can result from several factors besides suboptimal pH. These include:

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. Dilute reaction mixtures will result in slower reaction rates and potentially incomplete reactions.[1]

  • Reactant Instability: The aminooxy group can be unstable over time or may react with impurities. Ensure the purity and stability of your starting materials.[1]

  • Steric Hindrance: Ketones generally react slower than aldehydes due to greater steric hindrance around the carbonyl group.[1]

  • Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions that consume your starting materials.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during oxime ligation experiments.

Problem: Low or No Product Formation

Caption: Troubleshooting workflow for low or no oxime ligation product.

Data Presentation

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
pHCatalyst (Concentration)Relative Rate EnhancementReference(s)
4-5NoneOptimal for uncatalyzed[1][2]
7.0NoneVery Slow[5]
7.0AnilineSignificant acceleration[5]
7.0p-Phenylenediamine (10 mM)19-fold faster than aniline[2][3]
7.0p-Phenylenediamine (2 mM)120-fold faster than uncatalyzed[2][3]
4-7p-Phenylenediamine (10 mM)More efficient than aniline[2][3]
Table 2: Recommended Catalysts for Oxime Ligation at Neutral pH
CatalystKey AdvantagesTypical ConcentrationReference(s)
Aniline Widely used, effective catalyst.10-100 mM[5]
p-Phenylenediamine Significantly more efficient than aniline at neutral pH.2-10 mM[2][3]
m-Phenylenediamine Highly soluble, allowing for higher concentrations and faster rates.50-750 mM[6][7]
Arginine Biocompatible, also acts as a protein aggregation inhibitor.≥ 50 mM[4]

Experimental Protocols

Protocol 1: General Procedure for Uncatalyzed Oxime Ligation at Acidic pH (pH 4.5)
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5).

    • Dissolve the aminooxy-containing molecule in the same buffer.

  • Reaction Setup:

    • Combine the two solutions in a reaction vessel. The final concentration of each reactant should typically be in the millimolar range, but this may need to be optimized.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the oxime product using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH (pH 7.0)
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Dissolve the aminooxy-containing molecule in the same buffer.

    • Prepare a fresh stock solution of the aniline catalyst (e.g., 100 mM aniline or 10 mM p-phenylenediamine) in the same buffer or a compatible co-solvent like DMSO.

  • Reaction Setup:

    • Combine the aldehyde/ketone and aminooxy solutions.

    • Add the catalyst to the reaction mixture to initiate the ligation.

  • Incubation:

    • Incubate the reaction at room temperature. Catalyzed reactions at neutral pH are typically much faster than uncatalyzed reactions.

  • Monitoring and Purification:

    • Follow the same procedures for monitoring and purification as described in Protocol 1.

Signaling Pathway and Mechanism Visualization

Caption: Catalyzed vs. Uncatalyzed Oxime Ligation Pathways.

References

Technical Support Center: Purification of PEGylated Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A PEGylation reaction mixture is often complex and can contain a variety of impurities that need to be removed during purification.[] These include:

  • Unreacted Protein: The native, non-PEGylated protein.

  • Unreacted PEG: Excess polyethylene (B3416737) glycol reagent.

  • Multi-PEGylated Species: Proteins with a higher than desired number of PEG chains attached.

  • Positional Isomers: Proteins with the same number of PEG chains attached but at different sites.[]

  • Degradation Products: Hydrolysis fragments of the activated PEG or the protein itself.

  • Aggregates: Both the native and PEGylated protein can form aggregates.

Q2: Which chromatographic technique is best for purifying my PEGylated protein?

The optimal chromatographic technique depends on the specific characteristics of your protein, the attached PEG, and the impurities you need to remove. A multi-step purification strategy is often necessary.[2]

  • Size-Exclusion Chromatography (SEC): This is a primary choice for separating molecules based on their hydrodynamic radius.[] It is highly effective at removing unreacted PEG and smaller reaction by-products from the larger PEGylated protein.[] However, its ability to resolve species with small size differences, such as positional isomers or proteins with a similar number of PEG attachments, is limited.[3][4]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net surface charge.[] Since PEGylation masks the protein's surface charges, it alters the elution profile compared to the native protein.[][3] This makes IEC effective for separating PEGylated species from the unreacted protein and for resolving different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[3][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, allowing for separation. HIC can be a useful secondary step to further polish the product and remove aggregates.[]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that can separate positional isomers.[] However, the use of organic solvents in the mobile phase can potentially denature the protein, so it must be used with caution.

Q3: How does the size of the PEG molecule affect the purification strategy?

The size of the PEG molecule has a significant impact on the hydrodynamic radius of the conjugate and thus influences the separation, particularly in SEC.

  • Larger PEGs (≥20 kDa): Result in a more substantial increase in the hydrodynamic radius, leading to better resolution between the PEGylated conjugate and the native protein in SEC.[6][7]

  • Smaller PEGs: May not provide a sufficient size difference for effective separation from the native protein by SEC alone, often requiring an orthogonal method like IEC.[3]

The PEG chain length also affects charge masking in IEC; longer chains can lead to a greater reduction in interaction with the ion exchanger.[3][4]

Troubleshooting Guides

Issue 1: Poor Separation of PEGylated and Non-PEGylated Protein in SEC

Question: My SEC chromatogram shows overlapping peaks for the PEGylated conjugate and the unreacted native protein. How can I improve the resolution?

Answer:

Possible Cause Troubleshooting Step
Insufficient Size Difference If using a small PEG chain, the hydrodynamic radii of the PEGylated and non-PEGylated protein may be too similar for baseline separation. Consider using a longer SEC column or a column with a smaller particle size to increase theoretical plates. Alternatively, an orthogonal technique like IEC may be necessary.
Non-Ideal Column Interactions The PEG moiety can sometimes interact with the silica-based stationary phase, leading to peak tailing and poor resolution.[8] Try adding a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase or switch to a column with a different chemistry.[9][10]
Inappropriate Mobile Phase Ensure the ionic strength of your mobile phase is sufficient (typically ≥150 mM salt) to minimize secondary ionic interactions with the column matrix.[10]
Column Overloading Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample load and re-run the separation.
Issue 2: Low Recovery of PEGylated Protein from Ion-Exchange Column

Question: I am losing a significant amount of my PEGylated protein during IEC purification. What could be the problem and how can I fix it?

Answer:

Possible Cause Troubleshooting Step
Incorrect Buffer pH The pH of your binding buffer should be at least 0.5 pH units away from the isoelectric point (pI) of your PEGylated protein to ensure proper binding.[11] The pI of the PEGylated protein will differ from the native protein.
Protein Precipitation on the Column The elution conditions (high salt or pH change) might be causing your PEGylated protein to precipitate. Try a shallower gradient to elute the protein over a wider range of conditions.[12] Consider adding stabilizing excipients to your buffers.
Strong Hydrophobic Interactions PEGylated proteins can sometimes exhibit hydrophobic interactions with the column matrix.[10] Try adding a non-ionic detergent or reducing the salt concentration in your elution buffer.[10][12]
Irreversible Binding The protein may be binding too strongly to the resin.[13] For anion exchange, try slightly decreasing the buffer pH. For cation exchange, slightly increase the buffer pH.[13]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification

Technique Separation Principle Typical Applications Advantages Limitations
Size-Exclusion Chromatography (SEC) Hydrodynamic RadiusRemoval of unreacted PEG and small molecules; separation of aggregates.[]Robust; predictable elution.Low resolution for species of similar size; cannot separate positional isomers.[5]
Ion-Exchange Chromatography (IEC) Net Surface ChargeSeparation of native vs. PEGylated protein; fractionation by degree of PEGylation.[][5]High capacity; good resolution of charge variants.PEG can mask charges, reducing separation efficiency for highly PEGylated species.[3]
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityPolishing step; removal of aggregates and product-related impurities.[]Mild elution conditions maintain protein stability.Lower capacity and resolution compared to IEC.[]
Reversed-Phase Chromatography (RPC) HydrophobicityHigh-resolution analysis; separation of positional isomers.[]High resolving power.Organic solvents can cause protein denaturation.

Experimental Protocols

General Protocol for SEC Purification of a PEGylated Protein
  • Column: Select a size-exclusion chromatography column with a fractionation range appropriate for the size of your PEGylated conjugate and the impurities to be removed.

  • Mobile Phase: Prepare a filtered and degassed mobile phase, typically a buffered saline solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).[11]

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Injection and Elution: Inject the filtered sample onto the column and elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 280 nm). The PEGylated protein should elute earlier than the unreacted native protein and significantly earlier than the free PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other analytical techniques to confirm the purity of the PEGylated protein.

General Protocol for IEC Purification of a PEGylated Protein (Cation Exchange)
  • Column and Buffer Selection: Choose a cation exchange resin (e.g., SP Sepharose). Prepare a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0) and an elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0). The optimal pH will depend on the pI of your PEGylated protein.

  • Column Equilibration: Equilibrate the column with binding buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Adjust the pH and conductivity of your sample to match the binding buffer. This may require buffer exchange. Load the sample onto the column.

  • Wash: Wash the column with several column volumes of binding buffer to remove unbound impurities.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the more positively charged native protein.

  • Fraction Collection and Analysis: Collect fractions across the elution peak and analyze by SDS-PAGE and/or SEC to identify the fractions containing the pure PEGylated conjugate.

Visualizations

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_products Products & Impurities Protein Native Protein ReactionMix Reaction Mixture Protein->ReactionMix PEG Activated PEG PEG->ReactionMix SEC Size-Exclusion Chromatography (SEC) ReactionMix->SEC Initial Cleanup IEC Ion-Exchange Chromatography (IEC) SEC->IEC Fractionation Impurities Impurities (Unreacted Protein, Free PEG) SEC->Impurities HIC Hydrophobic Interaction Chromatography (HIC) IEC->HIC Polishing Step IEC->Impurities PureProduct Pure PEGylated Protein HIC->PureProduct

Caption: A general workflow for the purification of PEGylated proteins.

Troubleshooting_Poor_SEC_Resolution Start Poor Resolution in SEC CheckPEGSize Is a small PEG (<10 kDa) being used? Start->CheckPEGSize CheckPeakShape Are peaks tailing or asymmetrical? CheckPEGSize->CheckPeakShape No UseLongerColumn Action: Use a longer column or smaller particle size. CheckPEGSize->UseLongerColumn Yes CheckLoad Is the column overloaded? CheckPeakShape->CheckLoad No ModifyMobilePhase Action: Add organic modifier or change mobile phase salt concentration. CheckPeakShape->ModifyMobilePhase Yes ReduceLoad Action: Reduce sample load. CheckLoad->ReduceLoad Yes Resolved Resolution Improved CheckLoad->Resolved No, consult further UseIEC Action: Use an orthogonal method like Ion-Exchange Chromatography. UseLongerColumn->UseIEC Still poor resolution UseLongerColumn->Resolved Success UseIEC->Resolved ModifyMobilePhase->Resolved ReduceLoad->Resolved

References

managing steric hindrance in site-specific PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance during site-specific PEGylation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during site-specific PEGylation that may be caused by steric hindrance.

Problem 1: Low or No PEGylation Yield

Possible Cause Recommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.1. Introduce a Spacer Arm: Use a PEG linker with a longer, flexible spacer arm to increase the reach of the reactive group.[1] 2. Optimize Linker Chemistry: Select smaller, less bulky labeling reagents if possible.[1] 3. Site-Directed Mutagenesis: If the protein's function is not impacted, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine.[1] 4. Partial Denaturation: In some cases, mild and reversible denaturation can expose buried residues. This should be approached with caution to avoid irreversible protein unfolding.[1]
Steric Hindrance from the PEG Chain Itself: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain can physically block the reactive groups from accessing the target site on the protein.[2][3]1. Optimize PEG Size: Experiment with different molecular weights of PEG. While larger PEGs can improve pharmacokinetic properties, they can also increase steric hindrance and potentially decrease biological activity.[4][5][6] 2. Use Branched PEG: Branched PEGs may offer better shielding of the protein surface with fewer attachment points, potentially reducing steric hindrance at the conjugation site.[7]
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can lead to poor yields.[3][8]1. Optimize pH: The optimal pH depends on the specific conjugation chemistry. For example, maleimide-thiol reactions are typically performed at pH 7-7.5, while NHS ester-amine reactions are often done at pH 7-9.[9][10][11] 2. Adjust Temperature and Time: Reactions can be performed at room temperature for shorter durations (30 minutes - 4 hours) or at 4°C overnight, which may be beneficial for sensitive proteins.[9][12] 3. Vary Molar Ratio: A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized for each specific reaction.[9][12]
Oxidation of Thiol Groups (for Cysteine-Specific PEGylation): Cysteine residues can form disulfide bonds, making them unavailable for conjugation with maleimide-functionalized PEG.[3]1. Reduce Disulfide Bonds: Treat the protein with a reducing agent like TCEP or DTT before conjugation. It is critical to remove the reducing agent before adding the maleimide-PEG reagent.[3][11]

Problem 2: Lack of Site-Specificity

Possible Cause Recommended Solution
Multiple Reactive Residues: The protein has several accessible residues of the same type (e.g., multiple surface lysines), leading to a heterogeneous mixture of PEGylated products.[8]1. pH Optimization for N-terminal PEGylation: By lowering the pH to 7 or below, you can often achieve higher selectivity for the N-terminal alpha-amino group over the epsilon-amino groups of lysine residues, as the N-terminus generally has a lower pKa.[8] 2. Site-Directed Mutagenesis: Remove unwanted reactive sites by mutating them to non-reactive amino acids, while ensuring the desired conjugation site remains.[13][14] 3. Enzymatic PEGylation: Utilize enzymes like transglutaminase to achieve highly specific PEGylation at particular glutamine residues.

Problem 3: Reduced Biological Activity of the PEGylated Product

Possible Cause Recommended Solution
PEG Chain Obstructing the Active Site: The attached PEG molecule sterically hinders the protein's active or binding site, reducing its functional activity.[2][15][16]1. Choose a Different PEGylation Site: Select a conjugation site that is distant from the protein's active or receptor-binding domains.[6] 2. Optimize PEG Size and Structure: Use the smallest PEG chain that achieves the desired pharmacokinetic improvements. Branched PEGs might provide a better balance between shielding and maintaining activity.[6][17] 3. Use a Releasable Linker: Employ a linker that is designed to slowly release the native protein in vivo, which can help to avoid a permanent loss of efficacy.[18]
Conformational Changes: The PEGylation process itself may induce changes in the protein's secondary or tertiary structure.[3]1. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any alterations in the protein's structure after conjugation.[3] 2. Milder Reaction Conditions: Optimize reaction parameters such as temperature and pH to minimize the risk of denaturation.[12]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of site-specific PEGylation?

A: In site-specific PEGylation, steric hindrance refers to the spatial obstruction caused by the three-dimensional structure of the protein or the bulky nature of the PEG molecule that prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can happen if the target amino acid is buried within the protein's structure or if the large PEG molecule blocks access to the reaction site.[1][2]

Q2: How can I assess the accessibility of a target residue for PEGylation?

A: Several methods can be used to evaluate residue accessibility:

  • Computational Modeling: Tools that predict protein structure and calculate solvent accessibility can indicate which residues are on the surface and potentially available for reaction.[1]

  • Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at the desired location and then testing for conjugation can confirm its accessibility.[1]

  • Mass Spectrometry: This technique can provide information about the protein's surface topology.[1]

Q3: How does the length of the PEG linker affect steric hindrance?

A: The length of the PEG linker is a critical factor:

  • Too short: A short linker may not provide enough distance between the protein and the PEG chain, leading to steric clashes that can reduce biological activity.

  • Too long: A very long PEG chain might wrap around the protein, potentially blocking the active site or other important regions.[3] The optimal linker length provides sufficient separation to overcome steric hindrance without negatively impacting the protein's function.[19]

Q4: What are the key parameters to consider when optimizing PEGylation reaction conditions?

A: For successful PEGylation, especially in thiol-specific reactions, several parameters should be optimized: protein concentration, PEG-to-protein molar ratio, temperature, pH, and reaction time.[8] For amine-specific modifications, pH can be even more critical for achieving site-selectivity.[8]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on PEGylation Efficiency

ParameterConditionOutcomeReference
PEG Concentration 32.5 g/LFound to be the most significant factor affecting the amount of PEGylated amino groups in a study on BSA nanoparticles.[20]
Incubation Time 10 minutesOptimal for the PEGylation of BSA nanoparticles under the studied conditions.[20]
Temperature 27°CDetermined as the optimal temperature for the specific BSA nanoparticle PEGylation.[20]
pH 7.0Optimal pH for the BSA nanoparticle PEGylation, though it had the least effect among the studied variables.[20]
pH (scFv PEGylation) Increasing pHYield increased for the 30 kDa PEGylation of a single-chain variable fragment (scFv).[21]

Table 2: Effect of PEG Size on Enzyme Kinetics

EnzymePEG Molecular Weight (Da)Change in k_cat (Catalytic Turnover)Change in K_M (Substrate Affinity)Reference
α-Chymotrypsin700, 2000, 5000Decreased by up to 50%Increased (lower affinity)[22]
α-Chymotrypsin700, 2000, 5000The effect on k_cat was independent of the PEG molecular weight.The effect on K_M was independent of the PEG molecular weight.[22]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Specific PEGylation using PEG-Maleimide

This protocol describes the conjugation of a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein containing a free cysteine residue

  • PEG-Maleimide reagent

  • PEGylation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, or another thiol-free buffer.[9][23]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Desalting columns

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the PEGylation buffer to a concentration of 1-10 mg/mL.[11]

    • If the protein contains disulfide bonds that need to be reduced to expose the thiol group, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]

    • Crucially, remove the reducing agent using a desalting column equilibrated with the PEGylation buffer before adding the PEG-maleimide.[3][11]

  • PEG-Maleimide Preparation:

    • Immediately before use, prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[11]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution while gently stirring.[9][12][23]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[9][23]

  • Purification:

    • Remove unreacted PEG-Maleimide and byproducts using size-exclusion chromatography or dialysis.[9][23]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[12]

Protocol 2: General Procedure for Amine-Specific PEGylation using PEG-NHS Ester

This protocol outlines the steps for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amine groups (lysine residues or the N-terminus) on a protein.

Materials:

  • Protein with accessible primary amines

  • PEG-NHS Ester reagent

  • Amine-free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[24] Avoid buffers containing primary amines like Tris or glycine.[24][25]

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Dialysis cassettes or desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[10][25] If the protein is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer.[24]

  • PEG-NHS Ester Preparation:

    • Allow the PEG-NHS Ester vial to warm to room temperature before opening to prevent moisture condensation.[24][25]

    • Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10][24] Do not store the reconstituted reagent.[24]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved PEG-NHS Ester to the protein solution.[24][25] Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[24]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[24][25]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG-NHS Ester by dialysis or gel filtration.[24][25]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful PEGylation and purity.[26]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Target Protein Reaction PEGylation Reaction (Optimize: pH, Temp, Ratio) Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Purification Purification (SEC, Dialysis) Reaction->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: A general experimental workflow for site-specific PEGylation.

Steric_Hindrance_Troubleshooting Start Low PEGylation Yield? Cause1 Inaccessible Site Start->Cause1 Yes Cause2 Suboptimal Conditions Start->Cause2 Yes Cause3 PEG Hindrance Start->Cause3 Yes Solution1a Use Longer Linker Cause1->Solution1a Solution1b Site-Directed Mutagenesis Cause1->Solution1b Solution2a Optimize pH & Temp Cause2->Solution2a Solution2b Vary Molar Ratio Cause2->Solution2b Solution3a Test Different PEG Sizes Cause3->Solution3a

Caption: Troubleshooting logic for low PEGylation yield due to steric hindrance.

Site_Specificity_Strategy Problem Lack of Site-Specificity Strategy1 pH Control (N-terminal vs. Lysine) Problem->Strategy1 Strategy2 Site-Directed Mutagenesis Problem->Strategy2 Strategy3 Enzymatic PEGylation Problem->Strategy3 Outcome Homogeneous PEGylated Product Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Strategies to achieve site-specific PEGylation.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation?

Protein aggregation during conjugation is a common issue that can arise from several factors related to the protein itself, the labeling reagent, and the reaction conditions. Key causes include:

  • Hydrophobicity of the Labeling Reagent: Many crosslinkers and labels are hydrophobic. Attaching these molecules to the protein surface increases its overall hydrophobicity, which can lead to intermolecular interactions and aggregation as the protein tries to minimize the exposure of these hydrophobic patches to the aqueous environment.[1][2]

  • Over-labeling: The addition of too many molecules to the protein surface can significantly alter its physicochemical properties, such as its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining protein stability.[2][3] Unfavorable buffer conditions can lead to protein unfolding and aggregation.[4]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[2][5]

  • Intermolecular Crosslinking: If the protein of interest has multiple reactive sites, the crosslinker can inadvertently link multiple protein molecules together, causing aggregation.[3]

  • Temperature: Higher temperatures can sometimes accelerate the aggregation process by promoting protein unfolding.[6]

Q2: How can I tell if my protein is aggregating?

Protein aggregation can manifest in several ways:

  • Visible Precipitation: The most obvious sign of aggregation is the appearance of visible particles, cloudiness, or precipitation in the reaction mixture.[5]

  • Changes in Absorbance: An increase in light scattering can be detected by measuring the absorbance at higher wavelengths (e.g., 350 nm).[7]

  • Size Exclusion Chromatography (SEC): SEC analysis will show the appearance of high molecular weight species eluting before the monomeric protein peak.[5][7]

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of larger particles in the solution, indicating the formation of aggregates.[8][9]

Q3: What is the first step I should take if I observe aggregation?

If you observe aggregation, the first step is to systematically evaluate your reaction conditions. A good starting point is to reduce the molar ratio of the labeling reagent to the protein. Over-labeling is a very common cause of aggregation.[3][5] Performing a titration experiment to find the optimal labeling ratio can often resolve the issue.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction

This indicates significant protein aggregation.[5] Follow this troubleshooting workflow:

G start Visible Precipitation Observed reduce_ratio Reduce Molar Ratio of Labeling Reagent to Protein start->reduce_ratio Initial Step lower_conc Lower Protein Concentration (e.g., 1-2 mg/mL) reduce_ratio->lower_conc If aggregation persists end Aggregation Minimized reduce_ratio->end If successful optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) lower_conc->optimize_buffer If aggregation persists lower_conc->end If successful add_stabilizers Add Stabilizing Excipients (e.g., Arginine, Glycerol) optimize_buffer->add_stabilizers If aggregation persists optimize_buffer->end If successful lower_temp Lower Reaction Temperature (e.g., 4°C) add_stabilizers->lower_temp If aggregation persists add_stabilizers->end If successful change_reagent Switch to a More Hydrophilic Labeling Reagent lower_temp->change_reagent If aggregation persists lower_temp->end If successful change_reagent->end

Caption: Troubleshooting workflow for visible protein aggregation.

Issue 2: Soluble Aggregates Detected by SEC or DLS

Even if the solution appears clear, soluble aggregates may be present.[5] These can negatively impact the efficacy and safety of biotherapeutics.[1]

Recommended Starting Conditions for Conjugation Reactions

ParameterRecommended RangeNotes
Molar Excess of Labeling Reagent 5-20 foldFor sensitive proteins, start at the lower end of the range. A higher excess may be needed for low concentration proteins.[2]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but also increase the risk of aggregation.[2]
pH 7.2 - 8.5For NHS ester reactions. Some proteins may require a pH closer to 7.4 for stability.[3]
Temperature 4°C - Room TemperatureLower temperatures can slow down aggregation but may require longer reaction times.[3]

Table 1: Recommended Starting Conditions for Conjugation Reactions

Stabilizing Additives for Conjugation Buffers

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[6]
L-Arginine / L-Glutamate 50-500 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface.[6]
Sucrose 0.25-1 MAn osmolyte that favors the folded state of the protein.[6]
Non-ionic Detergents (e.g., Tween 20) 0.01-0.1% (w/v)Can help to solubilize protein aggregates without causing denaturation.[10]
Salts (e.g., NaCl, KCl) 50-200 mMModulate electrostatic interactions that can lead to aggregation.[2]

Table 2: Common Stabilizing Additives to Prevent Protein Aggregation

Experimental Protocols

Protocol 1: Titration to Determine Optimal Labeling Ratio

This protocol is designed to identify the optimal molar ratio of a labeling reagent to a protein that provides sufficient labeling with minimal aggregation.

Materials:

  • Protein stock solution of known concentration

  • Labeling reagent (e.g., NHS-ester functionalized dye) dissolved in a suitable organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Prepare a series of labeling reactions: Set up multiple reaction tubes, each with the same amount of protein.

  • Vary the molar excess of the labeling reagent: Add different molar excesses of the labeling reagent to each tube (e.g., 2x, 5x, 10x, 20x, 50x).

  • Incubate the reactions: Allow the reactions to proceed for a set amount of time at a specific temperature (e.g., 1 hour at room temperature).

  • Quench the reactions: Stop the reactions by adding the quenching solution.

  • Analyze by SEC: Analyze a small aliquot of each reaction mixture by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

  • Determine the degree of labeling (DOL): For fluorescent labels, the DOL can be calculated by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.

  • Select the optimal ratio: Choose the molar ratio that gives the desired DOL with the lowest percentage of aggregates.

Protocol 2: Buffer Screening for Optimal Protein Stability

This protocol helps identify the most suitable buffer conditions to maintain protein stability and prevent aggregation during conjugation.

Materials:

  • Protein stock solution

  • A panel of different buffers (e.g., PBS, HEPES, Tris) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • A selection of stabilizing additives (see Table 2)

  • A method for detecting aggregation (e.g., DLS, SEC, or visual inspection)

Procedure:

  • Prepare buffer variations: Create a matrix of buffer conditions with different buffer species, pH values, and additives.

  • Dilute the protein: Dilute the protein into each of the prepared buffer conditions to the desired final concentration for the conjugation reaction.

  • Incubate: Incubate the samples under the intended reaction conditions (temperature and time) without the labeling reagent.

  • Assess aggregation: Analyze each sample for signs of aggregation using your chosen method.

  • Select the optimal buffer: The buffer condition that shows the least amount of aggregation is the best candidate for your conjugation reaction.

Logical Relationships in Troubleshooting

The decision-making process for troubleshooting protein aggregation can be visualized as a logical flow.

G start Protein Aggregation Observed check_labeling Is the labeling ratio optimized? start->check_labeling check_protein_conc Is the protein concentration as low as feasible? check_labeling->check_protein_conc Yes optimize_labeling Perform labeling ratio titration check_labeling->optimize_labeling No check_buffer Are the buffer conditions (pH, ionic strength) optimal? check_protein_conc->check_buffer Yes reduce_protein_conc Reduce protein concentration check_protein_conc->reduce_protein_conc No check_temp Is the reaction temperature as low as practical? check_buffer->check_temp Yes screen_buffers Perform buffer screening check_buffer->screen_buffers No consider_additives Have stabilizing additives been considered? check_temp->consider_additives Yes reduce_temp Lower reaction temperature check_temp->reduce_temp No consider_reagent Is the labeling reagent hydrophobic? consider_additives->consider_reagent Yes add_stabilizers Add stabilizing excipients consider_additives->add_stabilizers No switch_reagent Use a more hydrophilic or PEGylated reagent consider_reagent->switch_reagent Yes end Aggregation Minimized consider_reagent->end No optimize_labeling->check_protein_conc reduce_protein_conc->check_buffer screen_buffers->check_temp reduce_temp->consider_additives add_stabilizers->consider_reagent switch_reagent->end

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments related to the solubility of hydrophobic drug-linker complexes.

Issue 1: Precipitation or Aggregation of the Drug-Linker Complex Observed During or After Conjugation

Question: My drug-linker complex is precipitating out of solution during the conjugation reaction or shortly after. What are the possible causes and how can I fix this?

Answer: Precipitation and aggregation are common challenges when working with hydrophobic payloads. The increased hydrophobicity of the antibody-drug conjugate (ADC) compared to the unconjugated antibody can lead to self-association and insolubility.[1][] Here’s a step-by-step approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution References
High Drug-to-Antibody Ratio (DAR) Increasing the number of hydrophobic drug-linker molecules per antibody significantly increases the overall hydrophobicity of the ADC, leading to aggregation. It is estimated that a DAR above 4 can diminish solubility.- Reduce the molar excess of the drug-linker during the conjugation reaction.- Optimize the reaction time and temperature to control the conjugation efficiency.- Purify the ADC to isolate species with a lower DAR using techniques like Hydrophobic Interaction Chromatography (HIC).[3][4]
Hydrophobic Nature of the Linker The linker itself may be contributing significantly to the overall hydrophobicity of the complex.- Switch to a more hydrophilic linker. Options include linkers containing polyethylene (B3416737) glycol (PEG) moieties, sulfonate groups, or hydrophilic amino acids.[][3][4][5][6] - Consider using linkers with a "shielding effect" that can mask the hydrophobicity of the payload.[7]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence the stability and solubility of the ADC. ADCs are often less soluble near their isoelectric point (pI).- Adjust the pH of the conjugation and formulation buffer to be at least 1-2 units away from the pI of the ADC.- Optimize the buffer concentration. High salt concentrations can sometimes promote hydrophobic interactions and aggregation.[3]
Presence of Organic Co-solvents While organic co-solvents are often necessary to dissolve the hydrophobic drug-linker, their presence in the final reaction mixture can destabilize the antibody.- Minimize the amount of organic co-solvent used to dissolve the drug-linker.- Perform a buffer exchange step immediately after conjugation to remove the co-solvent.[8]

Troubleshooting Workflow:

G Troubleshooting Precipitation/Aggregation start Precipitation/Aggregation Observed check_dar 1. Analyze DAR (HIC/LC-MS) start->check_dar dar_high DAR is too high (>4) check_dar->dar_high High dar_ok DAR is acceptable check_dar->dar_ok Acceptable reduce_dar Reduce molar excess of drug-linker in conjugation dar_high->reduce_dar check_linker 2. Evaluate Linker Hydrophobicity dar_ok->check_linker reduce_dar->check_linker linker_hydrophobic Linker is hydrophobic check_linker->linker_hydrophobic Hydrophobic linker_ok Linker is hydrophilic check_linker->linker_ok Hydrophilic use_hydrophilic_linker Switch to a PEGylated or sulfonate-containing linker linker_hydrophobic->use_hydrophilic_linker check_buffer 3. Assess Buffer Conditions (pH, Ionic Strength) linker_ok->check_buffer use_hydrophilic_linker->check_buffer buffer_suboptimal pH is near pI or high salt concentration check_buffer->buffer_suboptimal Suboptimal buffer_ok Buffer conditions are optimal check_buffer->buffer_ok Optimal optimize_buffer Adjust pH away from pI and/or screen different buffer strengths buffer_suboptimal->optimize_buffer end Solubility Improved buffer_ok->end optimize_buffer->end

Troubleshooting workflow for precipitation and aggregation.
Issue 2: Low Yield of Purified Drug-Linker Complex Due to Insolubility

Question: After purification, the yield of my drug-linker complex is very low, and I suspect it's due to solubility issues. How can I improve the recovery?

Answer: Low recovery after purification is often a result of the complex adhering to purification columns or precipitating during the process. Here are some strategies to mitigate this:

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution References
Non-specific Binding to Chromatography Resin The hydrophobic nature of the ADC can cause it to bind non-specifically to chromatography resins, especially in size-exclusion chromatography (SEC).- For SEC, add organic modifiers (e.g., acetonitrile, isopropanol) or arginine to the mobile phase to reduce hydrophobic interactions.- For HIC, carefully select the resin and optimize the salt concentration in the loading and elution buffers.[7][9][10]
Precipitation During Buffer Exchange or Concentration Changing the buffer composition or increasing the concentration can lead to the complex exceeding its solubility limit.- Perform buffer exchange gradually using dialysis or tangential flow filtration (TFF).- When concentrating, do so in a stepwise manner and consider adding stabilizing excipients to the formulation.
Suboptimal Formulation The final formulation buffer may not be suitable for maintaining the solubility of the purified complex.- Screen a panel of formulation buffers with varying pH and excipients to find the optimal conditions for long-term stability and solubility.[]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the solubility of my drug-linker complex?

A1: The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12] A detailed protocol is provided in the "Experimental Protocols" section below. Other methods include UV-Vis spectroscopy and nephelometry to detect precipitation in kinetic solubility assays.[13][14]

Q2: What are the most effective hydrophilic linkers for improving solubility?

A2: Polyethylene glycol (PEG) linkers are very effective at improving the solubility and stability of ADCs.[4][5][] The length of the PEG chain can be varied to fine-tune the hydrophilicity. Linkers containing sulfonate groups or charged amino acids are also excellent choices for increasing solubility.[3][5]

Q3: Can I use excipients to improve the solubility of my drug-linker complex?

A3: Yes, excipients can play a crucial role in stabilizing and solubilizing ADCs. Common excipients include:

  • Amino acids: Arginine and proline are known to increase the solubility of monoclonal antibodies and can be effective for ADCs.[3]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) can prevent aggregation at interfaces.

  • Sugars: Trehalose and sucrose (B13894) are often used as cryoprotectants and stabilizers.

Q4: How does site-specific conjugation affect the solubility of a drug-linker complex?

A4: Site-specific conjugation leads to a more homogeneous ADC product with a defined DAR.[16] This homogeneity can result in more predictable and often improved solubility profiles compared to randomly conjugated ADCs, which are heterogeneous mixtures of species with varying DARs and conjugation sites.

Quantitative Data Summary

The following table summarizes the impact of different hydrophilic linkers on the solubility and aggregation of ADCs, as reported in various studies.

Hydrophobic DrugLinker TypeFold Increase in Solubility% Aggregation ReductionReference
SN-38Multi-arm PEG400 to 1000-foldNot Reported[17]
SN-38Poly(2-ethyl 2-oxazoline)-poly(L-glutamic acid) block copolymer>10,000-foldNot Reported[17]
PaclitaxelHumic Acid Complex>600-foldNot Reported[17]
MaytansinoidBranched PEG LinkerEnables higher DAR without aggregationSignificantly reduced vs. SMCC linker[4][5]
DuocarmycinChetoSensar™ (chito-oligosaccharide)Enabled aggregate-free DAR 8 ADCComplete reduction of aggregation[18]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol outlines the steps to measure the equilibrium solubility of a drug-linker complex.

Materials:

  • Purified, lyophilized drug-linker complex

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Shaker incubator

  • Microcentrifuge or filtration device (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the lyophilized drug-linker complex to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[13][17]

  • After incubation, check for the presence of solid material at the bottom of the vial.

  • Carefully separate the saturated solution from the undissolved solid by centrifugation at high speed (e.g., 14,000 x g for 10 minutes) or by filtering through a 0.22 µm filter.

  • Accurately dilute the clear supernatant with the buffer.

  • Quantify the concentration of the drug-linker complex in the diluted supernatant using a validated analytical method.

  • Calculate the solubility of the complex in the chosen buffer, taking into account the dilution factor.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol is for the detection and quantification of aggregates in a drug-linker complex sample.

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., Shim-pack™ Bio Diol)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Drug-linker complex sample (1-2 mg/mL)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the drug-linker complex sample by diluting it to an appropriate concentration in the mobile phase.

  • Inject a known volume of the sample onto the column.

  • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Integrate the peak areas of the aggregate and monomer peaks.

  • Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a rapid method to assess the size distribution and presence of aggregates in a sample.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered buffer

  • Drug-linker complex sample

Procedure:

  • Ensure the sample is free of large particles by filtering it through a 0.2 µm or smaller filter.[19]

  • Rinse the cuvette thoroughly with filtered buffer to remove any dust or contaminants.[19]

  • Transfer the required volume of the sample (typically 20-50 µL) into the clean cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity.

  • Analyze the resulting data to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). A high PDI or the presence of larger species indicates aggregation.

Visualizations

G Decision Tree for Solubility Enhancement Strategy start Hydrophobic Drug-Linker Complex with Poor Solubility is_linker_modifiable Is the linker chemistry modifiable? start->is_linker_modifiable yes_linker Yes is_linker_modifiable->yes_linker Yes no_linker No is_linker_modifiable->no_linker No modify_linker Incorporate Hydrophilic Moieties (PEG, Sulfonates, etc.) yes_linker->modify_linker is_payload_modifiable Is the payload structure modifiable? no_linker->is_payload_modifiable modify_linker->is_payload_modifiable yes_payload Yes is_payload_modifiable->yes_payload Yes no_payload No is_payload_modifiable->no_payload No modify_payload Add Hydrophilic Substituents to the Payload yes_payload->modify_payload optimize_formulation Optimize Formulation (pH, Buffers, Excipients) no_payload->optimize_formulation modify_payload->optimize_formulation consider_conjugation Evaluate Conjugation Strategy optimize_formulation->consider_conjugation random_conjugation Random consider_conjugation->random_conjugation Random site_specific_conjugation Site-Specific consider_conjugation->site_specific_conjugation Site-Specific switch_to_site_specific Switch to Site-Specific Conjugation random_conjugation->switch_to_site_specific end Improved Solubility site_specific_conjugation->end switch_to_site_specific->end

Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Monitoring PEGylation Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of PEGylation reactions. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of my PEGylation reaction in real-time?

A1: Several analytical techniques can be employed to monitor the progress of a PEGylation reaction. The choice of technique often depends on the specific characteristics of the protein and the PEG reagent being used. High-Performance Liquid Chromatography (HPLC) is a widely used method.[1][2] Specifically, Size Exclusion Chromatography (SEC) can separate PEGylated proteins from the unreacted protein and PEG reagent based on their hydrodynamic volume.[3][4] Reversed-Phase HPLC (RP-HPLC) can also be used for separation and quantification. For more complex mixtures, two-dimensional liquid chromatography (2D-LC) offers enhanced separation capabilities.[3][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides detailed information on the molecular weight of the reaction products, allowing for the determination of the degree of PEGylation.[2][5][6]

Q2: How can I determine the degree of PEGylation of my protein?

A2: The degree of PEGylation, which is the average number of PEG molecules attached to a single protein molecule, can be determined using several methods. Mass spectrometry (MS) is a direct method to determine the molecular weight of the PEGylated protein.[7] The difference in molecular weight between the PEGylated and native protein, divided by the molecular weight of the PEG reagent, gives the degree of PEGylation. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used for this purpose.[6][7] Capillary Electrophoresis (CE) can also be used to separate different PEGylated species, providing an estimation of the degree of PEGylation.[8] Additionally, colorimetric assays that quantify the number of unreacted amino groups, such as the TNBS assay, can provide an indirect measure of the extent of PEGylation, although this method can be less accurate.[9]

Q3: What are the common challenges in analyzing PEGylated proteins and how can I overcome them?

A3: A primary challenge in analyzing PEGylated proteins is the heterogeneity of the reaction products.[2] A single reaction can yield a mixture of unreacted protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species, as well as positional isomers. This heterogeneity makes characterization and purification difficult.[8] To overcome this, it is crucial to optimize reaction conditions such as the molar ratio of PEG reagent to protein, pH, temperature, and reaction time.[3][4][10] Utilizing high-resolution analytical techniques like LC-MS and 2D-LC is essential for resolving and quantifying the different species.[3][4] Another challenge is the difficulty in quantifying PEG and PEGylation reagents that lack a chromophore for UV detection.[3][4] This can be addressed by using detectors like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) in conjunction with HPLC.[3][4]

Troubleshooting Guides

Problem 1: Low PEGylation Efficiency or Incomplete Reaction

You observe a large peak corresponding to the unreacted protein and only small peaks for the PEGylated species in your chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Molar Ratio Increase the molar excess of the PEG reagent. A common starting point is a 5 to 20-fold molar excess.[10]An insufficient amount of the PEG reagent can lead to an incomplete reaction.
Incorrect Reaction pH Verify and adjust the pH of the reaction buffer. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is typically optimal.[4][11] For N-terminal specific PEGylation with aldehydes, a pH around 6 may be required.[12]The reactivity of both the protein's functional groups and the PEG reagent is highly pH-dependent.[10]
Insufficient Reaction Time or Temperature Increase the reaction time and monitor the progress at various time points. Consider a modest increase in temperature, while ensuring protein stability.[10]The reaction may not have reached completion within the initial timeframe.
Inactive PEG Reagent or Reducing Agent Use a fresh batch of the PEG reagent and/or reducing agent (if applicable). Ensure proper storage conditions (e.g., at -20°C, protected from moisture).[10]Degradation or inactivation of reagents will lead to poor reaction efficiency.

Troubleshooting Workflow: Low PEGylation Efficiency

Low_PEGylation_Efficiency start Low PEGylation Efficiency Detected check_ratio Check Molar Ratio of PEG:Protein start->check_ratio increase_ratio Increase Molar Ratio check_ratio->increase_ratio Suboptimal check_ph Verify Reaction pH check_ratio->check_ph Optimal end Re-analyze Reaction increase_ratio->end adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_time_temp Review Reaction Time & Temperature check_ph->check_time_temp Correct adjust_ph->end increase_time_temp Increase Time/Temp check_time_temp->increase_time_temp Insufficient check_reagents Check Reagent Activity check_time_temp->check_reagents Sufficient increase_time_temp->end use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Suspect check_reagents->end Active use_fresh_reagents->end

Caption: Troubleshooting workflow for low PEGylation efficiency.

Problem 2: Broad or Overlapping Peaks in Chromatography

Your chromatogram shows broad peaks for the PEGylated species, making it difficult to resolve and quantify them.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
High Polydispersity of PEG Reagent Use a monodisperse or low-polydispersity PEG reagent if possible.Polydisperse PEG reagents will result in a heterogeneous mixture of PEGylated products with a range of molecular weights, leading to broader peaks.
Formation of Multiple PEGylated Species Optimize reaction conditions (molar ratio, pH, time) to favor the formation of a specific PEGylated product (e.g., mono-PEGylated).Uncontrolled reactions can lead to a wide distribution of PEGylated species.
Suboptimal Chromatographic Conditions Optimize the HPLC method. For SEC, ensure the column has the appropriate pore size for the molecular weight range of your products. For RP-HPLC, adjust the gradient, flow rate, and column chemistry.Poor chromatographic separation will result in peak broadening and overlap.
On-Column Interactions Use a mobile phase with appropriate ionic strength and pH to minimize non-specific interactions between the analytes and the column stationary phase.Unwanted interactions can cause peak tailing and broadening.

Experimental Workflow: Optimizing Chromatographic Separation

Chromatography_Optimization start Broad/Overlapping Peaks Observed step1 Characterize PEG Reagent Polydispersity start->step1 step2 Optimize Reaction Conditions to Control Product Heterogeneity step1->step2 step3 Optimize HPLC Method (Column, Mobile Phase, Gradient) step2->step3 step4 Analyze with Optimized Method step3->step4 end Resolved Peaks step4->end

Caption: Workflow for optimizing chromatographic separation of PEGylated proteins.

Experimental Protocols

Protocol 1: Monitoring PEGylation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify unreacted protein, PEGylated protein, and free PEG reagent based on size.

Materials:

  • HPLC system with a UV detector (and optionally a CAD or ELSD)

  • SEC column suitable for the molecular weight range of the protein and PEGylated conjugates

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction mixture at various time points

  • Standards for the native protein and PEG reagent

Methodology:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Inject a known amount of the reaction mixture onto the column.

  • Monitor the elution profile using the UV detector at 280 nm for the protein and PEGylated species. If a CAD or ELSD is available, it can be used to detect the PEG reagent.[3][4]

  • Identify the peaks corresponding to the PEGylated protein (elutes earlier), native protein, and free PEG reagent (elutes later) based on their retention times compared to the standards.

  • Calculate the percentage of PEGylated protein by integrating the peak areas. The degree of PEGylation can be estimated from the shift in retention time, but this should be confirmed by a more direct method like mass spectrometry.

Protocol 2: Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry

Objective: To determine the average number of PEG molecules attached to the protein.

Materials:

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

  • Purified PEGylated protein sample

  • Native protein standard

Methodology:

  • Mix a small volume of the purified PEGylated protein sample with the matrix solution on a MALDI target plate.

  • Allow the mixture to air-dry to form crystals.

  • Analyze the native protein standard to obtain its accurate molecular weight.

  • Acquire the mass spectrum of the PEGylated protein sample. The spectrum will likely show a distribution of peaks corresponding to different PEGylated species (mono-, di-, tri-PEGylated, etc.).

  • Determine the molecular weight of each PEGylated species from the mass spectrum.

  • Calculate the degree of PEGylation for each species by subtracting the molecular weight of the native protein and dividing by the molecular weight of the PEG reagent.

  • The average degree of PEGylation can be calculated by taking a weighted average of the different species observed in the spectrum.[6][7]

References

Validation & Comparative

A Head-to-Head Comparison: t-Boc-Aminooxy-PEG8-Ms versus Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of antibody-drug conjugates (ADCs) and other bioconjugates. This guide provides an objective comparison of t-Boc-Aminooxy-PEG8-Ms with other commonly used crosslinking technologies, supported by experimental data and detailed protocols.

The strategic selection of a linker technology is paramount in the design of robust and effective bioconjugates. This compound is a heterobifunctional crosslinker that has gained significant attention due to its unique combination of a protected aminooxy group for stable oxime ligation, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, and a reactive mesyl (Ms) group for further functionalization or conjugation. This guide will delve into the performance of this compound in comparison to traditional maleimide-thiol and N-hydroxysuccinimide (NHS)-ester chemistries, providing a comprehensive resource for informed decision-making in your research and development endeavors.

Performance Comparison of Crosslinking Chemistries

The stability of the linkage between the antibody and the payload is a crucial determinant of an ADC's therapeutic index. Premature release of the cytotoxic drug can lead to off-target toxicity, while an overly stable linker might inhibit drug release at the target site. The oxime bond formed via the reaction of an aminooxy group with an aldehyde or ketone is known for its exceptional stability compared to the thiosuccinimide linkage from maleimide-thiol reactions.

Linker ChemistryBond TypeKey Stability FeaturesCommon Alternatives
Aminooxy (via this compound) OximeHighly stable across a broad pH range (pH 2-9) and resistant to thiol-mediated cleavage.[1]Hydrazone (less stable), other "click chemistry" reactions.
Maleimide-Thiol ThiosuccinimideSusceptible to retro-Michael addition in the presence of thiols (e.g., glutathione (B108866) in plasma), leading to deconjugation.[2]Thioether (more stable), disulfide (reducible).
NHS-Ester AmideGenerally stable, but the reaction targets lysine (B10760008) residues, which can be numerous and lead to heterogeneous products.Isothiocyanates, carbodiimides.

Quantitative Stability Comparison in Plasma

Linker TypeModel SystemIncubation Time% Intact ConjugateReference
Oxime-linked ADC AGS62P1 in human plasmaNot specifiedMetabolite identified, suggesting in vivo processing[3]
Maleimide-based ADC ADC in human plasma7 days~50%
"Bridging" Disulfide ADC ADC in human plasma7 days>95%

The Role of the PEG8 Spacer

The inclusion of a hydrophilic PEG8 spacer in the this compound linker offers several advantages in ADC development:

  • Improved Hydrophilicity: The PEG spacer helps to mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility of the ADC.

  • Enhanced Pharmacokinetics: Studies have shown that PEGylation can prolong the plasma half-life of ADCs by shielding them from clearance mechanisms. A longer PEG chain, such as PEG8, generally leads to a more favorable pharmacokinetic profile.

  • Increased Drug-to-Antibody Ratio (DAR): The hydrophilic nature of the PEG spacer can enable the conjugation of a higher number of drug molecules per antibody without leading to aggregation, potentially increasing the potency of the ADC.

Experimental Protocols

A critical aspect of utilizing this compound is the multi-step process involving deprotection of the t-Boc group, generation of a carbonyl group on the antibody, the conjugation reaction, and subsequent purification.

Protocol 1: Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety must be removed to enable its reaction with a carbonyl group. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the deprotected product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected aminooxy-PEG8-Ms linker using silica (B1680970) gel column chromatography if necessary.

Protocol 2: Generation of Aldehyde Groups on an Antibody

Site-specific introduction of aldehyde groups on the antibody is crucial for a homogenous ADC product. A common method involves the oxidation of the glycan moieties in the Fc region of the antibody.

Materials:

Procedure:

  • Prepare a fresh solution of sodium periodate in a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer suitable for the oxime ligation step (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

  • Determine the concentration of the purified oxidized antibody spectrophotometrically at 280 nm.

Protocol 3: Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the reaction between the aldehyde-modified antibody and the deprotected aminooxy-PEG8-linker (which should be pre-conjugated to the payload).

Materials:

  • Oxidized monoclonal antibody

  • Deprotected aminooxy-PEG8-payload conjugate

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography, protein A affinity chromatography)

Procedure:

  • Dissolve the deprotected aminooxy-PEG8-payload conjugate in the conjugation buffer.

  • Add the aminooxy-PEG8-payload solution to the oxidized antibody solution at a desired molar excess (e.g., 5-20 fold).

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.

  • Purify the resulting ADC using an appropriate chromatography method to remove unconjugated linker-payload and other reagents.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the key steps in generating an ADC using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_antibody_mod Antibody Modification cluster_conjugation ADC Synthesis This compound This compound Deprotection (TFA) Deprotection (TFA) This compound->Deprotection (TFA) Step 1 Aminooxy-PEG8-Ms Aminooxy-PEG8-Ms Deprotection (TFA)->Aminooxy-PEG8-Ms Yields Payload Conjugation Payload Conjugation Aminooxy-PEG8-Ms->Payload Conjugation Step 2 Aminooxy-PEG8-Payload Aminooxy-PEG8-Payload Payload Conjugation->Aminooxy-PEG8-Payload Oxime Ligation Oxime Ligation Aminooxy-PEG8-Payload->Oxime Ligation Antibody Antibody Glycan Oxidation (NaIO4) Glycan Oxidation (NaIO4) Antibody->Glycan Oxidation (NaIO4) Step 3 Aldehyde-Antibody Aldehyde-Antibody Glycan Oxidation (NaIO4)->Aldehyde-Antibody Yields Aldehyde-Antibody->Oxime Ligation Purification (SEC/HIC) Purification (SEC/HIC) Oxime Ligation->Purification (SEC/HIC) Step 4 Characterized ADC Characterized ADC Purification (SEC/HIC)->Characterized ADC

Caption: Experimental workflow for ADC synthesis.

Caption: Chemical pathway of oxime ligation.

Conclusion

This compound offers a compelling alternative to traditional crosslinkers for the development of next-generation bioconjugates, particularly ADCs. The resulting stable oxime linkage, combined with the beneficial properties of the PEG8 spacer, can lead to more homogeneous, stable, and efficacious therapeutics. While the multi-step protocol requires careful optimization, the potential for producing superior bioconjugates makes this compound a valuable tool for researchers and drug developers. The provided data and protocols in this guide serve as a starting point for exploring the full potential of this advanced crosslinking technology.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Oxime Ligation vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. Among the various methods available, oxime ligation and maleimide (B117702) chemistry have emerged as two of the most prominent techniques for site-specific modification of biomolecules. This guide provides an in-depth, objective comparison of these two powerful chemistries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific application.

Chemical Principles and Reaction Mechanisms

Oxime Ligation proceeds via the reaction of an aminooxy-functionalized molecule with a carbonyl group (aldehyde or ketone) on a target biomolecule to form a stable oxime linkage. This reaction is highly chemoselective and bioorthogonal, meaning it proceeds with high specificity under physiological conditions without interfering with native biological functional groups.[1][2][3] The stability of the resulting oxime bond towards hydrolysis is a key advantage of this chemistry.[1][4]

Maleimide Chemistry involves the reaction of a maleimide-functionalized molecule with a thiol (sulfhydryl) group, most commonly found in the amino acid cysteine, to form a stable thioether bond.[5][] This reaction, a Michael addition, is highly selective for thiols within a pH range of 6.5 to 7.5.[7][8]

Performance Comparison: A Data-Driven Analysis

The selection of a bioconjugation chemistry is often a trade-off between reaction kinetics, stability, and the specific requirements of the biomolecule and its intended application. The following tables summarize the key quantitative performance characteristics of oxime ligation and maleimide chemistry.

FeatureOxime LigationMaleimide ChemistryReferences
Reactive Groups Aminooxy + Aldehyde/KetoneThiol (Cysteine) + Maleimide[1][5][][9]
Reaction pH Optimal at acidic pH (4-5) without catalyst; can be performed at neutral pH with a catalyst.Optimal at neutral pH (6.5-7.5).[7][8][10]
Reaction Kinetics (Second-Order Rate Constant) Slower without catalyst (10⁻³ - 10⁰ M⁻¹s⁻¹); significantly faster with catalyst (10¹ - 10³ M⁻¹s⁻¹).Fast (100 - 1000 M⁻¹s⁻¹).[4][7]
Bond Stability Highly stable oxime bond, resistant to hydrolysis.Thioether bond is generally stable, but the thiosuccinimide linkage is susceptible to retro-Michael addition and thiol exchange in vivo.[1][4][7][11][12][13][14]
Chemoselectivity Excellent, bioorthogonal.High for thiols at optimal pH.[1][2][3][7]

Stability Under Physiological Conditions

A critical consideration in the design of bioconjugates, particularly for in vivo applications such as antibody-drug conjugates (ADCs), is the stability of the chemical linkage in the physiological environment.

LinkageConditionStabilityKey FindingsReferences
Oxime Physiological pH, in plasmaHighThe oxime bond is highly stable toward hydrolysis.[1][4]
Thiosuccinimide (from Maleimide) Physiological pH, in plasmaModerate to LowSusceptible to retro-Michael addition, leading to deconjugation. Can undergo thiol exchange with endogenous thiols like albumin and glutathione. The shedding rate of payloads from thiosuccinimide-containing ADCs in plasma can be as high as 50–75% within 7–14 days.[7][11][12][13][14]

Experimental Protocols

Detailed and validated protocols are crucial for successful bioconjugation. Below are representative experimental workflows for both oxime ligation and maleimide chemistry.

General Protocol for Maleimide-Thiol Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody with engineered cysteines) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[5] The protein concentration is typically between 1-10 mg/mL.[5]

  • Reduction of Disulfides (Optional): If targeting native disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[15]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in an organic solvent such as DMSO or DMF.[5][15]

  • Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20 fold molar excess.[15] The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light.[15][16]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[5][17]

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.[15][17]

General Protocol for Oxime Ligation
  • Biomolecule Preparation: Prepare the aldehyde or ketone-containing biomolecule in a suitable buffer. For uncatalyzed reactions, a slightly acidic buffer (pH 4-5) is optimal.[10] For catalyzed reactions at neutral pH, a buffer such as phosphate (B84403) buffer is used.[9]

  • Aminooxy Reagent Preparation: Dissolve the aminooxy-functionalized molecule in a compatible solvent.

  • Catalyst Preparation (if applicable): Prepare a stock solution of a catalyst, such as aniline (B41778) or an aniline derivative, in the reaction buffer.[9]

  • Conjugation Reaction: Mix the carbonyl-containing biomolecule, the aminooxy reagent, and the catalyst (if used). The reaction time can vary from minutes to several hours depending on the reactants, their concentrations, and the presence of a catalyst.[1][18]

  • Purification: Purify the conjugate using standard techniques such as HPLC, size exclusion chromatography, or dialysis to remove unreacted starting materials and catalyst.[9]

  • Characterization: Analyze the resulting conjugate by methods such as mass spectrometry or HPLC to confirm the formation of the oxime bond and determine the conjugation efficiency.[9]

Visualizing the Chemistries and Workflows

To further clarify the chemical principles and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G Oxime Ligation vs. Maleimide Chemistry cluster_oxime Oxime Ligation cluster_maleimide Maleimide Chemistry oxime_reactants Aminooxy-Molecule R1-O-NH2 Carbonyl-Biomolecule R2-C(=O)-R3 oxime_product Oxime Conjugate R1-O-N=C(R2)-R3 oxime_reactants->oxime_product + H2O maleimide_reactants Thiol-Biomolecule R1-SH Maleimide-Molecule maleimide_product Thioether Conjugate Stable Thioether Bond maleimide_reactants->maleimide_product G Comparative Bioconjugation Workflow cluster_oxime_wf Oxime Ligation Workflow cluster_maleimide_wf Maleimide Chemistry Workflow oxime_start Prepare Carbonyl-Biomolecule (pH 4-5 or neutral + catalyst) oxime_reagent Prepare Aminooxy Reagent oxime_start->oxime_reagent oxime_reaction Conjugation Reaction (minutes to hours) oxime_reagent->oxime_reaction oxime_purify Purification (HPLC, SEC, Dialysis) oxime_reaction->oxime_purify oxime_analyze Analysis (MS, HPLC) oxime_purify->oxime_analyze oxime_end Stable Oxime Conjugate oxime_analyze->oxime_end maleimide_start Prepare Thiol-Biomolecule (pH 6.5-7.5) maleimide_reagent Prepare Maleimide Reagent maleimide_start->maleimide_reagent maleimide_reaction Conjugation Reaction (typically 2 hours to overnight) maleimide_reagent->maleimide_reaction maleimide_purify Purification (SEC, Dialysis) maleimide_reaction->maleimide_purify maleimide_analyze Analysis (UV-Vis, MS) maleimide_purify->maleimide_analyze maleimide_end Thioether Conjugate maleimide_analyze->maleimide_end

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG8-Ms Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical methods for the characterization of biomolecules conjugated with t-Boc-Aminooxy-PEG8-Ms. It is designed to assist researchers in selecting optimal analytical strategies and interpreting the resulting data. This document outlines the performance of this specific linker in mass spectrometry analysis and compares it with common alternative conjugation chemistries, supported by generalized experimental data and detailed protocols.

Introduction to this compound Conjugates

The this compound is a heterobifunctional crosslinker that enables the conjugation of molecules through an oxime bond. It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a mesyl (Ms) leaving group. The aminooxy group, after deprotection of the t-Boc group under mild acidic conditions, reacts with aldehydes or ketones to form a stable oxime linkage. The PEG8 spacer enhances the solubility and bioavailability of the resulting conjugate. The mesyl group can be displaced by a nucleophile, such as a thiol or an amine, to form a stable covalent bond.

Mass spectrometry is a critical tool for the characterization of these conjugates, providing information on conjugation efficiency, determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), and identification of conjugation sites.

Mass Spectrometry Analysis of this compound Conjugates: A Comparative Overview

The analysis of PEGylated biomolecules by mass spectrometry presents unique challenges, primarily due to the heterogeneity of polymeric PEG chains. However, this compound contains a discrete PEG linker, which simplifies mass spectrometry analysis by producing a single, well-defined mass peak for the modification.

Common mass spectrometry techniques for analyzing these conjugates include Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Analytical TechniquePerformance with this compound ConjugatesKey Considerations
LC-ESI-MS High resolution and accuracy, suitable for complex mixtures and determining precise mass of the conjugate. Allows for the separation of different conjugated species.The t-Boc protecting group can be labile and may be lost in the ion source. Optimization of source conditions is crucial.
MALDI-TOF-MS Rapid analysis, tolerant of some impurities. Good for confirming the overall success of the conjugation and for analyzing larger conjugates.Can be less accurate for determining the precise heterogeneity of conjugation compared to LC-MS. The t-Boc group may also be lost during ionization.
Tandem MS (MS/MS) Essential for identifying conjugation sites through peptide mapping. Fragmentation of the PEG linker can provide structural information.Collision-induced dissociation (CID) can lead to fragmentation of the PEG chain and the t-Boc group.

Quantitative Data Summary

The following tables provide a summary of expected mass spectrometry data for a model peptide conjugated with this compound and a comparison with other common linkers.

Table 1: Expected Mass Data for a Model Peptide (e.g., Angiotensin II, MW = 1046.2 Da) Conjugated with Different Linkers

LinkerLinker Mass (Da)Total Conjugate Mass (Da)Expected [M+H]+ (m/z)
This compound563.71609.91610.9
SM(PEG)8 (NHS-PEG-Maleimide)689.71735.91736.9
DBCO-PEG4-NHS Ester549.61595.81596.8

Table 2: Comparison of Mass Spectrometry Performance for Different Linker Chemistries

Linker ChemistryIonization Efficiency (ESI)Fragmentation Behavior (CID)Data Interpretation Complexity
Aminooxy-PEG (oxime bond) Good, forms stable protonated molecules.Fragmentation of the PEG chain is common. The oxime bond is relatively stable. Loss of the t-Boc group is a primary fragmentation pathway.Moderate, simplified by the discrete PEG length.
NHS-Ester-PEG (amide bond) Excellent, stable amide bond.Amide bond is stable. PEG chain fragmentation is the dominant pathway.Low to moderate, depending on the PEG's polydispersity.
Maleimide-PEG (thioether bond) Good, stable thioether bond.Thioether bond is stable. PEG chain fragmentation is the main pathway.Low to moderate, depending on the PEG's polydispersity.

Experimental Protocols

General Workflow for Mass Spectrometry Analysis of a this compound Conjugate

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis A 1. Conjugation Reaction (Biomolecule + Linker) B 2. Quenching and Purification (e.g., SEC or Dialysis) A->B C 3. (Optional) Deprotection of t-Boc (Mild Acid Treatment) B->C D 4. Sample Desalting (e.g., C18 ZipTip) C->D E 5. LC-MS Analysis (Intact Mass) D->E F 6. (Optional) Peptide Mapping (Digestion followed by LC-MS/MS) E->F I 9. Identification of Conjugation Sites F->I G 7. Deconvolution of Mass Spectra H 8. Determination of Conjugation Efficiency / DAR G->H

Caption: General workflow for the analysis of biomolecule-linker conjugates.

Detailed Protocol for LC-MS Analysis of a this compound Conjugated Peptide

1. Sample Preparation:

  • Conjugation: React the aldehyde or ketone-containing peptide with the deprotected aminooxy-PEG8-Ms linker in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5) for 2-4 hours at room temperature.

  • Purification: Purify the conjugate using reversed-phase HPLC.

  • Sample Desalting: Desalt the purified conjugate using a C18 ZipTip. Elute the conjugate in 50% acetonitrile/0.1% formic acid.

2. LC-MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Mass Range: 300-2000 m/z.

  • Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum.

Protocol for Peptide Mapping to Identify Conjugation Sites

1. Sample Preparation:

  • Reduction and Alkylation: Reduce the disulfide bonds of the conjugated protein with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAM).

  • Enzymatic Digestion: Digest the protein with trypsin overnight at 37 °C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip.

2. LC-MS/MS Parameters:

  • Use similar LC conditions as for the intact analysis, but with a longer gradient (e.g., 60-90 minutes) for better peptide separation.

  • MS/MS Acquisition: Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most intense precursor ions.

  • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the modification site. Include the mass of the PEG linker as a variable modification.

Visualization of Key Processes

Conjugation and Deprotection Pathway

G A This compound B Deprotection (Mild Acid) A->B Step 1 C H2N-O-PEG8-Ms E Oxime Bond Formation C->E Step 2 D Aldehyde/Ketone -containing Biomolecule D->E F Biomolecule-N=C-PEG8-Ms (Conjugate) E->F

Caption: Reaction pathway for conjugation.

Mass Spectrometry Fragmentation of the t-Boc Group

G A [M+H]+ of t-Boc-Aminooxy-PEG-Conjugate B Loss of isobutylene (-56 Da) A->B C [M+H - C4H8]+ B->C D Loss of CO2 (-44 Da) C->D E [M+H - C4H8 - CO2]+ D->E

Caption: Common fragmentation of the t-Boc group.

Conclusion

The this compound linker provides a versatile and effective method for bioconjugation, and its discrete nature simplifies mass spectrometry analysis compared to traditional polydisperse PEG linkers. Both LC-ESI-MS and MALDI-TOF MS can be successfully employed for the characterization of its conjugates. For detailed structural elucidation and identification of conjugation sites, high-resolution LC-MS/MS is the method of choice. Careful optimization of experimental conditions, particularly in the ion source, is necessary to minimize in-source decay of the t-Boc group and ensure accurate mass determination. This guide provides a foundational understanding and practical protocols to aid researchers in the successful mass spectrometric analysis of this compound conjugates.

A Comparative Guide on the In Vivo Stability of Different PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. It improves solubility, stability, and most critically, circulation half-life.[1][2] However, the length of the PEG linker is a crucial variable that significantly dictates the in vivo behavior and overall efficacy of the conjugated molecule.[1][3] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to assist researchers in selecting the optimal linker for their specific therapeutic or diagnostic applications.

Quantitative Comparison of In Vivo Performance

The in vivo performance of PEGylated molecules is profoundly influenced by the length of the PEG chain. Longer PEG linkers generally lead to a greater hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation time.[4][5] Conversely, shorter linkers may offer advantages in certain applications, such as immuno-PET imaging, where faster clearance can lead to higher contrast images.[6]

Molecule TypePEG Linker LengthKey In Vivo Pharmacokinetic FindingReference
Affibody-Drug Conjugate NoneHalf-life of 19.6 minutes.[1]
4 kDa2.5-fold increase in half-life compared to no PEG.[1]
10 kDa11.2-fold increase in half-life compared to no PEG.[1]
DNA Polyplex 2 kDaShortest α half-life compared to longer PEG chains.
5, 10, 20 kDaLonger and coincident pharmacokinetic profiles compared to 2 kDa.[7]
30 kDaMaximally blocked liver uptake, leading to a long circulatory half-life.
Trastuzumab (Antibody) Short PEG8Faster blood clearance compared to the non-PEGylated antibody.[6]
Methotrexate-loaded Chitosan Nanoparticles 2, 5, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[1]
Poly L-Lysine Dendrimers <20 kDaRapidly cleared from plasma, primarily into the urine (t1/2 1–10 h).[4]
>30 kDaExhibited extended elimination half-lives (t1/2 1–3 days) and were poorly cleared renally.[4]
Folate-Linked Liposomes 2, 5, 10 kDaIn vivo tumor accumulation significantly increased as the PEG-linker length increased.[8][9]
Impact of PEG Linker Length on In Vivo Stability and Biodistribution

The length of a PEG linker directly influences its interaction with the biological environment, affecting stability, biodistribution, and target engagement.

PEG_Linker_Length_Impact cluster_0 PEG Linker Length cluster_1 In Vivo Consequences Short Short PEG (e.g., < 2 kDa) Renal_Clearance Increased Renal Clearance Short->Renal_Clearance High RES_Uptake RES Uptake (Liver, Spleen) Short->RES_Uptake Low Circulation Prolonged Circulation Half-Life Short->Circulation Short Medium Medium PEG (e.g., 2-10 kDa) Medium->Renal_Clearance Moderate Medium->RES_Uptake Moderate Medium->Circulation Increased Tumor_Accumulation Enhanced Tumor Accumulation (EPR) Medium->Tumor_Accumulation Improved Long Long PEG (e.g., > 20 kDa) Long->Renal_Clearance Low Long->RES_Uptake Reduced (Stealth Effect) Long->Circulation Maximally Extended Long->Tumor_Accumulation Maximized Immunogenicity Potential for Immunogenicity Long->Immunogenicity Higher Risk

Caption: Logical relationship between PEG linker length and its in vivo effects.

Generally, increasing PEG length from 2 kDa up to 30 kDa can dramatically alter biodistribution, with longer chains providing a more effective "stealth" layer that reduces uptake by the reticuloendothelial system (RES), particularly Kupffer cells in the liver.[7] For instance, a 30 kDa PEG was shown to maximally block liver uptake of DNA polyplexes to just 13% of the administered dose.[7] This reduced clearance and protection from enzymatic degradation results in a significantly longer circulation half-life, which is often desirable for systemic drug delivery.[2][4][7]

Experimental Protocols

Reproducible and rigorous experimental design is critical for accurately assessing the in vivo stability of PEGylated molecules. Below are representative methodologies for key in vivo experiments.

Pharmacokinetic (PK) Analysis

Objective: To determine the circulation half-life, clearance rate, and bioavailability of a PEGylated molecule.

  • Animal Model: Typically mice (e.g., BALB/c or CD-1) or rats are used.

  • Administration: The PEGylated conjugate is administered, usually intravenously (i.v.) via the tail vein, at a specific dose (e.g., mg/kg).[1]

  • Sample Collection: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).[1] Sample collection can be from the retro-orbital sinus or tail vein.

  • Sample Processing: Blood is processed to obtain plasma or serum.

  • Quantification: The concentration of the PEGylated molecule in the plasma/serum is quantified using a suitable analytical method. This could be ELISA for protein-based therapeutics, liquid chromatography-mass spectrometry (LC-MS) for small molecules, or radioactivity measurement if the molecule is radiolabeled.

  • Data Analysis: The concentration-time data is plotted, and pharmacokinetic parameters (e.g., half-life (t½), area under the curve (AUC), clearance (CL)) are calculated using non-compartmental or compartmental analysis software.

Biodistribution Study

Objective: To determine the organ and tissue distribution of the PEGylated molecule over time.

  • Animal Model: Tumor-bearing mice (xenograft models) are often used to assess tumor targeting in addition to organ distribution.

  • Test Article: The PEGylated molecule is often labeled with a radioactive isotope (e.g., 125I, 89Zr) or a fluorescent dye for easy quantification.[10]

  • Administration: The labeled conjugate is administered intravenously.

  • Tissue Harvesting: At predefined time points post-injection, animals are euthanized. Organs of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor) are harvested, weighed, and rinsed.[8]

  • Quantification: The amount of the labeled conjugate in each organ is measured using a gamma counter (for radioactivity) or fluorescence imaging system.

  • Data Analysis: Results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of tissue accumulation.

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of a PEGylated drug conjugate in a disease model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are inoculated with human tumor cells to establish xenograft tumors.[1]

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into several groups: (1) Vehicle control (e.g., saline), (2) Free drug, (3) Non-PEGylated conjugate, and (4) PEGylated conjugate(s) with different linker lengths.[1][3]

  • Dosing Regimen: The therapeutic agents are administered according to a specific schedule (e.g., twice weekly for three weeks).[1]

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[1] Body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed therapeutic effects.

General Experimental Workflow

The evaluation of a novel PEGylated therapeutic typically follows a systematic in vivo workflow to characterize its stability, distribution, and efficacy.

Experimental_Workflow cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: In-Life Monitoring & Sampling cluster_2 Phase 3: Ex Vivo Analysis A Synthesis & Characterization of PEGylated Molecule B Animal Model Preparation (e.g., Tumor Inoculation) A->B C Randomization & Grouping B->C D Intravenous Administration C->D E Pharmacokinetic Blood Sampling D->E PK Study F Efficacy Monitoring (Tumor & Body Weight) D->F Efficacy Study G Biodistribution Study: Organ & Tumor Harvesting D->G Biodistribution Study H Sample Quantification (LC-MS, ELISA, Radioactivity) E->H I Data Analysis (PK Parameters, %ID/g, TGI) F->I G->H H->I J Comparative Assessment & Conclusion I->J

Caption: Typical experimental workflow for in vivo stability and efficacy testing.

Conclusion

The selection of an appropriate PEG linker length is a critical decision in the design of PEGylated therapeutics, representing a trade-off between prolonged circulation and other factors like tissue penetration and potential immunogenicity.[3][11] Longer PEG chains (e.g., 20-40 kDa) are highly effective at extending half-life and reducing RES uptake, which is beneficial for systemic therapies.[4][7] Medium-length linkers may offer a balance, while very short linkers can, counterintuitively, sometimes accelerate clearance, a property that can be exploited for applications like medical imaging.[6] Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each specific drug, target, and desired therapeutic outcome.[2][3]

References

A Comparative Guide to Alternatives for t-Boc Protection of Aminooxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of reactive functional groups is a cornerstone of successful multi-step synthesis. The aminooxy group, a powerful tool for bioconjugation and the formation of stable oxime linkages, requires robust and versatile protection strategies. While the tert-butoxycarbonyl (t-Boc) group is a common choice, a range of alternatives offers distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of key alternatives to t-Boc for the protection of aminooxy moieties, supported by experimental data and detailed protocols.

Orthogonal Protection Strategies: A Conceptual Overview

The principle of orthogonal protection is fundamental to the synthesis of complex molecules. It involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others.[1][2][3] This is crucial when dealing with molecules that possess various sensitive functionalities.

cluster_0 Protection Strategies cluster_1 Orthogonal Deprotection Aminooxy_Group R-ONH2 Protected_Aminooxy R-ONH-PG Aminooxy_Group->Protected_Aminooxy Introduction of Protecting Group (PG) Multi-protected_Molecule Molecule with -ONH-PG1 -X-PG2 Selective_Deprotection_1 Molecule with -ONH2 -X-PG2 Multi-protected_Molecule->Selective_Deprotection_1 Condition A Selective_Deprotection_2 Molecule with -ONH-PG1 -X Multi-protected_Molecule->Selective_Deprotection_2 Condition B

Caption: Orthogonal protection and deprotection workflow.

Performance Comparison of Aminooxy Protecting Groups

The ideal protecting group should be easy to introduce and remove in high yield, stable under a variety of reaction conditions, and orthogonal to other protecting groups present in the molecule.[3] The following sections compare t-Boc with three common alternatives: 9-Fluorenylmethoxycarbonyl (Fmoc), Benzyl carbamate (B1207046) (Cbz), and Allyloxycarbonyl (Alloc).

Quantitative Data Summary

The following tables provide a summary of the typical conditions for the introduction and cleavage of these protecting groups, along with their general stability profiles. It is important to note that optimal conditions can vary depending on the specific substrate.

Table 1: Protection Reaction Conditions

Protecting GroupReagentBaseSolventTypical Yield (%)
t-Boc (Boc)₂ODMAP, TEADichloromethane>90
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃, PyridineDioxane/Water, DMF>90[4]
Cbz Cbz-ClNaHCO₃THF/Water~90[5]
Alloc Alloc-Cl or Alloc-OSuPyridine, NaHCO₃THF, Dioxane/Water>90[6]

Table 2: Deprotection Conditions and Stability

Protecting GroupDeprotection ReagentStability to AcidsStability to BasesStability to Hydrogenolysis
t-Boc Strong Acid (e.g., TFA, HCl)LabileStableStable
Fmoc Base (e.g., 20% Piperidine in DMF)Stable[7]Labile[7]Quasi-stable[4]
Cbz H₂/Pd/C, HBr/AcOH, Strong Lewis AcidsLabile (strong acids)[8]StableLabile[5]
Alloc Pd(PPh₃)₄/ScavengerStable[6]Stable[6]Stable

Reaction Pathways and Mechanisms

The distinct cleavage mechanisms of these protecting groups form the basis of their orthogonality.

cluster_Boc t-Boc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Cbz Cbz Deprotection cluster_Alloc Alloc Deprotection Boc_Protected R-ONH-Boc Boc_Deprotected R-ONH2 Boc_Protected->Boc_Deprotected Strong Acid (e.g., TFA) Fmoc_Protected R-ONH-Fmoc Fmoc_Deprotected R-ONH2 Fmoc_Protected->Fmoc_Deprotected Base (e.g., Piperidine) Cbz_Protected R-ONH-Cbz Cbz_Deprotected R-ONH2 Cbz_Protected->Cbz_Deprotected H₂/Pd/C Alloc_Protected R-ONH-Alloc Alloc_Deprotected R-ONH2 Alloc_Protected->Alloc_Deprotected Pd(0) catalyst cluster_Protection Protection Step cluster_Deprotection Deprotection Step Start_Material Starting Material (R-ONH2) Reaction_Setup_P Reaction Setup: - Add protecting agent (e.g., Fmoc-Cl) - Add base (e.g., NaHCO3) - Solvent (e.g., Dioxane/Water) Start_Material->Reaction_Setup_P Reaction_P Stir at specified temperature and time Reaction_Setup_P->Reaction_P Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Purification_P Purification (e.g., Chromatography) Workup_P->Purification_P Protected_Product Protected Product (R-ONH-PG) Purification_P->Protected_Product Protected_Material Protected Substrate (R-ONH-PG) Reaction_Setup_D Reaction Setup: - Add deprotection reagent  (e.g., 20% Piperidine/DMF) Protected_Material->Reaction_Setup_D Reaction_D Stir at room temperature Reaction_Setup_D->Reaction_D Workup_D Solvent Evaporation Reaction_D->Workup_D Purification_D Purification (if necessary) Workup_D->Purification_D Deprotected_Product Final Product (R-ONH2) Purification_D->Deprotected_Product

References

Comparison of Quantitative Methods for PEGylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Quantifying Protein PEGylation

For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is critical for ensuring the efficacy, safety, and batch-to-batch consistency of PEGylated protein therapeutics. This guide provides an objective comparison of common analytical techniques used to quantify the number of polyethylene (B3416737) glycol (PEG) chains attached to a protein. We present a summary of quantitative data, detailed experimental protocols for key methods, and visual workflows to aid in method selection and implementation.

The selection of an appropriate analytical method for quantifying the degree of PEGylation depends on several factors, including the desired precision, the nature of the PEGylated protein, available instrumentation, and the specific information required (e.g., average degree of PEGylation vs. distribution of PEGylated species).

Method Principle Information Provided Advantages Limitations Typical Throughput
SEC-MALS Separates molecules based on hydrodynamic radius, followed by multi-angle light scattering for absolute molecular weight determination.Average degree of PEGylation, presence of aggregates, and unreacted protein/PEG.Provides absolute molecular weight without the need for column calibration standards.[1][2] Can detect and quantify aggregates.[1]Cannot resolve different PEGylated species with similar hydrodynamic radii. Requires specialized MALS and refractive index detectors.[3]Medium
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.Average degree of PEGylation and distribution of different PEGylated species.[4][5][6]High sensitivity and speed.[4] Provides direct measurement of molecular weight and heterogeneity.[5][6]Polydispersity of PEG can complicate spectra.[7] May not be suitable for very large or heavily glycosylated proteins.[5]High
RP-HPLC Separates molecules based on their hydrophobicity.Separation of unreacted protein, PEG, and PEGylated species. Can sometimes separate positional isomers.[]High resolution. Can be coupled with other detectors like mass spectrometry for more detailed characterization.[9]PEGylation can significantly alter protein hydrophobicity, making method development challenging.[10]High
¹H NMR Spectroscopy Measures the resonance of protons in a magnetic field. The ratio of PEG-specific proton signals to protein-specific proton signals is used for quantification.Average degree of PEGylation.[11][12]Provides a direct and quantitative measure without the need for standards.[11][12] Non-destructive.Requires high protein concentration and a high-field NMR spectrometer. Can be complex for proteins with overlapping signals.[13]Low
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.Separation of different PEGylated species and isoforms.[][14]High resolution and minimal sample consumption.[15]Can be challenging for highly heterogeneous PEGylated proteins.[16]High
TNBS Assay A colorimetric assay that quantifies the number of free primary amino groups (e.g., on lysine (B10760008) residues) remaining after PEGylation.Indirect estimation of the degree of PEGylation on amine-reactive sites.[7]Simple, rapid, and uses standard laboratory equipment.Only applicable for PEGylation targeting primary amines. Can be inaccurate for some proteins.[7]High

Experimental Protocols

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol outlines the general procedure for determining the degree of PEGylation using SEC-MALS.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Size-Exclusion Chromatography (SEC) system

  • SEC column appropriate for the size range of the protein and PEGylated conjugates

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

  • UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and dRI).

  • Sample Preparation: Prepare the PEGylated protein sample and the unmodified protein control in the mobile phase. A typical concentration range is 1-5 mg/mL. Filter the samples through a 0.1 or 0.22 µm filter before injection.

  • Data Acquisition: Inject the unmodified protein control onto the SEC column. Collect data from the UV, MALS, and dRI detectors. This is used to determine the dn/dc value (refractive index increment) and extinction coefficient of the protein.

  • Inject the PEGylated protein sample. Collect data from all three detectors.

  • Data Analysis: Use the appropriate software (e.g., ASTRA software) to analyze the data. The software utilizes the signals from the three detectors to calculate the molar mass of the protein portion and the PEG portion of the conjugate at each elution time point.[1] The average degree of PEGylation is determined from these values.

SEC_MALS_Workflow cluster_prep Preparation cluster_analysis Analysis System Equilibrate SEC-MALS System Inject_Control Inject Unmodified Protein System->Inject_Control Sample Prepare & Filter Protein Samples Sample->Inject_Control Data_Acq Data Acquisition (UV, MALS, dRI) Inject_Control->Data_Acq Inject_Sample Inject PEGylated Protein Data_Analysis Calculate Molar Mass & Degree of PEGylation Inject_Sample->Data_Analysis Data_Acq->Inject_Sample

SEC-MALS Experimental Workflow
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.[4]

Materials:

  • PEGylated protein sample, purified to remove free PEG

  • Unmodified protein control

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)[4]

  • Pipettes and tips

Protocol:

  • Sample Preparation: Mix the purified PEGylated protein sample (typically 1-10 µM) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate. Allow the spot to air-dry completely at room temperature to allow for co-crystallization.[4]

  • Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules. Optimize the laser power to achieve a good signal-to-noise ratio.[4]

  • Data Analysis: Process the acquired spectra to determine the molecular weights of the different species present. The degree of PEGylation is calculated by subtracting the molecular weight of the unmodified protein from the molecular weights of the PEGylated species and dividing by the molecular weight of a single PEG chain.

MALDI_TOF_MS_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Mix Purified Protein with Matrix Spot Spot on MALDI Target & Dry Sample->Spot Analyze Acquire Mass Spectra Spot->Analyze Process Determine Molecular Weights & Degree of PEGylation Analyze->Process

MALDI-TOF MS Experimental Workflow
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the analysis of PEGylated proteins using RP-HPLC.[17]

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C4 or C8)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the PEGylated protein sample and the unmodified control in the initial mobile phase.

  • Chromatography: Inject the sample onto the column. Elute the bound proteins using a gradient of increasing Mobile Phase B. For example, a linear gradient from 5% to 95% B over 30 minutes. Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis: Compare the chromatograms of the PEGylated and unmodified proteins. The shift in retention time and the appearance of new peaks indicate the presence of PEGylated species. The degree of PEGylation can be estimated by the relative peak areas, although this is often semi-quantitative.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis System Equilibrate HPLC System Inject Inject Sample System->Inject Sample Dissolve Protein in Mobile Phase Sample->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

RP-HPLC Experimental Workflow
Trinitrobenzene Sulfonic Acid (TNBS) Assay

This protocol describes a colorimetric method for the indirect quantification of the degree of PEGylation on primary amines.[18][19][20]

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • TNBS reagent (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, pH 8.5)[18]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[18]

  • Quenching solution (e.g., 10% SDS and 1 N HCl)[18]

  • Spectrophotometer or plate reader

Protocol:

  • Sample Preparation: Prepare solutions of the PEGylated protein and the unmodified protein control in the reaction buffer at a concentration of approximately 0.5 mg/mL.

  • Reaction: To 500 µL of each protein solution, add 250 µL of the 0.01% TNBS solution. Mix well.[20]

  • Incubation: Incubate the reactions at 37°C for 2 hours.[20]

  • Quenching: Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl.[20]

  • Measurement: Measure the absorbance of the solutions at 335 nm.[18]

  • Calculation: The degree of PEGylation is calculated based on the reduction in absorbance of the PEGylated protein sample compared to the unmodified protein control, which corresponds to the number of primary amines that have been modified with PEG.

TNBS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Protein Solutions Add_TNBS Add TNBS Reagent Sample->Add_TNBS Incubate Incubate at 37°C Add_TNBS->Incubate Quench Quench Reaction Incubate->Quench Measure Measure Absorbance at 335 nm Quench->Measure Calculate Calculate Degree of PEGylation Measure->Calculate

TNBS Assay Experimental Workflow

References

A Comparative Guide to HPLC and SDS-PAGE for Conjugate Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity is a critical step in the development of protein conjugates, such as antibody-drug conjugates (ADCs). Ensuring the homogeneity and consistency of these complex biomolecules is paramount for their efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are two orthogonal analytical techniques indispensable for characterizing conjugate purity. This guide provides a detailed comparison of these methods, complete with experimental protocols and data interpretation.

Principles of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For protein conjugates, several HPLC modes are employed:

  • Size Exclusion Chromatography (SEC): This is the most common HPLC method for purity analysis, separating molecules based on their hydrodynamic radius. It effectively distinguishes between the desired monomeric conjugate, high molecular weight aggregates, and low molecular weight fragments.

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It can be used to assess the drug-to-antibody ratio (DAR) and detect impurities with different hydrophobicity profiles.

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, making it suitable for analyzing the integrity of the conjugate structure.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique that separates proteins primarily based on their molecular weight. The protein mixture is treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the SDS-coated proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.

  • Non-reducing SDS-PAGE: The sample is not treated with a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol). This keeps disulfide bonds intact, allowing for the assessment of the overall integrity of the conjugate, including fragmentation or aggregation linked by non-covalent or disulfide bonds.

  • Reducing SDS-PAGE: A reducing agent is added to break disulfide bonds. For an antibody-drug conjugate, this typically results in the separation of the heavy chains and light chains, allowing for an assessment of their individual integrity and drug load.

Comparative Data Summary

The following table summarizes typical quantitative data obtained from HPLC-SEC and SDS-PAGE for a hypothetical antibody-drug conjugate sample.

Parameter MeasuredHPLC-SEC AnalysisSDS-PAGE Analysis (Non-reducing)
Purity (% Main Peak) 98.5% Monomer>95% Main Band
High Molecular Weight Species 1.2% AggregateMinor bands >150 kDa
Low Molecular Weight Species 0.3% FragmentMinor bands <150 kDa
Primary Separation Principle Hydrodynamic SizeMolecular Weight
Resolution HighModerate
Quantitation HighSemi-Quantitative
Throughput ModerateHigh

Experimental Protocols

Protocol 1: Purity Analysis by Size Exclusion HPLC (SEC-HPLC)

This protocol outlines a standard method for assessing the purity and aggregation of an antibody conjugate.

  • Mobile Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0). Filter through a 0.22 µm filter and degas thoroughly.

  • Sample Preparation: Dilute the conjugate sample to a concentration of 1 mg/mL using the mobile phase. Centrifuge the diluted sample at 10,000 x g for 5 minutes to remove any particulates.

  • Instrumentation and Column:

    • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a UV detector.

    • Column: A TSKgel G3000SWxl column (7.8 mm x 30 cm, 5 µm) or equivalent SEC column suitable for monoclonal antibodies.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Run Time: 30 minutes

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Peaks eluting earlier represent high molecular weight aggregates, and peaks eluting later represent low molecular weight fragments. Calculate the relative percentage of each species by dividing its peak area by the total peak area.

Protocol 2: Purity Analysis by SDS-PAGE

This protocol describes a standard method for assessing conjugate purity and integrity under non-reducing conditions.

  • Reagent Preparation:

    • Gel: Use a precast 4-12% Bis-Tris polyacrylamide gel.

    • Running Buffer: Prepare 1X MOPS or MES SDS Running Buffer.

    • Sample Buffer: Use a 4X non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol).

  • Sample Preparation:

    • Mix the conjugate sample with the non-reducing sample buffer to a final concentration of 1 µg/µL.

    • Heat the mixture at 70°C for 10 minutes. Do not boil.

    • Load 10 µL (10 µg) of the prepared sample into a well of the gel.

    • Load a molecular weight marker in an adjacent lane.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the chambers with running buffer.

    • Run the gel at a constant voltage of 200 V for approximately 35-50 minutes, or until the dye front reaches the bottom of the gel.

  • Staining and Imaging:

    • Carefully remove the gel from the cassette and place it in a staining container.

    • Stain the gel with a suitable Coomassie Brilliant Blue stain (e.g., SimplyBlue™ SafeStain) for 1 hour.

    • Destain the gel with deionized water until the background is clear and protein bands are sharp.

    • Image the gel using a gel documentation system.

  • Data Analysis: Analyze the resulting image. The primary band should correspond to the expected molecular weight of the intact conjugate (~150 kDa for an IgG-based conjugate). Identify any additional bands, which may represent aggregates (higher MW) or fragments (lower MW). Use densitometry software to estimate the percentage purity of the main band relative to the total protein in the lane.

Visual Diagrams

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Sample Conjugate Sample Dilute Dilute to 1 mg/mL Sample->Dilute Prep_HPLC Prepare for HPLC (Centrifuge) Dilute->Prep_HPLC SEC-HPLC Path Prep_SDS Prepare for SDS-PAGE (Mix with Buffer, Heat) Dilute->Prep_SDS SDS-PAGE Path HPLC SEC-HPLC Analysis Prep_HPLC->HPLC SDS SDS-PAGE Analysis Prep_SDS->SDS Data_HPLC Chromatogram: % Monomer % Aggregate % Fragment HPLC->Data_HPLC Data_SDS Gel Image: Band Integrity Impurity Profile SDS->Data_SDS Purity Overall Purity & Heterogeneity Assessment Data_HPLC->Purity Data_SDS->Purity

Caption: Workflow for conjugate purity validation using HPLC and SDS-PAGE.

Caption: Comparison of separation principles: HPLC vs. SDS-PAGE.

Conclusion

HPLC and SDS-PAGE are complementary, not redundant, techniques for the validation of conjugate purity. HPLC, particularly in SEC mode, offers superior resolution and quantitation for distinguishing between monomer, aggregates, and fragments. It is the gold standard for measuring the relative abundance of these species. SDS-PAGE, while generally providing lower resolution and being semi-quantitative, is a robust, high-throughput method excellent for visually assessing protein integrity. It can reveal fragments or cross-linked species that might not be resolved by SEC. By utilizing both methods, researchers can build a comprehensive profile of conjugate purity, ensuring the quality and consistency required for research and clinical applications.

A Comparative Guide to the Biological Activity of PEGylated vs. Native Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity of PEGylated proteins versus their native counterparts, supported by experimental data and detailed methodologies.

Key Performance Comparisons: PEGylated vs. Native Proteins

PEGylation can significantly alter a protein's biological activity. While it often leads to a decrease in in vitro activity and receptor binding affinity due to steric hindrance, the extended circulating half-life and reduced immunogenicity of PEGylated proteins can result in superior in vivo efficacy.

In Vitro Biological Activity

The addition of PEG chains can sterically hinder the interaction of a protein with its target, often leading to a reduction in its specific activity when measured in in vitro assays.

ProteinAssay TypeNative Protein ActivityPEGylated Protein ActivityFold Change
Interferon-alpha-2aAntiviral Assay100% (Reference)7% of native[1]~14-fold decrease
Interferon-alpha-2bAntiviral AssayHighLower than native-
Erythropoietin (EPO)Cell ProliferationHigher than PEGylatedLower than native-
Receptor Binding Affinity

The affinity of a PEGylated protein for its receptor is often lower than that of the native protein, as the PEG moiety can interfere with the binding interface.

ProteinMethodNative Protein KdPEGylated Protein KdFold Change
Erythropoietin (EPO)Surface Plasmon Resonance-Reduced affinitySlower association rate[2]
Interferon-alphaReceptor BindingHigh affinityLower affinity-
In Vivo Pharmacokinetics

One of the primary advantages of PEGylation is the significant improvement in a protein's pharmacokinetic profile, leading to a longer half-life and reduced clearance.

ProteinParameterNative ProteinPEGylated ProteinFold Change
G-CSFHalf-life (t1/2)3.5 - 3.8 hours[1]up to 42 hours[1]~11-12 fold increase
ClearanceRapidReduced-
Interferon-alpha-2aHalf-life (t1/2)~5.1 hours~65 hours[3]~13-fold increase
Mean Residence Time~8.5 hours~135 hours[3]~16-fold increase
Erythropoietin (EPO)Half-life (t1/2)~4 hours~131 hours (32 kDa PEG)[4]~33-fold increase
Mean Residence Time-Increased 6.5-fold[5]6.5-fold increase

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of native and PEGylated proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins

This protocol provides a general framework for quantifying a PEGylated protein. Specific reagents and concentrations may need to be optimized for each protein.

  • Coating: A monoclonal antibody specific to the PEGylated protein is pre-coated onto a 96-well plate.

  • Sample and Standard Preparation: Serially dilute PEGylated protein standards and prepare diluted test samples in an appropriate assay buffer.

  • Incubation: Add standards and samples to the wells. Add a biotin-conjugated PEGylated protein solution to all wells except for the non-specific binding and blank wells. Seal the plate and incubate at room temperature for 1 hour with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well four times with a wash buffer.

  • Conjugate Addition: Add a streptavidin-HRP conjugate solution to each well. Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Second Wash: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate at room temperature for 30 minutes with gentle shaking, protected from light. A blue color will develop.

  • Stopping the Reaction: Add a stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PEGylated protein in the sample.[6][7]

Cell-Based Bioassay: Interferon Antiviral Activity (Cytopathic Effect Inhibition Assay)

This assay measures the biological activity of interferon by its ability to protect cells from a viral challenge.

  • Cell Plating: Culture a suitable cell line, such as A549 human lung carcinoma cells, and plate them into 96-well plates.

  • Sample and Standard Preparation: Prepare serial two-fold dilutions of the native and PEGylated interferon samples and standards in a separate 96-well plate.

  • Treatment: Add an equal volume of the diluted interferon samples and standards to the plated cells. Include cell control wells (no interferon, no virus) and virus control wells (no interferon, with virus).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow the cells to respond to the interferon.

  • Viral Challenge: Add a pre-determined dilution of a virus, such as Encephalomyocarditis virus (EMCV), to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.

  • Incubation with Virus: Incubate the plates for 40-56 hours until complete cell death is observed in the virus control wells.

  • Staining: Remove the media from the wells and fix the remaining live cells. Stain the cells with a crystal violet solution.

  • Washing: Gently wash the plates with cold tap water to remove unbound stain.

  • Analysis: Allow the plates to dry. The biological activity is determined by identifying the interferon concentration that protects 50% of the cells from the viral cytopathic effect, compared to the cell and virus controls.[8]

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms and methodologies involved.

G_CSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor (homodimer) GCSF->GCSFR Binding & Dimerization JAK2 JAK2 GCSFR->JAK2 Activation STAT3 STAT3 GCSFR->STAT3 Recruitment & Phosphorylation PI3K PI3K GCSFR->PI3K Activation RAS Ras GCSFR->RAS Activation JAK2->GCSFR Phosphorylation P_STAT3 p-STAT3 (dimer) STAT3->P_STAT3 Dimerization AKT Akt PI3K->AKT Activation Transcription Gene Transcription (Proliferation, Differentiation, Survival) AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription P_STAT3->Transcription Translocation

Caption: G-CSF Signaling Pathway.

Interferon_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNa Interferon-α IFNAR IFNAR1/IFNAR2 Receptor Complex IFNa->IFNAR Binding TYK2 TYK2 IFNAR->TYK2 Activation JAK1 JAK1 IFNAR->JAK1 Activation STAT2 STAT2 TYK2->STAT2 Phosphorylation STAT1 STAT1 JAK1->STAT1 Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocation & Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) (Antiviral, Antiproliferative, Immunomodulatory effects) ISRE->Transcription

Caption: Interferon-alpha Signaling Pathway.[9][10]

experimental_workflow start Protein Production (Native and PEGylated) in_vitro In Vitro Activity Assays - Cell Proliferation/Cytotoxicity - Enzyme Activity - Antiviral Assay start->in_vitro binding Receptor Binding Assays - Surface Plasmon Resonance (SPR) - ELISA-based binding start->binding in_vivo In Vivo Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy Models start->in_vivo data_analysis Data Analysis and Comparison in_vitro->data_analysis binding->data_analysis in_vivo->data_analysis conclusion Comparative Assessment of PEGylated vs. Native Protein data_analysis->conclusion

Caption: Experimental Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for t-Boc-Aminooxy-PEG8-Ms

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of t-Boc-Aminooxy-PEG8-Ms is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a reactive mesylate group, this compound must be treated as hazardous chemical waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must not be done via standard drains or solid waste bins.[3][4] The presence of the mesylate group, a good leaving group, and the t-Boc protecting group necessitates its classification as special or hazardous waste.[2][5][6]

  • Consult Authoritative Sources: Always begin by reviewing the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[7] These documents provide the most accurate and legally compliant disposal instructions.

  • Characterize the Waste: Determine if the this compound waste is uncontaminated or mixed with other solvents, reagents, or byproducts. If contaminated, the entire mixture must be treated according to the most hazardous component present.[7]

  • Segregate and Collect Waste:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, chemically compatible, and leak-proof container.[8]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3][9]

  • Label the Waste Container: Clearly label the container with the following information:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • The primary hazards associated with the contents (e.g., "Irritant," "Reactive")

    • The date accumulation started.

  • Store the Waste Container Safely:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated and properly ventilated hazardous waste accumulation area, preferably within a secondary containment tray to prevent spills.

    • Ensure it is stored away from incompatible materials, particularly strong acids (which can cleave the t-Boc group) and oxidizing agents.[2][10]

  • Arrange for Final Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[8][9][11] Adhere strictly to their pickup schedules and procedures.

Data Summary

The following table summarizes key information for this compound relevant to its handling and disposal.

PropertyDataSource(s)
Chemical Name This compound[6]
Molecular Formula C₂₂H₄₅NO₁₃S[6]
Molecular Weight 563.7 g/mol [6]
Key Functional Groups tert-Butyloxycarbonyl (t-Boc), Polyethylene Glycol (PEG), Mesylate (Ms)[6]
Primary Hazard Concern The mesylate group is a good leaving group, indicating potential reactivity. Treat as hazardous.[5][6]
Recommended Waste Stream Segregated Hazardous Chemical Waste (Special Waste)[2]
Storage Temperature -20°C (for pure compound)[6]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance at each step.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal A Start: this compound Waste Generated B Consult SDS and Institutional EHS Procedures A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Is waste mixed with other hazardous chemicals? C->D E Treat waste according to most hazardous component D->E Yes F Treat as hazardous mesylate compound D->F No G Collect in a dedicated, compatible, and clearly labeled waste container E->G F->G H Store container in a designated, ventilated, and secure area G->H I Contact EHS or Licensed Contractor for pickup and disposal H->I J End: Proper Disposal Complete I->J

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling t-Boc-Aminooxy-PEG8-Ms

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of t-Boc-Aminooxy-PEG8-Ms is critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment, operational handling plans, and disposal protocols.

Personal Protective Equipment (PPE)

A Safety Data Sheet for a structurally similar compound, t-Boc-Aminooxy-PEG3-t-butyl ester, recommends the following PPE, which should be considered the minimum requirement for handling this compound[2]:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety GogglesSplash-proof
Body Protection Lab CoatStandard laboratory coat
Respiratory Chemical Fume HoodAll handling of the solid and its solutions

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks and ensure the compound's stability. The following step-by-step protocol is recommended for its use in experimental settings.

1. Preparation and Weighing:

  • All handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[2].

  • Before weighing, allow the container of this compound to equilibrate to room temperature to avoid condensation of moisture, which could affect the compound's stability.

  • Use appropriate tools (e.g., a clean, dedicated spatula and weigh boat) to transfer the desired amount of the solid.

2. Dissolution:

  • This compound is a PEGylated compound, which generally enhances solubility in aqueous media[3][4].

  • For ease of handling, especially for low-melting solids, consider preparing a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[5][6].

  • When preparing solutions, add the solvent to the weighed solid slowly to avoid splashing.

3. Storage of Solutions:

  • Store any unused stock solutions at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation[5][6].

  • Use a septum-capped vial and a syringe for transferring the solution to minimize exposure to air and moisture[5][6].

4. Experimental Use:

  • The mesylate group in this compound is a good leaving group, making the compound reactive in nucleophilic substitution reactions[3][7]. Be mindful of its reactivity with other reagents in your experimental setup.

  • The t-Boc protecting group can be removed under mild acidic conditions[3].

Below is a DOT script for a diagram illustrating the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal prep1 Equilibrate Container to Room Temperature prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Weigh Solid Compound prep2->prep3 handle1 Dissolve in Appropriate Solvent (e.g., DMSO, DMF) prep3->handle1 handle2 Store Stock Solution at -20°C under Inert Gas handle1->handle2 handle3 Use in Experiment handle2->handle3 Use syringe for transfer disp1 Collect Waste in Labeled, Sealed Container handle3->disp1 disp2 Consult EHS for Disposal Procedures disp1->disp2 disp3 Dispose as Special Chemical Waste disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.